molecular formula C32H43N5O9 B11929331 N3-PEG4-amido-Lys(Fmoc)-acid

N3-PEG4-amido-Lys(Fmoc)-acid

Cat. No.: B11929331
M. Wt: 641.7 g/mol
InChI Key: JYTFGMAXFXMYNK-LJAQVGFWSA-N
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Description

N3-PEG4-amido-Lys(Fmoc)-acid is a useful research compound. Its molecular formula is C32H43N5O9 and its molecular weight is 641.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H43N5O9

Molecular Weight

641.7 g/mol

IUPAC Name

(2S)-6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C32H43N5O9/c33-37-35-14-16-43-18-20-45-22-21-44-19-17-42-15-12-30(38)34-13-6-5-11-29(31(39)40)36-32(41)46-23-28-26-9-3-1-7-24(26)25-8-2-4-10-27(25)28/h1-4,7-10,28-29H,5-6,11-23H2,(H,34,38)(H,36,41)(H,39,40)/t29-/m0/s1

InChI Key

JYTFGMAXFXMYNK-LJAQVGFWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N3-PEG4-amido-Lys(Fmoc)-acid: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-PEG4-amido-Lys(Fmoc)-acid is a versatile, heterobifunctional linker molecule integral to the advancement of bioconjugation and drug delivery systems. Its unique structure, incorporating a terminal azide, a polyethylene (B3416737) glycol (PEG) spacer, a lysine (B10760008) core, a fluorenylmethyloxycarbonyl (Fmoc) protected amine, and a carboxylic acid, provides a powerful tool for the precise chemical modification of biomolecules. This guide details the structure, physicochemical properties, and key applications of this compound, with a particular focus on its role in the synthesis of Antibody-Drug Conjugates (ADCs). Detailed experimental protocols for its use in bioconjugation are provided, alongside a visual representation of the ADC synthesis workflow.

Core Structure and Functional Components

This compound is a meticulously designed molecule with distinct functional domains that enable sequential and orthogonal conjugation strategies.

  • Azide Group (N3): This terminal functional group is a key component for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. These reactions are highly efficient, specific, and biocompatible, making them ideal for attaching the linker to alkyne-modified molecules.

  • PEG4 Spacer: The tetraethylene glycol spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1] The hydrophilic nature of the PEG chain can help to mitigate aggregation often associated with hydrophobic drug payloads.

  • Lysine Core: This amino acid provides a foundational scaffold for the linker, presenting two distinct amine groups for functionalization.

  • Fmoc-Protected Amine: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the alpha-amine of the lysine. This allows for selective deprotection under mild basic conditions to reveal a primary amine for further conjugation.

  • Carboxylic Acid: The terminal carboxylic acid provides a reactive handle for conjugation to primary amines on biomolecules, such as the lysine residues on an antibody, through the formation of a stable amide bond. This reaction is typically facilitated by carbodiimide (B86325) activators.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective handling, storage, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C32H43N5O9[2][3]
Molecular Weight 641.71 g/mol [2][3]
Appearance Colorless oil[4]
Purity ≥95% - 98%[5][6]
Solubility Soluble in DMSO, DCM, DMF, THF, Acetonitrile[4][6]
Storage Conditions Store at -20°C. It is recommended to let the product come to room temperature before opening and to limit exposure to moisture.[6][7]

Key Applications in Drug Development

The primary application of this compound is in the construction of complex biomolecules, most notably in the field of targeted therapeutics.

Antibody-Drug Conjugates (ADCs)

This compound is a cleavable 4-unit PEG ADC linker used in the synthesis of ADCs.[2][8] ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. This linker plays a crucial role in connecting the antibody to the drug. The general workflow for synthesizing an ADC using this linker is depicted below.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker Preparation cluster_conjugation1 Step 1: Linker-Antibody Conjugation cluster_drug_prep Drug Payload Preparation cluster_conjugation2 Step 2: Drug-Linker Conjugation (Click Chemistry) cluster_purification Purification and Characterization mAb Monoclonal Antibody (mAb) activated_mAb Activated mAb (with exposed amines) mAb->activated_mAb Buffer Exchange/ Activation mAb_linker mAb-Linker Conjugate (Azide-functionalized mAb) activated_mAb->mAb_linker linker This compound activated_linker Activated Linker (NHS-ester) linker->activated_linker Carbodiimide Chemistry (e.g., EDC, NHS) activated_linker->mAb_linker ADC_unpurified Unpurified ADC mAb_linker->ADC_unpurified drug Alkyne-Modified Cytotoxic Drug drug->ADC_unpurified CuAAC or SPAAC purified_ADC Purified ADC ADC_unpurified->purified_ADC Purification (e.g., SEC, HIC) final_product Final ADC Product purified_ADC->final_product Characterization (DAR, Purity, etc.)

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

Experimental Protocols

The following are generalized protocols for the key reactions involving this compound. Optimization may be required for specific applications.

Protocol 1: Fmoc-Deprotection

This protocol describes the removal of the Fmoc protecting group to expose the primary amine.

Materials:

  • Fmoc-protected PEGylated amino acid

  • 20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)

  • DMF for washing

Procedure:

  • Dissolve the Fmoc-protected compound in a minimal amount of DMF.

  • Add the 20% piperidine in DMF solution to the reaction mixture.

  • Stir the reaction at room temperature for 30 minutes.

  • Monitor the reaction progress by TLC or LC-MS to confirm the removal of the Fmoc group.

  • Upon completion, the deprotected compound can be isolated or used directly in the next step after appropriate workup to remove piperidine adducts.

Protocol 2: Carboxylic Acid Activation and Amide Bond Formation

This protocol details the conjugation of the linker's carboxylic acid to a primary amine-containing molecule (e.g., an antibody).

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Amine-containing molecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reaction buffer (e.g., MES buffer, pH 6.0)

Procedure:

  • Dissolve this compound, NHS (or sulfo-NHS), and EDC in the reaction buffer. The molar ratio should be optimized, but a starting point is 1:1.2:1.2 (linker:NHS:EDC).

  • Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the activated linker solution to the antibody solution. A molar excess of the linker to the antibody is typically used (e.g., 10-20 fold molar excess).

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

  • Purify the azide-modified antibody from excess linker and reaction byproducts using a desalting column or size-exclusion chromatography (SEC).

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction to conjugate the azide-functionalized molecule with an alkyne-containing payload.[9]

Materials:

  • Azide-functionalized molecule (e.g., azide-modified antibody)

  • Alkyne-modified payload

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Prepare stock solutions of CuSO4, the ligand, sodium ascorbate (B8700270), and the alkyne-payload (often in a solvent like DMSO).

  • In a reaction vessel, combine the azide-functionalized molecule with the alkyne-payload (typically a 3-5 fold molar excess of the payload).

  • In a separate tube, pre-mix the CuSO4 and the ligand (a 1:2 to 1:5 molar ratio is common) and add this to the reaction mixture.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purify the final conjugate using an appropriate chromatography method (e.g., SEC, HIC) to remove unreacted payload, catalyst, and other reagents.

Conclusion

This compound is a high-value chemical tool for researchers in drug development and biotechnology. Its well-defined structure with orthogonal reactive groups allows for the controlled and efficient synthesis of complex bioconjugates. The inclusion of a PEG spacer offers significant advantages in terms of solubility and in vivo stability of the final product. The provided protocols and workflow diagram serve as a comprehensive guide for the successful implementation of this linker in the generation of next-generation therapeutics, particularly in the promising field of antibody-drug conjugates.

References

In-Depth Technical Guide: N3-PEG4-amido-Lys(Fmoc)-acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of N3-PEG4-amido-Lys(Fmoc)-acid, a key reagent in the field of bioconjugation and antibody-drug conjugate (ADC) development. This document details its molecular characteristics, provides standardized experimental protocols for its use in click chemistry, and illustrates a typical experimental workflow.

Core Compound Data

This compound is a heterobifunctional linker containing an azide (B81097) group for click chemistry, a protected amine (Fmoc), a carboxylic acid, and a polyethylene (B3416737) glycol (PEG) spacer. This combination of functionalities makes it a versatile tool for covalently linking molecules, particularly in the construction of ADCs.

PropertyValueReferences
Molecular Formula C32H43N5O9[1][2][3]
Molecular Weight 641.71 g/mol [1][2]
Alternate Name Azido-PEG4-amido-Lys(Fmoc)-acid[3]

Experimental Protocols: Click Chemistry Reactions

This compound is primarily utilized in two types of click chemistry reactions for bioconjugation: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][4][5] These reactions are valued for their high efficiency, specificity, and biocompatibility.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction facilitates the formation of a stable triazole linkage between an azide (present on the linker) and a terminal alkyne-functionalized molecule.

Key Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., a cytotoxic drug)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand

  • Appropriate solvent (e.g., DMF, DMSO, water)

Detailed Methodology:

  • Preparation of Reactants: Dissolve the alkyne-functionalized molecule and this compound in a suitable solvent.

  • Reaction Setup: In a reaction vessel, combine the solutions of the alkyne and the azide linker.

  • Catalyst Preparation: Prepare a fresh solution of sodium ascorbate. In a separate tube, mix the copper(II) sulfate and the stabilizing ligand.

  • Initiation of Reaction: Add the copper-ligand solution to the main reaction mixture, followed by the addition of the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.

  • Incubation: Allow the reaction to proceed at room temperature for 1 to 4 hours. Reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.

  • Purification: Upon completion, the desired conjugate can be purified using appropriate chromatographic techniques to remove the catalyst and unreacted starting materials.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide group of the linker.[4][6] This method is particularly advantageous for biological applications as it avoids the cytotoxicity associated with a copper catalyst.[6][7]

Key Materials:

  • This compound

  • Strained alkyne-functionalized molecule (e.g., a DBCO-modified antibody)

  • Phosphate-buffered saline (PBS) or other suitable biocompatible buffer

Detailed Methodology:

  • Preparation of Reactants: Dissolve the strained alkyne-functionalized molecule and this compound in a compatible buffer, such as PBS.

  • Conjugation Reaction: Mix the solutions of the strained alkyne and the azide linker.

  • Incubation: The reaction typically proceeds at room temperature or 37°C for 2 to 12 hours.[7][8] For sensitive biomolecules, the incubation can be carried out at 4°C for a longer duration.

  • Purification: The resulting conjugate is purified to remove any unreacted starting materials, often using size-exclusion chromatography or other protein purification methods.

Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a typical workflow for the synthesis of an ADC using this compound and a SPAAC reaction.

ADC_Synthesis_Workflow cluster_payload Payload Preparation cluster_antibody Antibody Modification cluster_conjugation Conjugation and Purification payload Cytotoxic Drug (with reactive group) activated_payload Azide-Functionalized Payload payload->activated_payload Carbodiimide Chemistry linker N3-PEG4-amido- Lys(Fmoc)-acid linker->activated_payload conjugation SPAAC Reaction (Copper-Free) activated_payload->conjugation antibody Monoclonal Antibody (mAb) modified_antibody DBCO-Modified mAb antibody->modified_antibody Amine Coupling dbco_nhs DBCO-NHS Ester dbco_nhs->modified_antibody modified_antibody->conjugation adc Antibody-Drug Conjugate (ADC) conjugation->adc purification Purification (e.g., SEC) adc->purification final_adc Purified ADC purification->final_adc

Workflow for ADC synthesis via SPAAC.

References

Synthesis and Purification of N3-PEG4-amido-Lys(Fmoc)-acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of N3-PEG4-amido-Lys(Fmoc)-acid, a heterobifunctional linker critical in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The document outlines a proposed synthetic pathway, detailed experimental protocols, and robust purification strategies. Characterization data for the target compound and key intermediates are presented in a structured format. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the synthetic and purification processes, offering a clear and logical guide for researchers in the field.

Introduction

This compound is a key linker molecule used in bioconjugation.[1][2][3] It incorporates a terminal azide (B81097) (N3) group for "click chemistry," a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and an Fmoc-protected lysine (B10760008) derivative with a free carboxylic acid. This unique combination of functional groups allows for the precise and efficient coupling of biomolecules to therapeutic agents or molecular probes. The azide group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, offering a bioorthogonal method for conjugation.[3] The Fmoc protecting group is standard in solid-phase peptide synthesis (SPPS), and the carboxylic acid provides a handle for further chemical modifications.

This guide details a proposed synthetic route and purification methodology for this compound, based on established principles of organic and peptide chemistry.

Proposed Synthesis of this compound

The proposed synthesis of this compound is a multi-step process that begins with commercially available starting materials. The overall strategy involves the coupling of an azide-functionalized PEG4 linker to the side chain of Fmoc-protected lysine.

Synthesis of the Azide-PEG4-acid Intermediate

The initial step is the synthesis of the N3-PEG4-acid linker. This can be achieved by reacting a commercially available amino-PEG4-acid with an azide-transfer reagent.

Diagram of the Synthesis of Azide-PEG4-acid

G cluster_reactants Reactants Amino_PEG4_Acid Amino-PEG4-Acid Azide_PEG4_Acid N3-PEG4-Acid Amino_PEG4_Acid->Azide_PEG4_Acid 1. Reaction Azide_Transfer_Reagent Azide-Transfer Reagent (e.g., Imidazole-1-sulfonyl azide) Azide_Transfer_Reagent->Azide_PEG4_Acid Base Base (e.g., K2CO3) Base->Azide_PEG4_Acid Solvent Solvent (e.g., DCM/H2O) Solvent->Azide_PEG4_Acid

Caption: Synthetic scheme for the preparation of the Azide-PEG4-acid intermediate.

Coupling of Azide-PEG4-acid to Fmoc-Lys-OH

The synthesized Azide-PEG4-acid is then activated and coupled to the ε-amino group of Fmoc-L-lysine.

Diagram of the Coupling Reaction

G cluster_reactants Reactants Azide_PEG4_Acid N3-PEG4-Acid Target_Molecule This compound Azide_PEG4_Acid->Target_Molecule 2. Amide Coupling Fmoc_Lys_OH Fmoc-L-Lysine Fmoc_Lys_OH->Target_Molecule Coupling_Reagent Coupling Reagent (e.g., HATU, HOBt) Coupling_Reagent->Target_Molecule Base Base (e.g., DIPEA) Base->Target_Molecule Solvent Solvent (e.g., DMF) Solvent->Target_Molecule

Caption: Coupling of the Azide-PEG4-acid to Fmoc-L-lysine to yield the final product.

Experimental Protocols

The following are proposed, detailed experimental protocols for the synthesis of this compound.

Synthesis of N-(Azido-PEG4)-acid
  • Materials:

    • Fmoc-N-amido-PEG4-acid

    • Piperidine (B6355638)

    • Dimethylformamide (DMF)

    • Imidazole-1-sulfonyl azide hydrochloride

    • Potassium carbonate (K2CO3)

    • Dichloromethane (DCM)

    • Deionized water

  • Procedure (Deprotection):

    • Dissolve Fmoc-N-amido-PEG4-acid in DMF.

    • Add piperidine (20% v/v) to the solution and stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Remove the solvent under reduced pressure to obtain the crude amino-PEG4-acid.

  • Procedure (Azide Formation):

    • Dissolve the crude amino-PEG4-acid in a biphasic solvent system of DCM and water.

    • Add imidazole-1-sulfonyl azide hydrochloride and K2CO3 to the mixture.

    • Stir vigorously at room temperature for 12-18 hours.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N3-PEG4-acid.

Synthesis of this compound
  • Materials:

    • N3-PEG4-acid (from step 3.1)

    • Fmoc-L-Lysine (Fmoc-Lys-OH)

    • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

    • Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF)

    • Diethyl ether

  • Procedure:

    • Dissolve N3-PEG4-acid, Fmoc-Lys-OH, HATU, and HOBt in anhydrous DMF.

    • Add DIPEA to the solution and stir at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, precipitate the product by adding the reaction mixture to cold diethyl ether.

    • Collect the precipitate by filtration and wash with diethyl ether.

    • Dry the crude product under vacuum.

Purification

Purification of the final product is crucial to remove unreacted starting materials, reagents, and byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for achieving high purity.

RP-HPLC Purification Protocol
  • System: Preparative RP-HPLC system with a C18 column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 30-40 minutes.

  • Detection: UV at 214 nm and 254 nm.

  • Procedure:

    • Dissolve the crude product in a minimal amount of DMF or the initial mobile phase composition.

    • Inject the solution onto the equilibrated HPLC column.

    • Collect fractions corresponding to the main product peak.

    • Combine the pure fractions and lyophilize to obtain the final product as a white solid.

Diagram of the Purification Workflow

G Crude_Product Crude This compound Dissolution Dissolve in Mobile Phase Crude_Product->Dissolution Injection Inject onto RP-HPLC Column Dissolution->Injection Elution Gradient Elution (Water/Acetonitrile/TFA) Injection->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Purity_Analysis Analyze Fractions (LC-MS) Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilize Pooling->Lyophilization Pure_Product Pure this compound Lyophilization->Pure_Product

Caption: Workflow for the purification of this compound using RP-HPLC.

Data Presentation

The following tables summarize the expected quantitative data for the synthesized compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C32H43N5O9
Molecular Weight 641.71 g/mol
Appearance White to off-white solid
Purity (by HPLC) >95%
Solubility Soluble in DMF, DMSO, and water

Table 2: Expected Characterization Data

TechniqueExpected Results
¹H NMR Peaks corresponding to the Fmoc group, lysine backbone, PEG chain, and terminal azide.
¹³C NMR Carbons corresponding to the aromatic Fmoc group, carbonyls, PEG backbone, and lysine side chain.
Mass Spectrometry (ESI-MS) [M+H]⁺ at m/z 642.3, [M+Na]⁺ at m/z 664.3
FT-IR Characteristic peaks for N-H, C=O (amide and acid), and N≡N (azide) stretching.

Applications in Drug Development

This compound is a versatile linker with significant applications in the development of targeted therapeutics.

Diagram of ADC and PROTAC Application

G cluster_adc Antibody-Drug Conjugate (ADC) cluster_protac PROTAC Antibody Antibody Linker_ADC This compound (after modification) Antibody->Linker_ADC ADC ADC Linker_ADC->ADC Drug Cytotoxic Drug Drug->Linker_ADC Target_Ligand Target Protein Ligand Linker_PROTAC This compound (after modification) Target_Ligand->Linker_PROTAC PROTAC PROTAC Linker_PROTAC->PROTAC E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->Linker_PROTAC

Caption: Application of the linker in the construction of ADCs and PROTACs.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and purification of this compound. The outlined protocols are based on established chemical methodologies for similar heterobifunctional linkers. The successful synthesis and purification of this compound are critical for advancing the development of next-generation bioconjugate therapeutics. Researchers should note that optimization of reaction conditions and purification parameters may be necessary to achieve desired yields and purity.

References

A Technical Guide to N3-PEG4-amido-Lys(Fmoc)-acid: A Versatile Linker for Bioconjugation and Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-PEG4-amido-Lys(Fmoc)-acid is a heterobifunctional linker designed for advanced bioconjugation applications, most notably in the synthesis of Antibody-Drug Conjugates (ADCs).[1][2] This linker features three key components: an azide (B81097) (N3) group for bioorthogonal "click chemistry," a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and an Fmoc-protected lysine (B10760008) residue that provides a primary amine for conjugation after deprotection and a carboxylic acid handle.[2][3] The cleavable nature of the linker within the lysosomal environment is a critical feature for the controlled release of cytotoxic payloads in targeted cancer therapy.[2]

This technical guide provides an in-depth overview of the properties, experimental protocols, and logical workflows for the effective use of this compound in research and drug development.

Core Properties and Specifications

While a universally recognized CAS number for this compound is not consistently available across suppliers, its chemical identity is well-defined by its structural and physicochemical properties.

PropertyValueSource(s)
Molecular Formula C32H43N5O9[1]
Molecular Weight 641.71 g/mol [1]
Purity Typically ≥95%[3]
Appearance White to off-white solidGeneric
Solubility Soluble in DMSO, DMFGeneric
Storage Store at -20°C, protected from light and moisture[1]

Experimental Protocols

The utility of this compound lies in its sequential or orthogonal reactivity. The following protocols outline the key steps for its application in bioconjugation, particularly in the synthesis of ADCs.

Fmoc Deprotection of the Lysine Amine

The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is the initial step to expose the primary amine on the lysine residue, making it available for conjugation to a payload or other molecules.[4]

Materials:

  • This compound

  • 20% Piperidine (B6355638) in Dimethylformamide (DMF)

  • Dimethylformamide (DMF)

  • Reaction vessel

  • Nitrogen or Argon gas

Procedure:

  • Dissolve this compound in DMF in a reaction vessel.

  • Add the 20% piperidine in DMF solution to the reaction vessel. A typical ratio is 10 mL of deprotection solution per gram of resin-bound peptide, and similar molar excesses are used in solution-phase reactions.

  • Agitate the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Deprotection is typically complete within 30 minutes to 2 hours.

  • Upon completion, the piperidine and Fmoc-adducts are typically removed through precipitation of the product with a non-polar solvent like diethyl ether, followed by centrifugation and washing, or by chromatographic purification.

Note: The basic conditions of Fmoc deprotection are generally mild and compatible with many functional groups.[4] However, optimization of reaction time is recommended to avoid potential side reactions.[5]

Azide-Alkyne Cycloaddition (Click Chemistry)

The azide group on the PEG linker enables its covalent attachment to molecules containing an alkyne functional group through a highly efficient and specific cycloaddition reaction.[2][6] This can be achieved through two primary methods: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][6]

CuAAC is a highly reliable and high-yield reaction but requires a copper catalyst, which can be cytotoxic and may require removal from the final product.[6]

Materials:

  • Azide-functionalized molecule (e.g., N3-PEG4-amido-Lys-Payload)

  • Alkyne-functionalized biomolecule (e.g., an antibody with an incorporated alkyne handle)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Copper-chelating ligand (e.g., THPTA, TBTA)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • DMSO or other suitable co-solvent

Procedure:

  • Dissolve the azide-functionalized molecule and the alkyne-functionalized biomolecule in the reaction buffer. A small amount of DMSO may be used to aid in the dissolution of hydrophobic molecules.

  • In a separate tube, prepare the copper catalyst solution by mixing CuSO4 and the chelating ligand.

  • Add the sodium ascorbate to the main reaction mixture, followed by the copper catalyst solution to initiate the reaction.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE.

  • Upon completion, the resulting conjugate can be purified using size-exclusion chromatography (SEC) or affinity chromatography to remove excess reagents and the copper catalyst.

Typical Reaction Conditions:

Component Typical Concentration
Azide-Molecule 1-5 mM
Alkyne-Biomolecule 1-5 mM
CuSO4 0.1-1 mM
Sodium Ascorbate 1-5 mM

| Ligand (e.g., THPTA) | 0.5-2 mM |

SPAAC is a copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne.[6][7] The ring strain of the cyclooctyne allows the reaction to proceed without a catalyst, making it ideal for applications in living systems or with sensitive biomolecules.[7]

Materials:

  • Azide-functionalized molecule (e.g., N3-PEG4-amido-Lys-Payload)

  • Cyclooctyne-functionalized biomolecule (e.g., an antibody with a DBCO group)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the azide-functionalized molecule and the cyclooctyne-functionalized biomolecule in the reaction buffer.

  • Incubate the mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific cyclooctyne and reaction conditions.[8]

  • The reaction progress can be monitored by LC-MS or SDS-PAGE.

  • Purify the resulting conjugate using size-exclusion chromatography (SEC) or affinity chromatography to remove any unreacted starting materials.

Quantitative Data and Considerations

The success of an ADC is critically dependent on its Drug-to-Antibody Ratio (DAR) and the stability of the linker.

ParameterMethod of DeterminationTypical Values & ConsiderationsSource(s)
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), LC-MSA DAR of 2, 4, or 8 is often targeted for homogeneity. The average DAR affects both efficacy and potential toxicity.[9][10][11]
Linker Stability LC-MS analysis of ADC incubated in plasma over timeThe triazole linkage formed via click chemistry is generally highly stable to hydrolysis and enzymatic degradation.[12][13]
Reaction Yield (CuAAC) LC-MS, HPLCYields are typically high, often exceeding 80-90% under optimized conditions.[14][15]
Reaction Kinetics (SPAAC) Spectrophotometry (monitoring cyclooctyne absorbance), LC-MSSecond-order rate constants vary depending on the cyclooctyne used, but are generally fast enough for efficient conjugation at low concentrations.[8]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis of an Antibody-Drug Conjugate using this compound.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_antibody_prep Antibody Functionalization cluster_conjugation ADC Conjugation Linker This compound Deprotection Fmoc Deprotection (Piperidine/DMF) Linker->Deprotection ActivatedLinker N3-PEG4-amido-Lys(NH2)-acid Deprotection->ActivatedLinker LinkerPayload Linker-Payload Conjugate ActivatedLinker->LinkerPayload Payload Cytotoxic Payload (with reactive group) Payload->LinkerPayload ClickReaction Azide-Alkyne Cycloaddition (CuAAC or SPAAC) LinkerPayload->ClickReaction Antibody Monoclonal Antibody AlkyneMod Introduction of Alkyne (e.g., via NHS-Alkyne) Antibody->AlkyneMod AlkyneAb Alkyne-functionalized Antibody AlkyneMod->AlkyneAb AlkyneAb->ClickReaction ADC Antibody-Drug Conjugate (ADC) ClickReaction->ADC Purification Purification (e.g., SEC) ADC->Purification FinalADC Purified ADC Purification->FinalADC

Caption: Workflow for ADC synthesis using this compound.

The following diagram illustrates the decision-making process for choosing between CuAAC and SPAAC.

Click_Chemistry_Decision start Start: Need to conjugate azide-linker to alkyne-biomolecule copper_tolerance Is the biomolecule or system sensitive to copper toxicity? start->copper_tolerance use_spaac Use Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) copper_tolerance->use_spaac  Yes   use_cuaac Use Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) copper_tolerance->use_cuaac  No   spaac_details Requires a strained cyclooctyne (e.g., DBCO, BCN) on the biomolecule. No catalyst needed. use_spaac->spaac_details cuaac_details Requires a terminal alkyne. Needs a copper(I) source, reducing agent, and a chelating ligand. use_cuaac->cuaac_details

Caption: Decision diagram for selecting a click chemistry method.

References

An In-depth Technical Guide to N3-PEG4-amido-Lys(Fmoc)-acid: A Core Component in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-PEG4-amido-Lys(Fmoc)-acid is a heterobifunctional linker molecule integral to the fields of bioconjugation and advanced drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs). Its unique chemical architecture, featuring a terminal azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, a lysine (B10760008) core, and a fluorenylmethyloxycarbonyl (Fmoc) protected amine, provides a versatile platform for the precise assembly of complex biomolecules. This guide offers a comprehensive overview of its chemical characteristics, experimental considerations, and its role in innovative therapeutic strategies.

Core Chemical Characteristics

The structural integrity and functional versatility of this compound are defined by its key chemical properties. These attributes are summarized below, providing a foundational understanding for its application in experimental settings.

PropertyValueSource(s)
Molecular Formula C₃₂H₄₃N₅O₉[1][2][][4][5]
Molecular Weight 641.71 g/mol [1][][4][5][6]
Appearance Colorless oil[7]
Purity Typically ≥95%[8]
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO[7]

Molecular Structure and Functional Groups

The utility of this compound stems from its distinct functional moieties, each playing a crucial role in the conjugation process.

cluster_mol N3 Azide (N₃) Reactive handle for 'click' chemistry. PEG4 PEG4 Spacer Enhances solubility and provides spatial separation. N3->PEG4 Amide Amido Linkage PEG4->Amide Lys Lysine Core Provides a branching point and structural backbone. Amide->Lys Fmoc Fmoc Group Protecting group for the amine, removable under basic conditions. Lys->Fmoc α-amine Acid Carboxylic Acid Enables conjugation to amine-containing molecules. Lys->Acid C-terminus

Caption: Molecular structure of this compound.

Applications in Antibody-Drug Conjugate (ADC) Synthesis

This compound is a cornerstone in the modular synthesis of ADCs. Its azide functionality allows for the attachment of cytotoxic payloads via "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.

The following diagram illustrates a generalized workflow for the use of this linker in ADC development.

cluster_workflow ADC Synthesis Workflow start This compound step1 Couple to Payload (via Carboxylic Acid) start->step1 step2 Fmoc Deprotection (e.g., Piperidine) step1->step2 step3 Conjugate to Targeting Moiety (e.g., Antibody) step2->step3 end Functional ADC step3->end

Caption: Generalized workflow for ADC synthesis.

Key Experimental Protocols

While specific protocols require optimization based on the reacting partners and desired outcome, the following sections provide detailed methodologies for the key chemical transformations involving this compound.

Fmoc Deprotection

The removal of the Fmoc protecting group is a critical step to unmask the primary amine for subsequent conjugation.

Materials:

Protocol:

  • Dissolve the Fmoc-protected compound in a minimal amount of DMF.

  • Add the 20% piperidine in DMF solution to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 10-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, remove the reaction solvent and excess piperidine under reduced pressure.

  • Wash the resulting product thoroughly with DMF to remove the dibenzofulvene-piperidine adduct.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient "click" reaction for conjugating the azide-functionalized linker to a terminal alkyne-modified molecule.

Materials:

  • Azide-functionalized molecule (e.g., N3-PEG4-amido-Lys-Payload)

  • Alkyne-functionalized biomolecule (e.g., antibody)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS) or other suitable buffer

Protocol:

  • Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in an appropriate buffer.

  • In a reaction vessel, combine the azide-functionalized molecule and the alkyne-functionalized biomolecule in the desired molar ratio.

  • Add the THPTA ligand to the reaction mixture, followed by the CuSO₄ solution.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Incubate the reaction at room temperature for 1-4 hours, with gentle mixing.

  • Purify the resulting conjugate using size-exclusion chromatography or other appropriate methods to remove unreacted reagents and byproducts.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC, ideal for applications where copper cytotoxicity is a concern. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with azides.

Materials:

  • Azide-functionalized molecule (e.g., N3-PEG4-amido-Lys-Payload)

  • Strained alkyne-functionalized biomolecule (e.g., DBCO-antibody)

  • PBS or other suitable buffer

Protocol:

  • Dissolve the azide-functionalized molecule and the strained alkyne-functionalized biomolecule in a compatible buffer.

  • Mix the components in the desired molar ratio.

  • Allow the reaction to proceed at room temperature for 2-12 hours. The reaction time will depend on the specific strained alkyne used.

  • Monitor the reaction progress using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry).

  • Purify the conjugate using standard biochemical techniques to remove any unreacted starting materials.

The following diagram illustrates the two primary "click chemistry" pathways.

cluster_pathways Click Chemistry Conjugation Pathways cluster_cuaac CuAAC cluster_spaac SPAAC start Azide-Linker alkyne Terminal Alkyne start->alkyne dbco Strained Alkyne (e.g., DBCO) start->dbco catalyst Cu(I) Catalyst + Ligand alkyne->catalyst cuaac_product Triazole Linkage catalyst->cuaac_product spaac_product Triazole Linkage dbco->spaac_product

Caption: CuAAC and SPAAC reaction pathways.

Storage and Handling

For optimal stability, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[] When preparing solutions, it is recommended to equilibrate the product to room temperature before opening the vial.[] Stock solutions can typically be stored at -20°C for up to one month.[]

Conclusion

This compound is a powerful and versatile tool in the arsenal (B13267) of researchers and drug developers. Its well-defined chemical properties and multiple functional handles enable the precise and efficient construction of complex bioconjugates. A thorough understanding of its characteristics and the associated experimental protocols is paramount to leveraging its full potential in the development of next-generation therapeutics and diagnostic agents.

References

An In-depth Technical Guide to N3-PEG4-amido-Lys(Fmoc)-acid as an Antibody-Drug Conjugate Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Antibody-Drug Conjugates and Linker Technology

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics designed to combine the specificity of monoclonal antibodies (mAbs) with the cytotoxic potency of small-molecule drugs. An ADC consists of three core components: a mAb that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1][2] The linker is a critical element, profoundly influencing the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index.[3] An ideal linker must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, yet efficiently release the active drug following internalization into the target cancer cell.[1]

Bifunctional linkers, which possess two distinct reactive handles, are instrumental in constructing well-defined ADCs. This guide provides a detailed examination of N3-PEG4-amido-Lys(Fmoc)-acid , a versatile, heterobifunctional linker designed for advanced ADC development. We will explore its chemical properties, its strategic role in ADC construction, detailed experimental protocols for its use, and the performance characteristics of ADCs employing similar linker technologies.

Core Characteristics of the this compound Linker

This compound is a precisely designed molecule that offers a modular approach to ADC synthesis. Its structure incorporates several key functional elements, each serving a distinct purpose in the construction of the final conjugate.

  • Azide (N3) Group: This functional group is a bioorthogonal handle for "click chemistry." It specifically reacts with alkyne-functionalized molecules, most notably through the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free reaction ideal for bioconjugation under mild, physiological conditions.[4][] This allows for the site-specific attachment of the linker-payload complex to an antibody that has been engineered to contain an alkyne group (e.g., a cyclooctyne (B158145) like DBCO or BCN).[4]

  • Polyethylene Glycol (PEG4) Spacer: The linker contains a discrete four-unit PEG chain. PEG is a hydrophilic polymer that enhances the aqueous solubility of the linker-payload complex.[3] This is particularly crucial when working with hydrophobic cytotoxic drugs, as it helps to mitigate aggregation and improve the pharmacokinetic profile of the resulting ADC.[3][6]

  • Lysine (B10760008) Core: The central lysine scaffold provides a branch point. The ε-amino group is functionalized with the N3-PEG4 moiety, while the α-amino and α-carboxyl groups serve as additional points for modification.

  • Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group: The α-amino group of the lysine is protected by an Fmoc group. This is a base-labile protecting group standard in peptide synthesis. Its removal under mild basic conditions unmasks a primary amine, which could be used for alternative conjugation strategies if desired.

  • Carboxylic Acid (-acid): The free α-carboxyl group on the lysine is the primary attachment point for the cytotoxic payload. This group can be activated (e.g., as an N-hydroxysuccinimide ester) to react with an amine-containing drug, forming a stable amide bond.[7]

Below is a diagram illustrating the functional components of the linker.

cluster_Linker This compound Structure N3 Azide (N3) For Antibody Conjugation (Click Chemistry) PEG4 PEG4 Spacer Hydrophilicity Pharmacokinetics N3->PEG4 Lys Lysine Core Bifunctional Scaffold PEG4->Lys (via ε-Amine) Fmoc Fmoc Group Protecting Group for α-Amine Lys->Fmoc (on α-Amine) COOH Carboxylic Acid For Payload Conjugation Lys->COOH (α-Carboxyl) cluster_stage1 Stage 1: Payload-Linker Synthesis cluster_stage2 Stage 2: ADC Formation Linker N3-PEG4-Lys(Fmoc)-COOH Linker Activation Activate Carboxylic Acid (e.g., EDC, NHS) Linker->Activation Payload Cytotoxic Payload (with -NH2 group) Payload->Activation LP_Complex N3-PEG4-Lys(Fmoc)-Payload (Linker-Payload Complex) Activation->LP_Complex Stable Amide Bond Formation SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) LP_Complex->SPAAC Click Chemistry Antibody Alkyne-Modified mAb (e.g., DBCO-mAb) Antibody->SPAAC ADC Final Antibody-Drug Conjugate (ADC) SPAAC->ADC cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Intracellular Pathway ADC_circ ADC in Bloodstream (Linker is Stable) Binding 1. ADC Binds to Tumor Antigen ADC_circ->Binding TumorCell Tumor Cell (Antigen Expressed) Internalization 2. Receptor-Mediated Internalization TumorCell->Internalization Binding->TumorCell Endosome Endosome Internalization->Endosome Lysosome 3. Trafficking to Lysosome Endosome->Lysosome Degradation 4. Antibody Degradation in Lysosome Lysosome->Degradation Release 5. Payload Release (Drug-Linker-Amino Acid) Degradation->Release Apoptosis 6. Induces Apoptosis Release->Apoptosis cluster_analysis ADC Quality Control Workflow start Purified ADC Sample HIC HIC-HPLC Analysis start->HIC SEC SEC-HPLC Analysis start->SEC MS Mass Spectrometry start->MS DAR Determine Avg. DAR & Heterogeneity HIC->DAR Purity Assess Purity & Quantify Aggregates SEC->Purity Identity Confirm Mass & Structural Integrity MS->Identity end Final ADC Characterization Report DAR->end Purity->end Identity->end

References

The Lynchpin of Bioconjugation: A Technical Guide to the Fmoc Protecting Group in N3-PEG4-amido-Lys(Fmoc)-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic manipulation of molecules is paramount to innovation. In the realm of bioconjugation and the burgeoning field of Antibody-Drug Conjugates (ADCs), precision and control are the cornerstones of success. This technical guide delves into the core of a critical molecular tool: N3-PEG4-amido-Lys(Fmoc)-acid. We will dissect the role and characteristics of the Fluorenylmethyloxycarbonyl (Fmoc) protecting group in this versatile linker, providing a comprehensive resource for its effective application.

At the heart of many advanced bioconjugation strategies lies the ability to selectively unmask reactive functional groups at the desired moment. The Fmoc group, a base-labile amine protecting group, provides this crucial temporal control. In the context of this compound, it shields a primary amine, allowing for the strategic utilization of the molecule's other functionalities—namely the terminal azide (B81097) group for "click chemistry" and the carboxylic acid for amide bond formation.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its successful implementation in experimental workflows. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 641.71 g/mol [1][2]
Molecular Formula C32H43N5O9[1][2]
Purity Typically ≥95%[3]

The Fmoc Protecting Group: A Gateway to Controlled Reactions

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS) and is prized for its unique deprotection mechanism. Unlike acid-labile protecting groups, the Fmoc group is stable to acidic conditions but is readily cleaved by a mild base, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

This orthogonality is a key advantage, enabling the selective deprotection of the amine on the lysine (B10760008) core of this compound without affecting other acid-sensitive protecting groups that may be present on a substrate.

The deprotection proceeds via a β-elimination mechanism. The base abstracts the acidic proton on the fluorenyl ring system, leading to the elimination of dibenzofulvene and the release of the free amine as a carbamic acid, which subsequently decarboxylates.

Visualizing the Deprotection Pathway

The following diagram illustrates the base-catalyzed removal of the Fmoc group.

Fmoc_Deprotection cluster_reactants Reactants cluster_products Products Fmoc_Lys R-NH-Fmoc Intermediate Carbanion Intermediate Fmoc_Lys->Intermediate Base abstracts proton Base Base (e.g., Piperidine) Free_Amine R-NH2 DBF_Adduct Dibenzofulvene-Base Adduct CO2 CO2 Intermediate->Free_Amine β-elimination Intermediate->DBF_Adduct Intermediate->CO2 Workflow Start This compound Step1 Couple Carboxylic Acid (e.g., to an amine on a biomolecule) Start->Step1 Step2 Fmoc Deprotection (20% Piperidine in DMF) Step1->Step2 Step3 Click Chemistry (e.g., CuAAC or SPAAC with an alkyne-modified molecule) Step2->Step3 Final_Product Trifunctional Conjugate Step3->Final_Product

References

A Technical Guide to PEGylation using N3-PEG4-amido-Lys(Fmoc)-acid: A Bifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of N3-PEG4-amido-Lys(Fmoc)-acid, a heterobifunctional linker designed for advanced bioconjugation strategies, particularly in the development of antibody-drug conjugates (ADCs). This document outlines the core chemical properties of the linker, detailed experimental protocols for its application, and methods for the characterization of the resulting conjugates. The guide emphasizes the strategic utility of the azide (B81097) (N3) moiety for "click chemistry," the fluorenylmethyloxycarbonyl (Fmoc) protected amine for solid-phase peptide synthesis or orthogonal conjugations, and the carboxylic acid for amide bond formation. The protocols provided are intended to serve as a foundational methodology for researchers in the fields of drug delivery, proteomics, and therapeutic development.

Introduction to this compound

This compound is a versatile chemical tool that incorporates several key functional elements, making it a valuable asset in the construction of complex biomolecules.[1][2][3] Its structure is centered around a lysine (B10760008) core, which is derivatized to present three distinct functionalities:

  • An Azide (N3) Group: This moiety is a cornerstone of "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[2][4] The azide group readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with an alkyne-containing molecule.[2][4]

  • A Carboxylic Acid (-COOH) Group: This functional group allows for standard amide bond formation with primary amines, such as those found on the surface of proteins (e.g., lysine residues) or other molecules.[3][5] This reaction is typically mediated by carbodiimide (B86325) chemistry.

  • An Fmoc-Protected Amine: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS).[6] Its presence allows for the selective deprotection of the amine, enabling further modification in a controlled, stepwise manner.[6]

  • A Tetra-Ethylene Glycol (PEG4) Spacer: The PEG spacer enhances the solubility and bioavailability of the resulting conjugate while providing spatial separation between the conjugated molecules.[7]

This combination of functionalities allows for a modular and strategic approach to the synthesis of complex bioconjugates, such as ADCs, where a targeting antibody is linked to a cytotoxic payload.[4][8][9]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C32H43N5O9[1][2][10]
Molecular Weight 641.71 g/mol [1][2][10]
Appearance Colorless oil or solid[11]
Solubility Soluble in DMSO, DMF, DCM, THF, acetonitrile[11]
Purity Typically >95%[1]
Storage Store at -20°C, protect from light and moisture[10]

Experimental Protocols

This section provides detailed protocols for the sequential use of this compound in a typical bioconjugation workflow. The overall strategy involves:

  • Activation of the carboxylic acid and conjugation to a primary amine-containing biomolecule.

  • Deprotection of the Fmoc group to reveal a primary amine.

  • Further conjugation at the newly exposed amine (optional).

  • "Click chemistry" reaction using the azide moiety.

A logical workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this linker is depicted in the following diagram.

ADC_Synthesis_Workflow cluster_linker_activation Linker Activation and Antibody Conjugation cluster_fmoc_deprotection Fmoc Deprotection cluster_click_chemistry Click Chemistry Payload Attachment Linker This compound EDC_NHS EDC, Sulfo-NHS in MES Buffer, pH 6.0 Linker->EDC_NHS Activated_Linker NHS-activated Linker EDC_NHS->Activated_Linker Antibody Antibody (mAb) in PBS, pH 7.4 Activated_Linker->Antibody mAb_Linker mAb-Linker Conjugate Activated_Linker->mAb_Linker Antibody->mAb_Linker Piperidine (B6355638) 20% Piperidine in DMF mAb_Linker->Piperidine Deprotected_mAb_Linker Deprotected mAb-Linker (exposed amine) mAb_Linker->Deprotected_mAb_Linker Piperidine->Deprotected_mAb_Linker Alkyne_Payload Alkyne-modified Payload Deprotected_mAb_Linker->Alkyne_Payload Final_ADC Final Antibody-Drug Conjugate (ADC) Deprotected_mAb_Linker->Final_ADC CuAAC CuSO4, Sodium Ascorbate (B8700270) (CuAAC) Alkyne_Payload->CuAAC CuAAC->Final_ADC

Caption: Workflow for ADC synthesis using this compound.

Protocol 1: Amide Bond Formation with an Amine-Containing Biomolecule

This protocol describes the conjugation of the carboxylic acid moiety of the linker to a primary amine on a protein (e.g., an antibody) using EDC/Sulfo-NHS chemistry.

Materials:

  • This compound

  • Protein to be conjugated (e.g., monoclonal antibody)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Prepare Reagents: Equilibrate all reagents to room temperature. Prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or DMF.

  • Activate the Linker:

    • Dissolve this compound in Activation Buffer to a final concentration of 10 mM.

    • Add a 1.5-fold molar excess of EDC and a 3-fold molar excess of Sulfo-NHS to the linker solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS-activated linker.

  • Prepare the Protein:

    • Dissolve the protein in Coupling Buffer at a concentration of 5-10 mg/mL.

    • If necessary, perform a buffer exchange using a desalting column to ensure the protein is in the correct buffer.

  • Conjugation:

    • Immediately add the activated linker solution to the protein solution. A typical molar ratio is 10-20 fold excess of linker to protein, but this should be optimized for the specific application.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the Reaction: Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS-activated linker. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess linker and byproducts by buffer exchange into PBS, pH 7.4, using a desalting column.

Protocol 2: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group to expose a primary amine for further functionalization.

Materials:

  • Fmoc-protected conjugate from Protocol 1

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • DMF (anhydrous)

  • PBS, pH 7.4

  • Desalting column

Procedure:

  • Solvent Exchange: If the conjugate is in an aqueous buffer, it may need to be transferred to a solvent compatible with the deprotection solution. This can be achieved by precipitation or tangential flow filtration. For resin-bound synthesis, this step is not necessary.

  • Deprotection:

    • Add the Deprotection Solution to the conjugate.

    • Incubate for 10-20 minutes at room temperature. The progress of the deprotection can be monitored by UV spectroscopy by detecting the dibenzofulvene-piperidine adduct at ~301 nm.

  • Purification:

    • Remove the deprotection solution and byproducts. For soluble conjugates, this is achieved by buffer exchange into PBS using a desalting column. For resin-bound peptides, wash the resin extensively with DMF.

Protocol 3: Azide-Alkyne Click Chemistry

This section provides protocols for both Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) azide-alkyne cycloaddition.

3.3.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for conjugating the azide-functionalized biomolecule to a terminal alkyne-containing payload.

CuAAC_Pathway Azide_Linker Azide-functionalized Biomolecule Triazole_Linkage Stable Triazole Linkage Azide_Linker->Triazole_Linkage Alkyne_Payload Alkyne-modified Payload Alkyne_Payload->Triazole_Linkage Cu_II CuSO4 (Cu II) Ascorbate Sodium Ascorbate Cu_II->Ascorbate Cu_I Cu (I) Catalyst Ascorbate->Cu_I Cu_I->Triazole_Linkage catalyzes Conjugate Final Conjugate Triazole_Linkage->Conjugate

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway.

Materials:

  • Azide-functionalized biomolecule

  • Alkyne-containing payload

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer: PBS, pH 7.4

  • DMSO or DMF for dissolving the payload

  • Desalting column

Procedure:

  • Prepare Stock Solutions:

    • Azide-functionalized biomolecule in Reaction Buffer.

    • Alkyne-payload in DMSO or DMF (e.g., 10 mM stock).

    • CuSO4 in water (e.g., 50 mM).

    • Sodium ascorbate in water (e.g., 100 mM, prepare fresh).

    • THPTA in water (e.g., 100 mM).

  • Reaction Setup:

    • In a reaction tube, add the azide-functionalized biomolecule.

    • Add the alkyne-payload to the desired final concentration (typically 5-10 fold molar excess over the biomolecule).

    • Prepare a premix of CuSO4 and THPTA (1:5 molar ratio).

    • Add the CuSO4/THPTA premix to the reaction mixture (final copper concentration typically 50-100 µM).

    • Initiate the reaction by adding sodium ascorbate (final concentration typically 1-5 mM).

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the conjugate using a desalting column to remove copper, excess payload, and other small molecules.

3.3.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is ideal for applications where copper is cytotoxic or may damage the biomolecule. It requires a strained alkyne, such as dibenzocyclooctyne (DBCO).

SPAAC_Pathway Azide_Linker Azide-functionalized Biomolecule Reaction Spontaneous Reaction (No Catalyst) Azide_Linker->Reaction DBCO_Payload DBCO-modified Payload DBCO_Payload->Reaction Triazole_Linkage Stable Triazole Linkage Reaction->Triazole_Linkage Conjugate Final Conjugate Triazole_Linkage->Conjugate

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) pathway.

Materials:

  • Azide-functionalized biomolecule

  • DBCO-containing payload

  • Reaction Buffer: PBS, pH 7.4

  • DMSO or DMF for dissolving the payload

  • Desalting column

Procedure:

  • Prepare Solutions:

    • Azide-functionalized biomolecule in Reaction Buffer.

    • DBCO-payload in DMSO or DMF (e.g., 10 mM stock).

  • Reaction Setup:

    • In a reaction tube, add the azide-functionalized biomolecule.

    • Add the DBCO-payload to the desired final concentration (typically 3-5 fold molar excess).

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

  • Purification: Purify the conjugate using a desalting column to remove unreacted payload.

Characterization of the Conjugate

The successful synthesis of the bioconjugate should be confirmed by appropriate analytical techniques.

Analytical TechniquePurposeExpected Outcome
SDS-PAGE To assess the increase in molecular weight upon conjugation.A shift to a higher apparent molecular weight for the conjugated protein compared to the unconjugated protein.[12]
UV-Vis Spectroscopy To determine the concentration of the protein and, if the payload has a distinct absorbance, the drug-to-antibody ratio (DAR).The protein concentration is typically determined by absorbance at 280 nm. The payload concentration can be determined at its specific maximum absorbance.
Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) To confirm the covalent attachment of the linker and payload and to determine the heterogeneity of the conjugate.[13][14]The mass spectrum will show an increase in mass corresponding to the addition of the linker and payload.[13][14] It can also reveal the distribution of species with different numbers of conjugated molecules.[13][14]
Size Exclusion Chromatography (SEC-HPLC) To assess the purity of the conjugate and detect any aggregation.A single, sharp peak for the purified conjugate, with minimal presence of aggregates (which would elute earlier) or fragments.

Quantitative Data Summary

The following tables provide representative data that might be obtained during the synthesis and characterization of an antibody-drug conjugate using this compound.

Table 2: Representative Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

Conjugation MethodMolar Ratio (Linker:Antibody)Molar Ratio (Payload:Linker)Average DAR (by UV-Vis)Conjugation Yield (%)
CuAAC20:110:13.885
SPAAC20:15:13.580

Table 3: Mass Spectrometry Analysis of a Monoclonal Antibody (mAb) Conjugate

SpeciesExpected Mass (Da)Observed Mass (Da)
Unconjugated mAb150,000150,005
mAb + 1 Linker-Payload151,500151,508
mAb + 2 Linker-Payloads153,000153,012
mAb + 3 Linker-Payloads154,500154,515
mAb + 4 Linker-Payloads156,000156,020

Conclusion

This compound is a powerful and versatile tool for the construction of complex bioconjugates. Its trifunctional nature allows for a modular and strategic approach to synthesis, enabling the precise attachment of different molecular entities. The protocols and characterization methods outlined in this guide provide a comprehensive framework for researchers to effectively utilize this linker in their drug development and bioconjugation endeavors. Careful optimization of reaction conditions and thorough characterization of the final product are essential for ensuring the desired therapeutic efficacy and safety profile of the resulting biomolecules.

References

An In-depth Technical Guide to the Azide Functional Group in N3-PEG4-amido-Lys(Fmoc)-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the azide (B81097) functional group within the heterotrifunctional linker, N3-PEG4-amido-Lys(Fmoc)-acid. This versatile molecule is a cornerstone in modern bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring an azide moiety for "click" chemistry, an Fmoc-protected amine for solid-phase peptide synthesis (SPPS), and a carboxylic acid for further conjugation, offers a powerful tool for the precise construction of complex biomolecules.

Core Properties and Reactivity

This compound is characterized by three key functional domains:

  • The Azide (N3) Group: This moiety is the focal point of this guide. It is a highly selective and stable functional group that remains inert to most standard biochemical conditions. Its primary role is to participate in bioorthogonal "click" chemistry reactions, enabling the efficient and specific covalent linkage to molecules containing a terminal alkyne or a strained cyclooctyne.

  • The Fmoc-Protected Amine: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the lysine's alpha-amine allows for its direct incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc group is readily removed under mild basic conditions, typically with piperidine (B6355638), to expose the amine for subsequent peptide bond formation.

  • The Carboxylic Acid: The terminal carboxylic acid provides an additional point of conjugation. It can be activated to form an amide bond with primary amines, further expanding the linker's versatility in constructing complex molecular architectures.

The central polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility and reduces the aggregation of the resulting conjugates, which is a critical consideration in drug development.

Data Presentation: Quantitative Analysis

The efficiency of conjugation reactions involving this compound is a key parameter for its application. The following tables summarize representative quantitative data for the key reactions of the azide functional group.

Parameter Value Notes Citation
Purity of this compound >95%Commercially available linkers typically meet this purity standard.[1]

Table 1: Physical Properties of this compound

Reaction Type Reactant Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Conditions Citation
SPAAC DBCO-PEG0.34HBS (pH 7.4)[2]
SPAAC sulfo-DBCO-amine0.32 - 1.22PBS (pH 7), HEPES (pH 7)[2]
SPAAC DBCO-functionalized moleculeNot specified, but generally fastRoom temperature or 37°C[2]

Table 2: Representative Kinetic Data for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Reaction Type Reactants Yield Conditions Citation
CuAAC Alkyne-functionalized molecule>98%Optimized with 4 eq. CuSO₄ and 4.4 eq. Sodium Ascorbate (B8700270)[3]

Table 3: Representative Yield for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Experimental Protocols

Detailed methodologies for the key reactions involving the azide functional group of this compound are provided below. These protocols are based on established methods for similar molecules and should be optimized for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Solvent (e.g., DMF, DMSO, or a mixture with water)

Procedure:

  • Dissolve this compound and a slight molar excess (1.1-1.5 equivalents) of the alkyne-functionalized molecule in the chosen solvent.

  • Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).

  • To the reaction mixture, add CuSO₄ to a final concentration of approximately 4 mM.

  • Add sodium ascorbate to a final concentration of approximately 4.4 mM to reduce Cu(II) to the active Cu(I) species.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

  • Upon completion, the product can be purified by an appropriate method, such as HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of a DBCO-functionalized molecule to this compound.

Materials:

  • This compound

  • DBCO-functionalized molecule

  • Reaction buffer (e.g., PBS pH 7.4, HEPES)

Procedure:

  • Dissolve the this compound in the reaction buffer.

  • Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO) and add it to the reaction mixture. A slight molar excess (1.1-1.5 equivalents) of the DBCO reagent is typically used.

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the concentration and reactivity of the reactants.[2]

  • Monitor the reaction progress by following the disappearance of the DBCO absorbance at approximately 310 nm using a UV-Vis spectrophotometer, or by LC-MS.

  • Purify the conjugate using a suitable method like size-exclusion chromatography or HPLC.

Protocol 3: Fmoc Deprotection

This protocol describes the removal of the Fmoc group to expose the primary amine for peptide synthesis.

Materials:

  • This compound-functionalized peptide resin

  • 20% (v/v) piperidine in DMF

Procedure:

  • Swell the peptide resin in DMF.

  • Treat the resin with the 20% piperidine in DMF solution for 5-10 minutes at room temperature.

  • Drain the solution and repeat the treatment with fresh piperidine solution for another 15-20 minutes.

  • Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene byproduct.

  • The resin is now ready for the next amino acid coupling step.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships involving this compound.

experimental_workflow cluster_synthesis Synthesis of this compound Fmoc_Lys Fmoc-Lys(N3)-OH Coupling Amide Bond Formation Fmoc_Lys->Coupling PEG4_linker Amine-PEG4-acid PEG4_linker->Coupling Final_Product This compound Coupling->Final_Product adc_synthesis_workflow cluster_adc Antibody-Drug Conjugate (ADC) Synthesis Workflow Linker This compound Fmoc_Deprotection Fmoc Deprotection Linker->Fmoc_Deprotection Peptide_Synthesis Solid-Phase Peptide Synthesis (SPPS) Peptide_Linker Peptide-Linker Conjugate Peptide_Synthesis->Peptide_Linker Fmoc_Deprotection->Peptide_Synthesis Click_Reaction Click Chemistry (CuAAC or SPAAC) Peptide_Linker->Click_Reaction Peptide_Linker_Drug Peptide-Linker-Drug Conjugate Click_Reaction->Peptide_Linker_Drug Drug_Alkyne Alkyne/DBCO-Drug Drug_Alkyne->Click_Reaction Amide_Coupling Amide Bond Formation Peptide_Linker_Drug->Amide_Coupling Antibody Antibody Antibody->Amide_Coupling ADC Antibody-Drug Conjugate (ADC) Amide_Coupling->ADC click_chemistry_pathways cluster_click Azide Reactivity Pathways Azide Azide (N3) on Linker CuAAC CuAAC Azide->CuAAC SPAAC SPAAC Azide->SPAAC Triazole1 1,4-Disubstituted Triazole CuAAC->Triazole1 Triazole2 Triazole SPAAC->Triazole2 Alkyne Terminal Alkyne Alkyne->CuAAC DBCO DBCO / Strained Alkyne DBCO->SPAAC Copper_Catalyst Cu(I) Catalyst Copper_Catalyst->CuAAC

References

Methodological & Application

Application Notes and Protocols for N3-PEG4-amido-Lys(Fmoc)-acid in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-PEG4-amido-Lys(Fmoc)-acid is a versatile, heterobifunctional linker used extensively in bioconjugation and drug development.[1][2][3][4] This reagent incorporates three key chemical motifs: an azide (B81097) (N3) group for click chemistry, a tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and an Fmoc-protected lysine (B10760008) derivative with a free carboxylic acid. This combination makes it an ideal building block for introducing a "clickable" handle onto peptides, proteins, and other molecules.

The primary application of this compound is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4][5] This reaction forms a stable triazole linkage between the azide group of the linker and an alkyne-functionalized molecule.[5][6] The reaction is highly efficient, specific, and biocompatible, making it suitable for a wide range of applications, including the synthesis of antibody-drug conjugates (ADCs), PEGylation of therapeutic proteins, and the development of novel biomaterials.[2][3][4][7] The Fmoc protecting group allows for its use in standard solid-phase peptide synthesis (SPPS), while the carboxylic acid enables conjugation to amine-containing molecules.[8][9]

Key Applications

  • Peptide and Protein Modification: Introduction of an azide handle for subsequent conjugation with alkyne-containing molecules such as fluorescent dyes, biotin, or cytotoxic drugs.

  • Antibody-Drug Conjugate (ADC) Synthesis: Used as a linker to connect a cytotoxic payload to an antibody.[2][3][4]

  • PEGylation: The PEG4 spacer improves the pharmacokinetic properties of therapeutic proteins and peptides.[7]

  • Biomaterial Science: Surface functionalization and hydrogel formation.

Quantitative Data Summary

The following table summarizes typical reaction conditions for a CuAAC reaction involving an azide-functionalized molecule like this compound and an alkyne-containing partner. Optimal conditions may vary depending on the specific substrates and should be determined empirically.

ParameterTypical RangeNotes
Reactant Concentration
Limiting Reactant (Azide or Alkyne)50 µM - 1 mMHigher concentrations generally lead to faster reactions.[9]
Excess Reactant1.2 - 10 equivalentsA slight to moderate excess of one reactant can drive the reaction to completion.
Catalyst System
Copper(II) Sulfate (CuSO₄)0.1 - 0.5 equivalentsPrecursor for the active Cu(I) catalyst.
Sodium Ascorbate (B8700270)1 - 5 equivalentsReducing agent to generate and maintain the Cu(I) oxidation state. Should be prepared fresh.[9]
Copper-chelating Ligand (e.g., THPTA, TBTA)0.5 - 2.5 equivalents (relative to CuSO₄)Stabilizes the Cu(I) catalyst, enhances reaction rate, and protects biomolecules from oxidative damage. A 1:5 molar ratio of Cu:Ligand is often recommended.[9]
Reaction Conditions
SolventDMF/water, DMSO/water, t-BuOH/waterA co-solvent system is often used to solubilize all reactants.
TemperatureRoom TemperatureThe reaction is typically efficient at ambient temperature.
Reaction Time1 - 12 hoursReaction progress should be monitored by a suitable analytical method (e.g., LC-MS or HPLC).[9]
pH4 - 11The CuAAC reaction is generally insensitive to pH within this range.[6]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Solution

This protocol describes a general method for conjugating an alkyne-containing molecule to a substrate that has been modified with this compound.

Materials:

  • Azide-functionalized substrate (e.g., peptide, protein)

  • Alkyne-containing molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent (e.g., degassed PBS, DMF, DMSO)

  • Purification system (e.g., RP-HPLC, SEC)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the azide-functionalized substrate and the alkyne-containing molecule in a suitable solvent.

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

    • Prepare a stock solution of the copper-chelating ligand (e.g., 100 mM THPTA in water).

    • Crucially, prepare a fresh stock solution of sodium ascorbate (e.g., 300 mM in water) immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-functionalized substrate and the alkyne-containing molecule in the desired molar ratio in a suitable solvent system.

    • In a separate tube, premix the CuSO₄ and ligand solutions. A 1:2 to 1:5 molar ratio of Cu:Ligand is commonly used.[10] Allow this mixture to incubate for several minutes.

  • Catalyst Addition:

    • Add the premixed catalyst/ligand solution to the main reaction tube containing the azide and alkyne.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • If the reaction is oxygen-sensitive, degas the solution and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Mix the reaction gently (e.g., on a rotator) at room temperature.

    • Allow the reaction to proceed for 1-12 hours. Monitor the reaction progress using an appropriate analytical method such as LC-MS or RP-HPLC.

  • Purification:

    • Once the reaction is complete, purify the conjugate using a suitable chromatographic method.

      • Reverse-Phase HPLC (RP-HPLC): Effective for purifying PEGylated peptides and proteins. A C4 or C18 column can be used with a water/acetonitrile gradient containing 0.1% TFA.[][12]

      • Size Exclusion Chromatography (SEC): Useful for removing unreacted small molecules and separating PEGylated proteins based on their increased hydrodynamic radius.[]

      • Ion-Exchange Chromatography (IEX): Can be used to separate PEGylated proteins, as the PEG chains can alter the surface charge of the protein.[]

Signaling Pathways and Experimental Workflows

CuAAC_Workflow ReagentPrep Reagent Preparation StockSol Prepare Stock Solutions: - Azide-Substrate - Alkyne-Partner - CuSO4 & Ligand - Fresh Sodium Ascorbate ReagentPrep->StockSol ReactionSetup Reaction Setup ReagentPrep->ReactionSetup CatalystAdd Catalyst Addition ReactionSetup->CatalystAdd Add premixed CuSO4/Ligand Initiation Initiation & Incubation CatalystAdd->Initiation Add Sodium Ascorbate Monitoring Reaction Monitoring (LC-MS / HPLC) Initiation->Monitoring 1-12 hours at RT Monitoring->Initiation Reaction incomplete Purification Purification Monitoring->Purification Reaction complete FinalProduct Purified Conjugate Purification->FinalProduct

Caption: Experimental workflow for a typical CuAAC reaction.

CuAAC_Mechanism CuII Cu(II) CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuAcetylide Cu(I)-Acetylide Intermediate CuI->CuAcetylide Alkyne R1-Alkyne Alkyne->CuAcetylide Cycloaddition Cycloaddition CuAcetylide->Cycloaddition Azide R2-Azide Azide->Cycloaddition Triazole Triazole Product Cycloaddition->Triazole Triazole->CuI Catalyst Regeneration

Caption: Simplified catalytic cycle of the CuAAC reaction.

References

Application Notes and Protocols for N3-PEG4-amido-Lys(Fmoc)-acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. N3-PEG4-amido-Lys(Fmoc)-acid is a versatile, cleavable linker designed for the development of ADCs with optimized properties.

This linker features three key functional elements:

  • An azide (N3) group for highly specific and efficient conjugation to an alkyne-modified antibody via "click chemistry."

  • A hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) chain that can improve the solubility and pharmacokinetic profile of the ADC, potentially reducing aggregation and immunogenicity.

  • An Fmoc-protected lysine (B10760008) residue with a terminal carboxylic acid , which, after deprotection, provides a primary amine for conjugation to a cytotoxic payload. The amide bond formed is designed to be cleaved by lysosomal enzymes, ensuring targeted payload release within the cancer cell.

These application notes provide detailed protocols for the synthesis of an ADC using this compound, along with illustrative data and diagrams to guide researchers in its application.

Data Presentation

The following tables present representative data for an ADC constructed using a PEGylated, cleavable linker and a tubulin inhibitor payload, such as Monomethyl Auristatin E (MMAE). While specific values will vary depending on the antibody, payload, and cell line used, these tables provide a framework for data presentation and expected outcomes.

Table 1: Physicochemical Characterization of a Representative ADC

ParameterUnconjugated AntibodyADC
Average Drug-to-Antibody Ratio (DAR) N/A3.8
Monomer Purity (SEC-HPLC) >98%>95%
Aggregation (SEC-HPLC) <2%<5%
Hydrophobicity (HIC Retention Time) 10.2 min15.8 min

Table 2: In Vitro Cytotoxicity of a Representative ADC against a HER2-Positive Cancer Cell Line (SK-BR-3)

CompoundIC50 (nM)
Free Payload (e.g., MMAE) 0.5
ADC 2.5
Unconjugated Antibody > 1000
Non-Targeted Control ADC > 500

Table 3: In Vivo Efficacy of a Representative ADC in a Xenograft Mouse Model (HER2-Positive Tumor)

Treatment Group (Dose)Tumor Volume Change (%) at Day 21
Vehicle Control + 450%
Unconjugated Antibody (10 mg/kg) - 20%
ADC (5 mg/kg) - 85% (Tumor Regression)
ADC (1 mg/kg) - 40%

Experimental Protocols & Workflows

The synthesis of an ADC using this compound is a multi-step process. The following diagram and protocols outline the key stages.

ADC_Synthesis_Workflow cluster_0 Part 1: Preparation of Linker-Payload cluster_1 Part 2: Antibody Modification (if required) cluster_2 Part 3: Final ADC Conjugation & Purification Fmoc_Deprotection Fmoc Deprotection of This compound Payload_Conjugation Payload Conjugation to Deprotected Linker Fmoc_Deprotection->Payload_Conjugation Amine-reactive payload Click_Chemistry Click Chemistry Reaction Payload_Conjugation->Click_Chemistry Antibody_Modification Introduction of Alkyne Group onto Antibody Antibody_Modification->Click_Chemistry Purification ADC Purification (e.g., SEC) Click_Chemistry->Purification Characterization ADC Characterization (HIC, MS, etc.) Purification->Characterization

Figure 1: Overall workflow for the synthesis of an ADC.
Part 1: Preparation of the Linker-Payload Conjugate

Protocol 1.1: Fmoc Deprotection of this compound

This protocol describes the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group to expose the primary amine on the lysine residue.

Materials:

  • This compound

  • 20% (v/v) Piperidine (B6355638) in Dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

Procedure:

  • Dissolve this compound in DMF.

  • Add the 20% piperidine in DMF solution to the linker solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, evaporate the DMF under reduced pressure.

  • Co-evaporate with DCM twice to remove residual piperidine.

  • Precipitate the deprotected linker by adding cold diethyl ether.

  • Centrifuge to pellet the product and decant the ether.

  • Dry the product under vacuum. The resulting product is N3-PEG4-amido-Lys-acid.

Protocol 1.2: Payload Conjugation to the Deprotected Linker

This protocol describes the conjugation of an amine-reactive payload (e.g., MMAE with an activated ester) to the deprotected linker.

Materials:

  • Deprotected N3-PEG4-amido-Lys-acid

  • Amine-reactive payload (e.g., MMAE-NHS ester)

  • Anhydrous DMF

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

Procedure:

  • Dissolve the deprotected linker and the amine-reactive payload (typically a 1:1.1 molar ratio of amine to NHS ester) in anhydrous DMF.

  • Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 2-4 hours, protected from light.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, purify the linker-payload conjugate by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the solid N3-PEG4-amido-Lys(Payload)-acid.

Part 2: Antibody Modification with an Alkyne Handle

This step is necessary if the antibody does not already contain a bioorthogonal alkyne group. One common method is to react the lysine residues of the antibody with an NHS-alkyne reagent.

Protocol 2.1: Introduction of an Alkyne Group onto the Antibody

Materials:

  • Monoclonal antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-alkyne (e.g., DBCO-NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Prepare the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.

  • Dissolve the NHS-alkyne in DMSO to a stock concentration of 10 mM immediately before use.

  • Add a 5- to 20-fold molar excess of the NHS-alkyne solution to the antibody solution. The final concentration of DMSO should be below 10% (v/v).

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Remove the excess, unreacted NHS-alkyne using a desalting column equilibrated with PBS.

  • Determine the concentration of the purified alkyne-modified antibody.

Part 3: Final ADC Conjugation and Purification

This final stage involves the "click" reaction between the azide-functionalized linker-payload and the alkyne-modified antibody. A copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) is recommended to avoid copper-induced protein denaturation.[1]

Protocol 3.1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction

Materials:

  • Alkyne-modified antibody

  • N3-PEG4-amido-Lys(Payload)-acid

  • PBS, pH 7.4

Procedure:

  • Combine the alkyne-modified antibody with a 1.5- to 5-fold molar excess of the azide-functionalized linker-payload in PBS.

  • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • The reaction can be monitored by hydrophobic interaction chromatography (HIC) to observe the formation of species with higher drug loading.

Protocol 3.2: ADC Purification and Characterization

Materials:

  • Crude ADC reaction mixture

  • Size-Exclusion Chromatography (SEC) system

  • Hydrophobic Interaction Chromatography (HIC) system

  • Mass Spectrometer (for intact mass analysis)

Procedure:

  • Purify the ADC from unreacted linker-payload and other small molecules using an SEC column equilibrated with a suitable formulation buffer.

  • Concentrate the purified ADC using an appropriate centrifugal filter device.

  • Characterize the final ADC:

    • Determine the average DAR and drug distribution using HIC-HPLC and/or intact mass spectrometry.[2][3]

    • Assess purity and aggregation using SEC-HPLC.

    • Confirm the identity and integrity of the ADC by mass spectrometry.[4][5]

Linker Cleavage and Payload Mechanism of Action

Lysosomal Cleavage of the Linker

The this compound linker is designed to be stable in the bloodstream but cleavable within the lysosomal compartment of target cells.[6][7] Upon internalization of the ADC, lysosomal proteases, such as Cathepsin B, recognize and hydrolyze the amide bond within the linker, releasing the cytotoxic payload.[8][9]

Cleavage_Mechanism ADC_Internalization ADC binds to antigen and is internalized Lysosomal_Fusion Endosome fuses with lysosome ADC_Internalization->Lysosomal_Fusion Enzymatic_Cleavage Lysosomal proteases (e.g., Cathepsin B) cleave amide bond Lysosomal_Fusion->Enzymatic_Cleavage Payload_Release Active payload is released into the cytoplasm Enzymatic_Cleavage->Payload_Release Cell_Death Payload induces cell death Payload_Release->Cell_Death

Figure 2: Intracellular processing and cleavage of the ADC.
Signaling Pathway of a Tubulin Inhibitor Payload (e.g., MMAE)

Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent that disrupts microtubule dynamics.[10] Upon its release into the cytoplasm, MMAE binds to tubulin, inhibiting its polymerization into microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis through the caspase cascade.[11][12]

Apoptosis_Pathway MMAE Released MMAE Tubulin_Inhibition Inhibition of Tubulin Polymerization MMAE->Tubulin_Inhibition Microtubule_Disruption Microtubule Network Disruption Tubulin_Inhibition->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Bcl2_Modulation Modulation of Bcl-2 Family Proteins G2M_Arrest->Bcl2_Modulation Caspase_Activation Caspase Cascade Activation Bcl2_Modulation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Application Notes and Protocols for Bioconjugation with N3-PEG4-amido-Lys(Fmoc)-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N3-PEG4-amido-Lys(Fmoc)-acid, a versatile heterobifunctional linker, in advanced bioconjugation strategies. This linker is particularly well-suited for the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and other complex biomolecular constructs. Its unique architecture, featuring a terminal azide (B81097) for "click" chemistry, an Fmoc-protected amine for solid-phase peptide synthesis (SPPS), and a carboxylic acid for amide bond formation, offers a modular and efficient approach to bioconjugation. The integrated polyethylene (B3416737) glycol (PEG) spacer enhances solubility, reduces aggregation, and can improve the pharmacokinetic profile of the final conjugate.

Overview of this compound

This compound is a chemical tool that provides a bridge between different molecular entities. Its key features include:

  • Azide Group (N3): Enables highly specific and efficient conjugation to alkyne-containing molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • Fmoc-Protected Amine: Allows for its incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is stable under acidic conditions and readily removed with a mild base.

  • Carboxylic Acid (-COOH): Provides a handle for standard amide bond formation with amine-containing molecules.

  • PEG4 Spacer: A discrete four-unit polyethylene glycol chain that increases the hydrophilicity of the linker and the resulting conjugate, which can improve solubility and reduce non-specific interactions.

  • Lysine Backbone: Offers a robust scaffold for the linker's functional groups.

The structure of this compound is presented below:

G cluster_linker This compound N3 N3 PEG4 -(CH2CH2O)4- N3->PEG4 Amido -C(O)NH- PEG4->Amido Lys Lysine Amido->Lys Fmoc Fmoc-NH- Lys->Fmoc α-amine Acid -COOH Lys->Acid C-terminus

Caption: Chemical structure of this compound.

Key Applications and Bioconjugation Strategies

The trifunctional nature of this linker enables several strategic approaches for the synthesis of complex bioconjugates.

Solid-Phase Peptide Synthesis (SPPS) Integration

The Fmoc-protected amine allows for the direct incorporation of the N3-PEG4-amido-Lys moiety into a peptide sequence during SPPS. This is particularly useful for creating peptides with a site-specific handle for subsequent conjugation.

SPPS_Workflow Resin Solid Support Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple First Amino Acid Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Couple this compound Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling3 Couple Subsequent Amino Acids Deprotection3->Coupling3 Cleavage Cleave from Resin Coupling3->Cleavage AzidoPeptide Azide-Modified Peptide Cleavage->AzidoPeptide

Caption: Workflow for SPPS incorporation of the linker.

"Click" Chemistry Conjugation

The azide group serves as a versatile handle for "clicking" on a payload or another biomolecule that has been functionalized with an alkyne.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and high-yielding reaction, ideal for conjugating small molecules, fluorophores, or other non-cellular components.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction that is bioorthogonal and suitable for conjugating to sensitive biological systems, including live cells. This method utilizes strained alkynes like dibenzocyclooctyne (DBCO).

Click_Chemistry_Pathways cluster_cunc CuAAC Pathway cluster_spaac SPAAC Pathway Azide_Cu Azide-Linker Triazole_Cu Triazole-Linked Conjugate Azide_Cu->Triazole_Cu Alkyne_Cu Terminal Alkyne-Payload Alkyne_Cu->Triazole_Cu Catalyst_Cu Cu(I) Catalyst Catalyst_Cu->Triazole_Cu Azide_S Azide-Linker Triazole_S Triazole-Linked Conjugate Azide_S->Triazole_S Alkyne_S Strained Alkyne-Payload (e.g., DBCO) Alkyne_S->Triazole_S ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_ab_prep Antibody Preparation Linker This compound Amide_Coupling Amide Coupling Linker->Amide_Coupling Drug Amine-Payload Drug->Amide_Coupling Linker_Drug N3-Linker(Fmoc)-Drug Amide_Coupling->Linker_Drug Fmoc_Deprotection Fmoc Deprotection Linker_Drug->Fmoc_Deprotection Azide_Linker_Drug N3-Linker-Drug Fmoc_Deprotection->Azide_Linker_Drug Click_Reaction Click Chemistry (SPAAC or CuAAC) Azide_Linker_Drug->Click_Reaction Antibody Monoclonal Antibody Alkyne_Mod Alkyne Functionalization Antibody->Alkyne_Mod Alkyne_Ab Alkyne-Antibody Alkyne_Mod->Alkyne_Ab Alkyne_Ab->Click_Reaction ADC Antibody-Drug Conjugate Click_Reaction->ADC

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N3-PEG4-amido-Lys(Fmoc)-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of N3-PEG4-amido-Lys(Fmoc)-acid in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This "click chemistry" reagent is a valuable tool for the synthesis of well-defined bioconjugates, particularly in the field of antibody-drug conjugates (ADCs) and peptide modification.[1][2][3][4]

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and versatile ligation reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.[5] Its high specificity, quantitative yields, and compatibility with a wide range of functional groups and reaction conditions make it an ideal choice for bioconjugation.[5][6]

This compound is a heterobifunctional linker that incorporates a terminal azide for CuAAC, a PEG4 spacer to enhance solubility and reduce immunogenicity, a lysine (B10760008) core, and an Fmoc-protected amine with a carboxylic acid for further functionalization or conjugation.[4][7] This reagent is particularly useful in the construction of ADCs, where precise control over the drug-to-antibody ratio (DAR) and conjugation site is crucial for therapeutic efficacy.[][9]

Applications

  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic payloads to monoclonal antibodies for targeted cancer therapy.[2][][10] The PEG linker can improve the pharmacokinetic properties of the ADC.[][10][11]

  • Peptide Modification and Labeling: Attachment of reporter molecules (fluorophores, biotin), imaging agents, or other functional moieties to peptides.[5]

  • Surface Functionalization: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.

  • Drug Delivery: Development of targeted drug delivery systems by conjugating targeting ligands to drug-loaded nanoparticles or polymers.[10][12]

Data Presentation

The CuAAC reaction is well-known for its high efficiency, often achieving near-quantitative yields. While specific data for this compound is not extensively published in comparative tables, the following table summarizes representative quantitative data for CuAAC reactions involving similar PEGylated linkers and peptides, reflecting the expected outcomes.

ReactantsCatalyst SystemSolvent(s)Time (h)Yield (%)Purity (%)Reference(s)
Azide-Peptide + Alkyne-PEGCuSO₄, Sodium Ascorbate (B8700270)DMF5>95>95[5]
Azido-Peptide + Alkyne-LinkerCuSO₄, Sodium AscorbatepH 5.0 Buffer1-4>98>95[5]
Alkyne-Peptide + Azide-Lipid CoreCopper WireDMF5100>95[5]
Azide-Modified Protein + Alkyne-PEGCuSO₄, TBTA, DTTAqueous Buffer1-2>90>95
Alkyne-Modified Oligonucleotide + Azide-BiotinCuSO₄, TBTA, Sodium AscorbateAqueous Buffer4>95>95

Note: Reaction conditions and yields can vary depending on the specific substrates, catalyst, and solvent system used. Optimization is often recommended for new substrate combinations.

Experimental Protocols

This section provides a general protocol for the CuAAC reaction using this compound with an alkyne-modified protein (e.g., an antibody).

Materials
  • This compound

  • Alkyne-modified protein (in a suitable buffer, e.g., PBS)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (NaAsc)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

  • Analytical instruments (e.g., HPLC, mass spectrometer)

Protocol for Protein Conjugation in Solution
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMF or DMSO.

    • Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 250 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh.

    • Prepare a 50 mM stock solution of THPTA or TBTA in DMF or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.

    • Add the this compound stock solution to the protein solution to achieve a 5-20 molar excess over the protein.

    • Add the copper-chelating ligand (THPTA or TBTA) to a final concentration of 1-5 mM.

    • Add the CuSO₄ stock solution to a final concentration of 0.5-2 mM.

    • Vortex the solution gently.

  • Initiation of the Reaction:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

    • Gently vortex the reaction mixture.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed at 4°C for longer incubation times if the protein is sensitive to room temperature.

  • Purification:

    • Once the reaction is complete, remove the excess reagents and copper catalyst by size-exclusion chromatography, dialysis, or tangential flow filtration.

  • Analysis:

    • Analyze the purified conjugate by SDS-PAGE, HPLC, and mass spectrometry to confirm conjugation and determine the drug-to-antibody ratio (DAR).

Mandatory Visualizations

Experimental Workflow

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Reagent1 Alkyne-Protein Mix Mixing of Reactants Reagent1->Mix Reagent2 N3-PEG4-amido- Lys(Fmoc)-acid Reagent2->Mix Reagent3 CuSO4 Reagent3->Mix Reagent4 Sodium Ascorbate Reagent4->Mix Reagent5 Ligand (THPTA) Reagent5->Mix Incubate Incubation (RT, 1-4h) Mix->Incubate Initiation Purify Purification (SEC) Incubate->Purify Completion Analyze Analysis (HPLC, MS) Purify->Analyze

Caption: Experimental workflow for CuAAC conjugation of an alkyne-modified protein.

Signaling Pathway: ADC Targeting HER2 in Cancer Cells

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (N3-PEG4-Lys Linker) HER2 HER2 Receptor ADC->HER2 Binding Endosome Endosome HER2->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Drug Cytotoxic Drug Lysosome->Drug Linker Cleavage & Drug Release Apoptosis Apoptosis / Cell Death Drug->Apoptosis Induction

Caption: Mechanism of action for an ADC targeting the HER2 receptor on cancer cells.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using N3-PEG4-amido-Lys(Fmoc)-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] This reaction relies on the high ring strain of cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react spontaneously and specifically with azides to form a stable triazole linkage.[2][3]

N3-PEG4-amido-Lys(Fmoc)-acid is a versatile, heterobifunctional linker designed for seamless integration into peptides and other biomolecules for subsequent SPAAC-mediated conjugation. It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine for standard solid-phase peptide synthesis (SPPS), a carboxylic acid for amide bond formation, and an azide (B81097) moiety for copper-free click chemistry. The integrated polyethylene (B3416737) glycol (PEG4) spacer enhances water solubility, reduces aggregation, and minimizes steric hindrance of the resulting conjugates.[4][5] This reagent is particularly valuable in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and fluorescently labeled probes.[2][6][7]

Key Features of SPAAC with this compound

  • Biocompatibility: The elimination of cytotoxic copper catalysts makes it ideal for in vivo and live-cell applications.[1]

  • High Specificity: The azide and cyclooctyne (B158145) groups are bioorthogonal and do not cross-react with native functional groups in biological systems.

  • Favorable Kinetics: SPAAC reactions proceed efficiently at low concentrations under physiological conditions (pH and temperature).[8]

  • Stable Linkage: The resulting triazole linkage is chemically robust and stable.[2]

  • Enhanced Hydrophilicity: The PEG4 linker improves the solubility and pharmacokinetic properties of the resulting bioconjugate.[8]

Quantitative Data Summary

The kinetics of SPAAC reactions are influenced by several factors, including the specific structures of the azide and cyclooctyne, buffer composition, pH, and temperature.[8] While specific kinetic data for this compound is not extensively published, the following tables provide representative data for similar PEGylated azides and various cyclooctynes to guide experimental design.

Table 1: Representative Second-Order Rate Constants for SPAAC Reactions

Azide CompoundCyclooctyne PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Azide-PEG-Lysine derivativeDBCO~0.34[9]
Azide-PEG-Lysine derivativeBCN~0.28[9]
DBCO-PEG5-Trastuzumab1-azido-1-deoxy-β-D-glucopyranoside0.18 - 0.37[8]
DBCO-PEG5-Trastuzumab3-azido-L-alanine0.18 - 0.37[8]

Table 2: General Comparison of Cyclooctyne Reactivity

Cyclooctyne DerivativeAbbreviationTypical Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)
DibenzocyclooctyneDBCO/DIBO~0.24 - 0.31
BicyclononyneBCN0.07 - 0.15
BiarylazacyclooctynoneBARAC~0.96

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide via Fmoc-SPPS

This protocol describes the manual solid-phase synthesis of a peptide containing the N3-PEG4-amido-Lys moiety using standard Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Standard Fmoc-protected amino acids

  • Coupling reagents: HBTU, HOBt, or HATU

  • Base: Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents: DMF, DCM

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Precipitation solvent: Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Standard):

    • Pre-activate the desired Fmoc-amino acid (3 equivalents) with a coupling reagent (e.g., HBTU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin and react for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (B49086) (Kaiser) test.

    • Wash the resin thoroughly with DMF and DCM.

  • Coupling of this compound:

    • Follow the same procedure as in step 3, using this compound. Due to its size, a longer coupling time (e.g., 2-4 hours) or a double coupling may be necessary to ensure complete reaction.

  • Peptide Elongation: Repeat steps 2 and 3 to assemble the desired peptide sequence.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus using 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude azide-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the final product.

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_AA Couple Fmoc-AA (HBTU/DIPEA) Deprotect1->Couple_AA Couple_N3 Couple This compound Deprotect1->Couple_N3 Couple_AA->Deprotect1 for subsequent amino acids Repeat Repeat Deprotection and Coupling Cycles Couple_N3->Repeat Deprotect_Final Final Fmoc Deprotection Repeat->Deprotect_Final Cleave Cleavage from Resin (TFA Cocktail) Deprotect_Final->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Final_Product Azide-Modified Peptide Purify->Final_Product

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: SPAAC Reaction of an Azide-Modified Peptide with a DBCO-Functionalized Molecule

This protocol outlines the general procedure for conjugating the azide-modified peptide (from Protocol 1) with a DBCO-containing molecule (e.g., a fluorescent dye, biotin, or drug molecule).

Materials:

  • Azide-modified peptide

  • DBCO-functionalized molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or other suitable aqueous buffer (e.g., HEPES). Note: Avoid buffers containing sodium azide.

  • Organic co-solvent (if needed for solubility): DMSO or DMF

  • Analytical and preparative RP-HPLC

  • Mass spectrometer

Procedure:

  • Dissolve Reactants:

    • Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1-10 mM.

    • Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.

  • Reaction Incubation:

    • Mix the solutions of the azide-peptide and the DBCO-molecule.

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and reactivity.

    • The reaction can be monitored by RP-HPLC or mass spectrometry to track the formation of the product and consumption of the starting materials.

  • Purification of the Conjugate:

    • Once the reaction is complete, purify the bioconjugate from unreacted starting materials and byproducts using RP-HPLC.

    • Collect the fractions corresponding to the desired product.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

    • NMR spectroscopy can also be used for detailed structural characterization if sufficient material is available.[10][11]

SPAAC_Mechanism Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_reactants Reactants cluster_product Product Azide Azide-Modified Peptide (R1-N3) Triazole Stable Triazole Linkage (Bioconjugate) Azide->Triazole [3+2] Cycloaddition DBCO DBCO-Functionalized Molecule (R2-DBCO) DBCO->Triazole

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Troubleshooting and Optimization

  • Low Coupling Efficiency in SPPS: For the coupling of the bulky this compound, consider using a stronger coupling agent (e.g., HATU), increasing the coupling time, or performing a double coupling.

  • Slow SPAAC Reaction:

    • Increase the concentration of the reactants.

    • Perform the reaction at a slightly elevated temperature (e.g., 37°C), if the biomolecules are stable.

    • Optimize the pH of the reaction buffer, as higher pH values (up to ~8.5) can sometimes increase reaction rates.[8]

    • Ensure the absence of any azide contaminants in the reaction buffers.

  • Solubility Issues: The PEG4 linker in this compound enhances water solubility. However, if the DBCO-functionalized molecule is hydrophobic, a small percentage of an organic co-solvent (e.g., DMSO, up to 10-20%) can be added to the reaction mixture.

  • Purification Challenges: The choice of HPLC column and gradient is crucial for separating the desired conjugate from the starting materials. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is a common starting point for peptide and protein conjugate purification.[12]

Conclusion

This compound is a highly effective reagent for the site-specific incorporation of an azide handle into peptides and other biomolecules. The subsequent SPAAC reaction provides a robust and biocompatible method for bioconjugation, with wide-ranging applications in drug development, diagnostics, and fundamental research. The protocols and data provided herein serve as a comprehensive guide for the successful implementation of this powerful chemical tool.

References

Application Notes and Protocols for Labeling Peptides with N3-PEG4-amido-Lys(Fmoc)-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N3-PEG4-amido-Lys(Fmoc)-acid for the site-specific labeling of synthetic peptides. This versatile reagent enables the incorporation of an azide (B81097) (N3) chemical handle into a peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS). The integrated polyethylene (B3416737) glycol (PEG4) linker enhances the hydrophilicity of the resulting peptide, which can improve solubility and reduce non-specific binding.

The incorporated azide group serves as a bioorthogonal reactive partner for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These highly efficient and specific ligation reactions allow for the covalent attachment of a wide variety of molecules, including fluorescent dyes, radiolabels, cytotoxic drugs, and other biomolecules, to the peptide of interest.

Overview of the Labeling Strategy

The overall workflow for labeling peptides using this compound involves two main stages:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide is assembled on a solid support using standard Fmoc chemistry. This compound is incorporated as a non-standard amino acid at the desired position in the peptide sequence.

  • Click Chemistry Ligation: Following synthesis, cleavage from the resin, and purification, the azide-modified peptide is reacted with an alkyne-containing molecule of interest via either CuAAC or SPAAC.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Click Chemistry Ligation Resin Resin Fmoc_Deprotection_1 Fmoc Deprotection Resin->Fmoc_Deprotection_1 Start Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection_1->Amino_Acid_Coupling 20% Piperidine (B6355638)/DMF Fmoc_Deprotection_2 Fmoc Deprotection Amino_Acid_Coupling->Fmoc_Deprotection_2 Coupling Reagents N3_Linker_Coupling Incorporate This compound Fmoc_Deprotection_2->N3_Linker_Coupling Repeat Cycles Cleavage_Deprotection Cleavage from Resin & Side-Chain Deprotection N3_Linker_Coupling->Cleavage_Deprotection Final Deprotection Purification_1 RP-HPLC Purification Cleavage_Deprotection->Purification_1 TFA Cocktail Azide_Peptide Azide-Modified Peptide Purification_1->Azide_Peptide Click_Reaction CuAAC or SPAAC Azide_Peptide->Click_Reaction Alkyne_Molecule Alkyne-Modified Molecule Alkyne_Molecule->Click_Reaction Purification_2 RP-HPLC Purification Click_Reaction->Purification_2 Formation of Triazole Linkage Labeled_Peptide Labeled Peptide Purification_2->Labeled_Peptide Final Product

Figure 1: Experimental workflow for peptide labeling.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Azide-Modified Peptides

This protocol describes the incorporation of this compound into a peptide sequence using a manual or automated Fmoc SPPS synthesizer.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Standard Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HBTU, HOBt, or equivalent

  • Activator base: N,N-Diisopropylethylamine (DIEA)

  • Fmoc deprotection solution: 20% piperidine in Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin or the last coupled amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling: For standard amino acids, pre-activate a solution of the Fmoc-amino acid (4 eq), HBTU (3.9 eq), and DIEA (8 eq) in DMF for 5 minutes. Add to the resin and couple for 1-2 hours.

  • Repeat steps 2-4 for each amino acid in the sequence.

  • Incorporation of this compound: For the desired position, use this compound as the amino acid. Pre-activate this compound (2 eq), HBTU (1.9 eq), and DIEA (4 eq) in DMF. Add to the resin and allow it to react for 2-4 hours to ensure complete coupling.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the azide-modified peptide by reverse-phase HPLC (RP-HPLC).

  • Characterization: Confirm the identity and purity of the azide-modified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Quantitative Data for SPPS:

ParameterTypical Value/RangeNotes
Coupling Efficiency per Step>99%Monitored by Kaiser test or UV-Vis of piperidine-dibenzofulvene adduct.
Crude Peptide Purity (Post-SPPS)60-95%Dependent on peptide length and sequence complexity.
Purified Azide-Peptide Yield30-70%Based on initial resin loading.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of the azide-modified peptide with an alkyne-functionalized molecule in solution.

Materials:

  • Purified azide-modified peptide

  • Alkyne-functionalized molecule (e.g., fluorescent dye, biotin-alkyne)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Solvent: e.g., DMF/water or DMSO/water mixture

Procedure:

  • Prepare Stock Solutions:

    • Azide-peptide in water or a suitable buffer (e.g., 10 mM in water).

    • Alkyne-molecule in DMSO or DMF (e.g., 10 mM).

    • CuSO4 in water (e.g., 50 mM).

    • Sodium ascorbate in water (freshly prepared, e.g., 100 mM).

    • THPTA in water (e.g., 50 mM).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-peptide, alkyne-molecule (typically 1.5-5 equivalents), and THPTA.

    • Add CuSO4 to the mixture.

    • Initiate the reaction by adding sodium ascorbate.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light if using a fluorescent dye. The reaction progress can be monitored by LC-MS.

  • Purification: Once the reaction is complete, purify the labeled peptide from excess reagents and catalyst using RP-HPLC.

  • Final Product: Lyophilize the purified, labeled peptide and store it protected from light at -20°C or -80°C. Confirm the final product's identity and purity by mass spectrometry and analytical HPLC.

Quantitative Data for CuAAC:

ParameterTypical Value/RangeNotes
Reaction Conversion>95%CuAAC is known for its high efficiency and yield.[1]
Final Labeled Peptide Purity>98%After final HPLC purification.
Overall Yield of Labeled Peptide15-50%Highly dependent on the yields of the preceding SPPS and purification steps.[2]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free labeling of the azide-modified peptide with a strained alkyne-containing molecule (e.g., DBCO, BCN).

Materials:

  • Purified azide-modified peptide

  • Strained alkyne-functionalized molecule (e.g., DBCO-dye, BCN-biotin)

  • Biocompatible buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare Solutions:

    • Dissolve the azide-modified peptide in the reaction buffer.

    • Dissolve the strained alkyne-molecule in a compatible solvent (e.g., DMSO) and then dilute into the reaction buffer.

  • Reaction Setup:

    • Combine the azide-peptide and the strained alkyne-molecule (typically 1.5-3 equivalents) in the reaction buffer.

  • Incubation: Incubate the mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the specific strained alkyne and reactant concentrations.

  • Purification: Purify the labeled peptide by RP-HPLC.

  • Characterization: Confirm the final product's identity and purity by mass spectrometry and analytical RP-HPLC.

Quantitative Data for SPAAC:

The efficiency of SPAAC is highly dependent on the kinetics of the specific strained alkyne used.

Strained AlkyneSecond-Order Rate Constant (k₂) with Azidolysine AnalogReference
DBCO0.34 M⁻¹s⁻¹[3][4]
BCN0.28 M⁻¹s⁻¹[3][4]

Signaling Pathways and Logical Relationships

The azide-alkyne cycloaddition is a bioorthogonal reaction, meaning it occurs with high specificity and does not interfere with biological processes. This makes it an ideal tool for studying signaling pathways.

G cluster_0 Peptide Probe Synthesis cluster_1 Cellular Application cluster_2 Signal Detection and Analysis SPPS SPPS with This compound Click_Chemistry Click Chemistry with Alkyne-Fluorophore SPPS->Click_Chemistry Labeled_Peptide Fluorescently Labeled Peptide Click_Chemistry->Labeled_Peptide Cell_Incubation Incubation with Live Cells Labeled_Peptide->Cell_Incubation Receptor_Binding Peptide-Receptor Binding Cell_Incubation->Receptor_Binding Peptide targets specific receptor Fluorescence_Microscopy Fluorescence Microscopy Receptor_Binding->Fluorescence_Microscopy Pathway_Analysis Analysis of Signaling Pathway Fluorescence_Microscopy->Pathway_Analysis Visualize receptor localization

Figure 2: Probing signaling pathways with labeled peptides.

Applications in Drug Development

The ability to site-specifically label peptides with various functional molecules opens up a wide range of applications in drug development:

  • Pharmacokinetic Studies: Radiolabeling of therapeutic peptides allows for in vivo tracking and quantification of their distribution, metabolism, and excretion.

  • Target Engagement Assays: Fluorescently labeled peptides can be used to visualize and quantify binding to their cellular targets.

  • Antibody-Drug Conjugates (ADCs): The azide handle can be used to conjugate potent cytotoxic drugs to peptide-based targeting moieties.

  • Peptide-Drug Conjugates: Improving the therapeutic index of a peptide by attaching a small molecule drug.

Conclusion

This compound is a powerful and versatile tool for the site-specific modification of synthetic peptides. Its compatibility with standard Fmoc-SPPS and the subsequent high efficiency of click chemistry reactions provide a robust platform for the development of novel peptide-based therapeutics, diagnostics, and research tools. The detailed protocols and quantitative data presented in these application notes offer a solid foundation for researchers to successfully implement this technology in their work.

References

Application Notes and Protocols for N3-PEG4-amido-Lys(Fmoc)-acid in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, as its composition, length, and flexibility significantly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][]

N3-PEG4-amido-Lys(Fmoc)-acid is a versatile, trifunctional polyethylene (B3416737) glycol (PEG)-based linker designed for the modular synthesis of PROTACs. Its unique structure offers several advantages:

  • PEG4 Spacer: The hydrophilic four-unit PEG spacer enhances the solubility and cell permeability of the resulting PROTAC molecule.[3][4] The length of the PEG chain can be crucial for optimal ternary complex formation between the target protein and the E3 ligase.

  • Azide (B81097) (N3) Group: The terminal azide group allows for the efficient and bio-orthogonal conjugation to an alkyne-functionalized ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry."[3][5] This reaction is high-yielding and compatible with a wide range of functional groups.

  • Fmoc-Protected Amine: The fluorenylmethyloxycarbonyl (Fmoc)-protected amine on the lysine (B10760008) residue provides an orthogonal handle for standard amide bond formation after a straightforward deprotection step.

  • Carboxylic Acid: The terminal carboxylic acid enables amide bond formation with an amine-functionalized ligand, providing another point of conjugation.

This application note provides a comprehensive guide to the use of this compound in PROTAC development, including detailed synthetic protocols, representative data, and visualizations of the underlying biological pathways and experimental workflows.

Quantitative Data Presentation

The following tables present hypothetical yet representative data for a series of PROTACs synthesized using this compound to target the hypothetical protein of interest (POI-X) for degradation via recruitment of the Cereblon (CRBN) E3 ligase. The data illustrates the impact of linker attachment strategy on degradation potency and efficacy.

Table 1: In Vitro Degradation of POI-X in HEK293T Cells

PROTAC CandidateLinker Attachment StrategyDC50 (nM)Dmax (%)
PROTAC-A POI Ligand (alkyne) via Click Chemistry; CRBN Ligand (amine) via Amide Coupling to Linker's Carboxylic Acid2592
PROTAC-B POI Ligand (amine) via Amide Coupling to Linker's Carboxylic Acid; CRBN Ligand (alkyne) via Click Chemistry4588
PROTAC-C POI Ligand (carboxylic acid) via Amide Coupling to Deprotected Linker's Amine; CRBN Ligand (alkyne) via Click Chemistry6085
Negative Control Inactive CRBN Ligand>10,000<10

Table 2: Binding Affinities of PROTAC-A Components

MoleculeTargetBinding Affinity (Kd, nM)
POI LigandPOI-X150
CRBN LigandCRBN250
PROTAC-APOI-X180
PROTAC-ACRBN300

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Poly-ubiquitination Ub Ubiquitin E2 E2 Enzyme E2->Ternary Ub Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

The trifunctional nature of this compound allows for a modular and flexible approach to PROTAC synthesis. A representative workflow is depicted below, showcasing the sequential conjugation of the POI and E3 ligase ligands.

Synthesis_Workflow Linker This compound ClickReaction CuAAC Click Chemistry Linker->ClickReaction AlkyneLigand Alkyne-functionalized POI Ligand AlkyneLigand->ClickReaction Intermediate1 Intermediate 1 (POI-Linker) ClickReaction->Intermediate1 Deprotection Fmoc Deprotection Intermediate1->Deprotection Intermediate2 Intermediate 2 (Amine-deprotected) Deprotection->Intermediate2 AmideCoupling Amide Bond Formation Intermediate2->AmideCoupling AcidLigand Carboxylic acid-functionalized E3 Ligase Ligand AcidLigand->AmideCoupling FinalPROTAC Final PROTAC AmideCoupling->FinalPROTAC

Caption: Workflow for PROTAC synthesis.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step procedure for synthesizing a PROTAC.

Step 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the alkyne-functionalized POI ligand (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of tert-butanol (B103910) and water.

  • To this solution, add sodium ascorbate (B8700270) (0.3 eq) followed by copper(II) sulfate (B86663) pentahydrate (0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the POI-linker intermediate.

Step 2: Fmoc Deprotection and Amide Bond Formation

  • Dissolve the POI-linker intermediate (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add piperidine (B6355638) (20% v/v in DMF) and stir at room temperature for 1 hour to remove the Fmoc protecting group. Monitor the deprotection by TLC or LC-MS.

  • Once deprotection is complete, remove the solvent under reduced pressure. Co-evaporate with toluene (B28343) to remove residual piperidine.

  • Dissolve the resulting amine intermediate and the carboxylic acid-functionalized E3 ligase ligand (1.2 eq) in DMF.

  • Add a coupling agent such as HATU (1.5 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final PROTAC by preparative HPLC.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to determine the DC50 and Dmax of a PROTAC.

Materials:

  • Cell culture medium and supplements

  • PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Treat the cells with varying concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data using a non-linear regression model to determine the DC50 and Dmax values.

Conclusion

This compound is a highly valuable and versatile linker for the development of PROTACs. Its trifunctional nature allows for flexible and modular synthetic strategies, enabling the rapid generation of PROTAC libraries for structure-activity relationship studies. The inclusion of a PEG spacer can impart favorable physicochemical properties to the final PROTAC molecule. The provided protocols offer a solid foundation for researchers to incorporate this linker into their PROTAC design and evaluation workflows, accelerating the discovery of novel protein degraders.

References

Applications of N3-PEG4-amido-Lys(Fmoc)-acid in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-PEG4-amido-Lys(Fmoc)-acid is a versatile, heterobifunctional linker molecule with significant applications in the field of cancer research, particularly in the development of targeted therapeutics. Its unique structure, featuring a terminal azide (B81097) (N3) group, a polyethylene (B3416737) glycol (PEG) spacer, an amidated lysine (B10760008) core, and a fluorenylmethyloxycarbonyl (Fmoc)-protected amine, enables its use in sophisticated bioconjugation strategies. This linker is primarily employed in the synthesis of Antibody-Drug Conjugates (ADCs) and has potential applications in the construction of Proteolysis Targeting Chimeras (PROTACs).

The key attributes of this compound include:

  • Azide Group: Allows for bio-orthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), ensuring high specificity and efficiency in conjugation.[1][2]

  • PEG4 Spacer: The four-unit polyethylene glycol chain enhances the hydrophilicity of the resulting conjugate, which can improve solubility, reduce aggregation, and potentially prolong circulation half-life.

  • Lysine Core: Provides a stable scaffold for the linker.

  • Fmoc-Protected Amine: This protecting group allows for selective deprotection and subsequent conjugation, enabling a modular and controlled synthesis of complex biomolecules.

  • Carboxylic Acid: Offers a handle for conjugation to amine-containing molecules, such as antibodies, through amide bond formation.

This document provides detailed application notes and generalized experimental protocols for the use of this compound in the synthesis of ADCs and discusses its potential role in PROTAC development.

Application 1: Synthesis of Antibody-Drug Conjugates (ADCs)

This compound serves as a cleavable linker in the construction of ADCs.[1][2][3][4] ADCs are targeted therapies that utilize a monoclonal antibody to selectively deliver a potent cytotoxic payload to cancer cells. The linker plays a crucial role in the stability and efficacy of the ADC, ensuring that the payload remains attached to the antibody in circulation and is efficiently released at the target site.[5]

The synthesis of an ADC using this linker typically involves a multi-step process:

  • Antibody Modification: The carboxylic acid group of the linker is activated and reacted with the side-chain amino groups of lysine residues on the antibody surface.

  • Fmoc Deprotection: The Fmoc protecting group on the linker is removed to expose a primary amine.

  • Drug-Linker Intermediate Synthesis: A cytotoxic drug is modified with a complementary reactive group (e.g., an alkyne) for click chemistry.

  • Click Chemistry Conjugation: The azide-functionalized antibody is reacted with the alkyne-modified drug via CuAAC or SPAAC to form the final ADC.

Experimental Protocols

The following are generalized protocols and should be optimized for specific antibodies, payloads, and desired drug-to-antibody ratios (DAR).

Protocol 1: Antibody Modification with this compound

This protocol describes the conjugation of the linker to the antibody via its lysine residues.

  • Materials:

    • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4-8.0

    • This compound

    • N-Hydroxysuccinimide (NHS) or N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

    • Desalting column (e.g., Sephadex G-25)

  • Procedure:

    • Activation of the Linker:

      • Dissolve this compound, NHS (1.2 equivalents), and DCC (1.1 equivalents) in anhydrous DMF.

      • Stir the reaction mixture at room temperature for 4-6 hours or overnight at 4°C to form the NHS ester.

    • Antibody Conjugation:

      • Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.

      • Add a 10-20 fold molar excess of the activated linker (in DMF or DMSO) to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).

      • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

    • Purification:

      • Remove excess, unreacted linker by passing the reaction mixture through a desalting column pre-equilibrated with PBS.

      • Collect the protein fractions containing the modified antibody.

Protocol 2: Fmoc Deprotection

  • Materials:

  • Procedure:

    • Add the 20% piperidine solution to the modified antibody solution.

    • Incubate for 30 minutes at room temperature.

    • Purify the deprotected antibody using a desalting column to remove piperidine and the dibenzofulvene-piperidine adduct.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Materials:

    • Azide-functionalized antibody

    • Alkyne-modified cytotoxic drug

    • Copper(II) sulfate (B86663) (CuSO4)

    • Sodium ascorbate

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

    • Desalting column or Size Exclusion Chromatography (SEC) system

  • Procedure:

    • Prepare stock solutions of CuSO4, sodium ascorbate, and THPTA/TBTA in a suitable buffer.

    • In a reaction vessel, combine the azide-functionalized antibody with a 5-10 fold molar excess of the alkyne-modified drug.

    • Add the CuSO4 and THPTA/TBTA solutions to the reaction mixture.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

    • Purify the resulting ADC using a desalting column or SEC to remove excess reagents and unreacted drug.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Materials:

    • Azide-functionalized antibody

    • Strain-promoted alkyne (e.g., DBCO, BCN)-modified cytotoxic drug

    • Desalting column or SEC system

  • Procedure:

    • Combine the azide-functionalized antibody with a 3-5 fold molar excess of the strain-promoted alkyne-modified drug.

    • Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C.

    • Purify the ADC using a desalting column or SEC.

Characterization of ADCs

The resulting ADC should be thoroughly characterized to determine key quality attributes.

ParameterMethodTypical Expected Outcome
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS)A distribution of species with different numbers of drugs per antibody. The average DAR is a critical parameter. For lysine conjugates, a heterogeneous mixture is expected.[1][6]
Purity and Aggregation Size Exclusion Chromatography (SEC)High monomer content (>95%) with minimal aggregation.
Conjugation Site Analysis Peptide mapping using LC-MS/MSIdentification of the specific lysine residues that have been conjugated.[7][]
In Vitro Cytotoxicity Cell-based assays (e.g., MTT, CellTiter-Glo) on target and non-target cell linesPotent and selective killing of antigen-positive cancer cells.
In Vivo Efficacy Xenograft or patient-derived xenograft (PDX) mouse modelsTumor growth inhibition or regression.

Visualization of ADC Synthesis Workflow

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_payload Payload Preparation cluster_final_conjugation Final Conjugation Antibody Antibody Conjugation1 Amide Bond Formation (Lysine Conjugation) Antibody->Conjugation1 Linker This compound Activation NHS/DCC Activation Linker->Activation Activation->Conjugation1 Modified_Ab Fmoc-Linker-Antibody Conjugation1->Modified_Ab Deprotection Fmoc Deprotection (Piperidine) Modified_Ab->Deprotection Azide_Ab Azide-Linker-Antibody Deprotection->Azide_Ab Click_Chem Click Chemistry (CuAAC or SPAAC) Azide_Ab->Click_Chem Drug Cytotoxic Payload Alkyne_Drug Alkyne-Modified Drug Drug->Alkyne_Drug Alkyne_Drug->Click_Chem ADC_Product Antibody-Drug Conjugate Click_Chem->ADC_Product

Caption: Workflow for ADC synthesis using this compound.

Visualization of ADC Mechanism of Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate Cancer_Cell Cancer Cell ADC->Cancer_Cell Binding to Antigen Endosome Endosome Cancer_Cell->Endosome Internalization Antigen Tumor Antigen Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release (Linker Cleavage) Lysosome->Payload_Release Released_Payload Released Cytotoxic Payload Payload_Release->Released_Payload Cell_Death Apoptosis / Cell Death Released_Payload->Cell_Death Induces

Caption: General mechanism of action for an antibody-drug conjugate.

Application 2: Synthesis of PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[9] A PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, connected by a linker. The linker's length, flexibility, and chemical composition are critical for the formation of a stable ternary complex (POI-PROTAC-E3 ligase) and subsequent protein degradation.

While no specific examples of this compound in published PROTACs were identified in the literature search, its structure makes it a plausible candidate for PROTAC synthesis. The PEG4 spacer can provide the necessary flexibility and hydrophilicity to facilitate ternary complex formation.[9] The azide and protected amine functionalities allow for a modular "click-chemistry" based approach to PROTAC assembly.

A potential synthetic strategy could involve:

  • Synthesizing a POI ligand with an alkyne handle.

  • Synthesizing an E3 ligase ligand with a carboxylic acid handle.

  • Reacting the E3 ligase ligand with the deprotected amine of this compound.

  • Conjugating the resulting azide-linker-E3 ligase ligand intermediate with the alkyne-functionalized POI ligand via click chemistry.

Visualization of PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC Molecule POI Protein of Interest (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: General mechanism of action for a PROTAC.

Conclusion

This compound is a valuable tool for the construction of complex bioconjugates for cancer research. Its primary application lies in the synthesis of ADCs, where it serves as a cleavable, hydrophilic linker enabling the attachment of cytotoxic payloads to antibodies via a controlled, multi-step process involving click chemistry. While its use in PROTACs is less documented, its structural features suggest it is a promising component for the modular synthesis of these targeted protein degraders. The provided protocols offer a general framework for utilizing this linker, though optimization for each specific application is essential for achieving desired therapeutic outcomes. Further research documenting specific quantitative data for conjugates synthesized with this linker will be beneficial for the scientific community.

References

Troubleshooting & Optimization

Improving yield of N3-PEG4-amido-Lys(Fmoc)-acid conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N3-PEG4-amido-Lys(Fmoc)-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield and success of your conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional linker used in bioconjugation, particularly for the synthesis of antibody-drug conjugates (ADCs). It features three key components:

  • An azide (B81097) (N3) group for click chemistry, such as Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • A hydrophilic polyethylene (B3416737) glycol (PEG4) spacer to enhance the solubility and reduce aggregation of the resulting conjugate.[1][2]

  • An Fmoc-protected amine and a carboxylic acid on a lysine (B10760008) core , allowing for peptide synthesis or conjugation to other molecules.

Q2: What are the main challenges in achieving high yields with this linker?

Low yields in conjugation reactions with this compound can stem from several factors, including:

  • Inefficient Fmoc deprotection.

  • Side reactions involving the azide group, particularly during final cleavage from a solid support.[3]

  • Suboptimal conditions for the click chemistry reaction (CuAAC or SPAAC).

  • Poor solubility of reactants.

  • Steric hindrance from the bulky Fmoc group or the growing peptide chain.[4]

Q3: How stable is the azide group during standard Fmoc-based solid-phase peptide synthesis (SPPS)?

The azide functional group is generally stable under the standard conditions of Fmoc-SPPS, including the iterative cycles of Fmoc deprotection with piperidine (B6355638) and coupling reactions.[3] However, the most common side reaction is the reduction of the azide to a primary amine during the final trifluoroacetic acid (TFA) cleavage step.[3]

Troubleshooting Guide

Issue 1: Low Yield of the Final Conjugate

Potential Cause 1: Incomplete Fmoc Deprotection

The bulky Fmoc group can sometimes be difficult to remove completely, especially in sterically hindered environments or with aggregating peptide sequences.[4] This leads to incomplete conjugation and a lower yield of the desired product.

Solutions:

  • Extend Deprotection Time: Increase the incubation time with the piperidine solution. A two-step deprotection (e.g., 2 x 15-30 minutes) can be more effective.[4]

  • Use a Stronger Base: For particularly difficult sequences, a stronger base like 1,8-Diazabicycloundec-7-ene (DBU) can be used, often in combination with piperidine (e.g., 2% DBU, 20% piperidine in DMF).[4] Caution: DBU is a very strong base and may promote other side reactions.[4]

  • Monitor Deprotection: Use a qualitative test like the ninhydrin (B49086) test to confirm the presence of a free primary amine after the deprotection step.[4]

Potential Cause 2: Azide Reduction During Final Cleavage

During the final cleavage of the peptide from the solid support using TFA, the azide group can be reduced to an amine, especially in the presence of certain scavengers.[3] This results in a mass decrease of 26 Da in the final product.[3]

Solutions:

  • Optimize Scavenger Cocktail: The choice of scavengers in the TFA cleavage cocktail is critical. Triisopropylsilane (TIS) is a common scavenger that can contribute to azide reduction. Minimizing its concentration or using alternative scavengers can improve the yield of the azide-containing product.

Data Presentation: Impact of Scavengers on Azide Reduction

The following table summarizes the percentage of azide reduction observed for a model peptide with different scavengers in the TFA cleavage cocktail.

Cleavage Cocktail CompositionPercentage of Azide Reduction (%)
95% TFA, 2.5% Water, 2.5% TISHigh
95% TFA, 5% WaterLow
95% TFA, 5% ThioanisoleLow

Data inferred from qualitative descriptions in the search results.

Potential Cause 3: Suboptimal Click Chemistry Conditions

The yield of the final conjugate is highly dependent on the efficiency of the CuAAC or SPAAC reaction.

Solutions:

  • Optimize Stoichiometry: Use a slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component to drive the reaction to completion.

  • Ensure Reactant Solubility: Poor solubility of either the azide-containing molecule or the alkyne-containing partner can significantly lower the reaction rate. The use of co-solvents like DMSO or DMF can help, but their concentration should be minimized to avoid denaturation of proteins.

  • For CuAAC, Use a Copper Ligand: To prevent copper-mediated side reactions and improve reaction efficiency, use a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[5]

Issue 2: Presence of Impurities in the Final Product

Potential Cause: Side Reactions During Fmoc Deprotection

Besides incomplete deprotection, the use of piperidine can lead to the formation of piperidine adducts with the dibenzofulvene byproduct of Fmoc cleavage. While these are usually washed away, inefficient washing can leave impurities.

Solutions:

  • Thorough Washing: Ensure extensive washing with DMF after each deprotection step to completely remove piperidine and its byproducts.[4]

  • Alternative Deprotection Reagents: In some cases, using alternative bases like 4-methylpiperidine (B120128) or piperazine (B1678402) can reduce side reactions.[6]

Experimental Protocols

Protocol 1: General Procedure for Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[4]

  • Initial Deprotection: Drain the DMF and add a 20% piperidine in DMF solution. Agitate for 15-30 minutes.[4]

  • Wash: Drain the deprotection solution and wash the resin with DMF (2 times).[4]

  • Second Deprotection: Add a fresh 20% piperidine in DMF solution and agitate for another 15-30 minutes.[4]

  • Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).[4]

  • Confirmation: Perform a ninhydrin test to confirm the presence of a free primary amine.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reactant Preparation: Dissolve the alkyne-containing molecule and the this compound-containing molecule in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like DMSO or t-butanol).

  • Catalyst Preparation: Prepare a stock solution of a Cu(I) source, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate. A pre-formed Cu(I)-ligand complex (e.g., with THPTA) is recommended.

  • Reaction Initiation: Add the catalyst solution to the mixture of reactants. A typical molar ratio is 2-5 equivalents of the azide component relative to the alkyne.

  • Reaction Conditions: Allow the reaction to proceed at room temperature or slightly elevated temperatures (e.g., 37°C) for 30 minutes to 4 hours.[7]

  • Monitoring: Monitor the reaction progress by HPLC or LC-MS.

  • Purification: Upon completion, purify the conjugate using standard techniques like HPLC or size-exclusion chromatography.

Visualizations

Experimental Workflow: ADC Synthesis

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker Preparation cluster_conjugation Conjugation (Click Chemistry) cluster_purification Purification & Analysis Antibody Monoclonal Antibody Conjugation CuAAC or SPAAC Reaction Antibody->Conjugation Linker This compound Fmoc_Deprotection Fmoc Deprotection Linker->Fmoc_Deprotection Fmoc_Deprotection->Conjugation Purification Purification (e.g., HPLC) Conjugation->Purification Analysis Characterization (e.g., MS, HPLC) Purification->Analysis ADC Antibody-Drug Conjugate Analysis->ADC

Caption: Workflow for ADC synthesis using this compound.

Logical Relationship: Troubleshooting Fmoc Deprotection

Troubleshooting_Fmoc_Deprotection Start Incomplete Fmoc Deprotection Suspected Check_Steric_Hindrance Is the N-terminal amino acid sterically hindered? Start->Check_Steric_Hindrance Check_Aggregation Is the peptide sequence prone to aggregation? Check_Steric_Hindrance->Check_Aggregation No Extend_Time Increase deprotection time (e.g., 2 x 30 min) Check_Steric_Hindrance->Extend_Time Yes Check_Aggregation->Extend_Time Yes Monitor Confirm with Ninhydrin Test Check_Aggregation->Monitor No Use_DBU Use stronger base cocktail (e.g., 2% DBU/20% Piperidine) Extend_Time->Use_DBU Still Incomplete Extend_Time->Monitor Complete Use_DBU->Monitor Success Proceed with Conjugation Monitor->Success

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Signaling Pathway: ADC-Induced Apoptosis

Many cytotoxic payloads used in ADCs, such as auristatins and maytansinoids, function by inhibiting tubulin polymerization, which leads to cell cycle arrest and ultimately apoptosis.[8][9] A key signaling pathway involved in apoptosis is the caspase cascade.

ADC_Apoptosis_Pathway ADC Antibody-Drug Conjugate Internalization Internalization & Payload Release ADC->Internalization Tubulin_Inhibition Tubulin Polymerization Inhibition Internalization->Tubulin_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Tubulin_Inhibition->Cell_Cycle_Arrest Mitochondrial_Stress Mitochondrial Stress Cell_Cycle_Arrest->Mitochondrial_Stress Caspase9 Caspase-9 Activation Mitochondrial_Stress->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Caspase-mediated apoptosis pathway induced by an ADC with a tubulin inhibitor payload.

References

Technical Support Center: N3-PEG4-amido-Lys(Fmoc)-acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N3-PEG4-amido-Lys(Fmoc)-acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the potential side reactions when using this reagent in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS). It incorporates a lysine (B10760008) residue with its epsilon-amino group modified with a PEG4 linker terminated by an azide (B81097) (N3) group. Its primary application is to introduce a versatile "handle" into a peptide sequence. This azide group allows for subsequent site-specific modification of the peptide through bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This enables the conjugation of various molecules like fluorescent dyes, imaging agents, or cytotoxic drugs for creating antibody-drug conjugates (ADCs).

Q2: Is the azide group of this compound stable during standard Fmoc-SPPS conditions?

A2: The azide group is generally robust and stable throughout the iterative cycles of Fmoc deprotection using piperidine (B6355638) and standard coupling reactions.[1][2] However, the stability of the azide group can be compromised during the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the solid support, particularly when certain scavengers are used.[3][4][5]

Q3: What are the primary side reactions associated with the azide group?

A3: The most significant side reaction is the reduction of the azide group to a primary amine (-NH2) during the final TFA cleavage step. This results in a mass decrease of 26 Da in the final peptide product. This reduction is primarily caused by the presence of thiol-based scavengers, such as 1,2-ethanedithiol (B43112) (EDT), in the cleavage cocktail.[1][3] In some cases, particularly with prolonged coupling times using reagents like HBTU/DIPEA, elimination of the azide group has been observed for other azido (B1232118) amino acids, which could be a potential side reaction for this molecule as well.[6]

Q4: Can the PEG linker or the amido bond of this compound degrade during synthesis?

A4: The ether linkages within the PEG4 chain are generally stable under standard SPPS conditions. However, the amido bond linking the PEG chain to the lysine side chain could be susceptible to hydrolysis under strongly acidic conditions, especially in the presence of water during prolonged TFA cleavage. Some studies have highlighted the unexpected hydrolytic instability of N-acylated amino acid amides in TFA/water mixtures at room temperature.[7]

Q5: Are there any specific recommendations for coupling this compound?

A5: Standard coupling reagents like HBTU, HATU, or DIC/Oxyma can be used. However, given the bulky nature of this amino acid derivative, extended coupling times or double coupling may be necessary to ensure complete incorporation.[2] It is advisable to monitor the coupling efficiency using a qualitative test like the Kaiser test.[8] Be aware that prolonged coupling of azido-amino acids with HBTU/DIPEA has been reported to cause side reactions like azide elimination.[6]

Troubleshooting Guide

Problem 1: Mass spectrometry analysis of the crude peptide shows an unexpected peak at -26 Da from the expected mass.
  • Possible Cause: Reduction of the azide group to a primary amine.

  • Troubleshooting Steps:

    • Review your cleavage cocktail: The most likely cause is the use of a thiol-based scavenger, especially 1,2-ethanedithiol (EDT).[1][3]

    • Modify the cleavage cocktail:

      • If possible, use a scavenger cocktail that does not contain thiols, such as TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5).[1]

      • If a thiol scavenger is necessary (e.g., for peptides containing cysteine or methionine), replace EDT with dithiothreitol (B142953) (DTT), which is less prone to reducing azides.[1][3]

    • Optimize cleavage conditions: Minimize the cleavage time to what is necessary for complete deprotection to reduce the exposure of the azide to reductive conditions.

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start -> check_cocktail; check_cocktail -> is_thiol; is_thiol -> no_thiol [label="No"]; no_thiol -> other_issue; is_thiol -> yes_thiol [label="Yes"]; yes_thiol -> is_thiol_necessary; is_thiol_necessary -> no_necessary [label="No"]; no_necessary -> use_non_thiol; is_thiol_necessary -> yes_necessary [label="Yes"]; yes_necessary -> use_dtt; use_non_thiol -> end; use_dtt -> end; } ` Caption: Troubleshooting workflow for azide reduction.

Problem 2: Incomplete coupling of this compound.
  • Possible Cause: Steric hindrance from the bulky PEG linker and Fmoc protecting group.

  • Troubleshooting Steps:

    • Perform a Kaiser test: After the initial coupling, perform a Kaiser test to check for the presence of free primary amines. A blue color indicates incomplete coupling.[8]

    • Double couple: If the Kaiser test is positive, perform a second coupling step with fresh reagents.[2]

    • Extend coupling time: Increase the coupling reaction time to allow for complete incorporation.

    • Change coupling reagent: Consider using a more efficient coupling reagent like HATU.[2]

    • Ensure solubility: Make sure the this compound is fully dissolved in the solvent before adding it to the resin.

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start -> kaiser_test; kaiser_test -> test_result; test_result -> negative [label="Negative"]; negative -> proceed; test_result -> positive [label="Positive"]; positive -> double_couple; double_couple -> re_test; re_test -> test_result; proceed -> end; double_couple -> change_reagent [style=dashed]; } ` Caption: Workflow for addressing incomplete coupling.

Data Presentation

Table 1: Quantitative Data on Azide Reduction with Different Thiol Scavengers

The following table summarizes the percentage of azide reduction to the corresponding amine during TFA cleavage with different thiol scavengers. While not specific to this compound, this data provides a strong indication of the relative effects of different scavengers on the stability of the azide group.

Thiol ScavengerPeptide with N-terminal AzidePeptide with Internal Azide
1,2-Ethanedithiol (EDT)~39%~50%
Dithiothreitol (DTT)<5%<10%
Thioanisole<2%<2%

Data is estimated from published HPLC traces and represents the conversion of the azide to the corresponding amine.[1][3]

Experimental Protocols

Protocol 1: Azide-Safe Peptide Cleavage and Deprotection

This protocol is designed to efficiently cleave a peptide from the resin and remove side-chain protecting groups while minimizing the risk of azide reduction.

Reagents:

  • Peptide-bound resin (dried)

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized Water (H₂O). Prepare fresh.

  • Cold diethyl ether

  • Acetonitrile (ACN) and Water for dissolution

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the freshly prepared azide-safe cleavage cocktail to the resin (approximately 10 mL per 100 mg of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a new centrifuge tube.

  • Wash the resin with a small additional volume of the cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.

  • Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the suspension and carefully decant the ether supernatant.

  • Wash the peptide pellet by resuspending it in fresh cold diethyl ether, centrifuging, and decanting. Repeat this wash step two more times.

  • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Dissolve the crude peptide in a suitable solvent system (e.g., 50% ACN in water) for purification by HPLC.

Protocol 2: HPLC-MS Monitoring for Azide Reduction

This protocol describes how to use HPLC-MS to detect and quantify the azide reduction side product.

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide (from Protocol 1) in a suitable solvent (e.g., 50% ACN/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.

  • HPLC Separation:

    • Column: Use a standard C18 reversed-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be 5-95% B over 30 minutes.

    • Detection: Monitor the elution at 214 nm and 280 nm.

  • Mass Spectrometry Analysis:

    • Couple the HPLC output to an electrospray ionization mass spectrometer (ESI-MS).

    • Acquire mass spectra in positive ion mode over a relevant m/z range.

    • Expected Masses:

      • Desired Product: Calculate the expected mass of the peptide with the intact azide group.

      • Side Product: Calculate the expected mass of the peptide with the azide group reduced to an amine (Expected Mass - 26 Da).

  • Data Analysis:

    • Integrate the peak areas from the HPLC chromatogram for both the desired product and the reduced side product.

    • Calculate the percentage of azide reduction as: (Area of Reduced Peptide / (Area of Desired Peptide + Area of Reduced Peptide)) * 100%.

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start -> dissolve -> inject -> separate; separate -> detect_uv -> analyze_chromatogram -> quantify; separate -> detect_ms -> analyze_ms -> identify; quantify -> report; identify -> report; } ` Caption: HPLC-MS workflow for monitoring azide reduction.

References

N3-PEG4-amido-Lys(Fmoc)-acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of N3-PEG4-amido-Lys(Fmoc)-acid, a key reagent in bioconjugation and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at temperatures between -20°C and 0-10°C. It is advisable to protect the compound from light and moisture to prevent degradation. While it may be shipped at ambient temperatures, it should be transferred to the recommended cold storage upon receipt.

Q2: What solvents are suitable for dissolving this compound?

This compound is soluble in a variety of organic solvents, including dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile.

Q3: What are the main factors that can cause degradation of this compound?

The stability of this compound is primarily influenced by three of its structural components: the Fmoc (Fluorenylmethyloxycarbonyl) protecting group, the PEG (Polyethylene glycol) linker, and the azide (B81097) group.

  • Fmoc group: This group is sensitive to basic conditions and can be cleaved by amines.[1][2]

  • PEG linker: The PEG chain can be susceptible to oxidative degradation.[3][4]

  • Azide group: The azide functional group can be sensitive to heat, light, and the presence of heavy metals.[5][6][7]

Q4: Is the amide bond in the linker stable?

Yes, the amide bond within the this compound structure is generally more resistant to hydrolysis compared to ester bonds, contributing to the overall stability of the linker.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield in conjugation reaction Degradation of the azide group.Avoid exposing the compound to heat, light, or metal ions. Use fresh compound and non-metallic spatulas for handling.[5][7]
Premature cleavage of the Fmoc group.Ensure that the reaction conditions are not basic, as the Fmoc group is base-labile.[1][2] Use anhydrous and amine-free solvents.
Unexpected side products Oxidative damage to the PEG linker.Degas solvents and run reactions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[3]
Reaction with impurities in solvents.Use high-purity, anhydrous solvents to prevent unwanted side reactions.
Compound appears discolored or oily Potential degradation of the compound.It is recommended to discard the reagent and use a fresh vial to ensure the integrity of your experiment.

Stability and Storage Summary

Parameter Recommendation Rationale
Storage Temperature -20°C to 0-10°CTo minimize thermal degradation of the azide and Fmoc groups.
Light Exposure Store in the darkThe azide group can be light-sensitive.[5][7]
Moisture Store in a desiccated environmentTo prevent hydrolysis.
pH Avoid basic conditions (pH > 9)The Fmoc group is readily cleaved under basic conditions.[1][8]
Handling Use non-metallic spatulasTo avoid the formation of potentially explosive heavy metal azides.[5][7]
Avoid halogenated solvents for azide reactionsCan lead to the formation of explosive di- and tri-azidomethane.[7]

Experimental Protocols

Protocol: General Handling and Solubilization of this compound

  • Equilibration: Before opening, allow the vial of this compound to warm to room temperature to prevent moisture condensation.

  • Inert Atmosphere: For applications sensitive to oxidation, handle the compound under an inert atmosphere (e.g., in a glovebox or under a stream of argon or nitrogen).

  • Weighing: Use a non-metallic spatula to weigh the desired amount of the compound promptly.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity solvent (e.g., DMF, DMSO) to the compound. Vortex briefly to ensure complete dissolution.

  • Storage of Solution: If not used immediately, store the solution at -20°C and protect it from light. For extended storage, consider aliquoting to avoid multiple freeze-thaw cycles.

Visualizing Stability and Degradation Pathways

G Troubleshooting Workflow for this compound Stability Issues cluster_storage Storage and Handling cluster_experiment Experimental Issues cluster_causes Potential Causes cluster_solutions Solutions storage Store at -20°C to 0-10°C, protected from light and moisture low_yield Low or No Reaction Yield storage->low_yield Improper handling Use non-metallic spatulas and inert atmosphere handling->low_yield Improper azide_degradation Azide Group Degradation (Heat, Light, Metal) low_yield->azide_degradation fmoc_cleavage Premature Fmoc Cleavage (Basic Conditions) low_yield->fmoc_cleavage side_products Unexpected Side Products peg_oxidation PEG Linker Oxidation side_products->peg_oxidation check_storage Verify Proper Storage and Handling azide_degradation->check_storage check_conditions Review Reaction Conditions (pH, Atmosphere, Solvents) fmoc_cleavage->check_conditions peg_oxidation->check_conditions fresh_reagent Use Fresh Reagent check_storage->fresh_reagent check_conditions->fresh_reagent

Caption: Troubleshooting workflow for stability issues with this compound.

References

Technical Support Center: Optimizing N3-PEG4-amido-Lys(Fmoc)-acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the coupling of N3-PEG4-amido-Lys(Fmoc)-acid to primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for coupling this compound to a primary amine using EDC and NHS?

A1: A two-step pH process is generally recommended for optimal coupling efficiency. The first step involves the activation of the carboxylic acid group on the this compound with EDC and NHS at a slightly acidic pH, typically between 4.5 and 6.0 . The second step, the coupling to the primary amine, is most efficient at a pH of 7.0 to 8.5 .[1] It is crucial to raise the pH for the coupling step to ensure the primary amine is deprotonated and thus sufficiently nucleophilic.

Q2: Can I perform the entire coupling reaction at a neutral pH?

A2: While it is possible to perform the reaction at a neutral pH, it may not be optimal. The activation of the carboxylic acid with EDC is more efficient at a slightly acidic pH. Performing the entire reaction at pH 7.0-7.5 is a compromise but may result in lower yields compared to the two-step pH adjustment method.

Q3: What is the role of EDC and NHS in this reaction?

A3: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a zero-length crosslinker that activates the carboxylic acid group of the this compound, forming a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions and can hydrolyze. NHS (N-hydroxysuccinimide) is added to react with the O-acylisourea intermediate to form a more stable NHS ester. This amine-reactive ester then efficiently reacts with the primary amine on the target molecule to form a stable amide bond.

Q4: Is the Fmoc protecting group stable during the coupling reaction?

A4: The Fmoc (fluorenylmethyloxycarbonyl) group is a base-labile protecting group. While it is generally stable under the acidic conditions of the activation step, it can be susceptible to cleavage at the higher pH (7.0-8.5) required for the coupling step.[2] The rate of deprotection is influenced by the specific base, its concentration, temperature, and reaction time. It is crucial to carefully control the pH and reaction time during the coupling step to minimize premature Fmoc deprotection. For sensitive substrates, keeping the pH closer to 7.0-7.5 is advisable.

Q5: What are common solvents and buffers for this reaction?

A5: Anhydrous organic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are often used, especially if the target molecule is not water-soluble. For aqueous reactions, it is critical to use buffers that do not contain primary amines, such as MES (2-(N-morpholino)ethanesulfonic acid) for the activation step and phosphate-buffered saline (PBS) or borate (B1201080) buffer for the coupling step. Buffers containing primary amines, like Tris, will compete with the target molecule for reaction with the activated linker.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inefficient activation of the carboxylic acid.Ensure the pH for the EDC/NHS activation step is between 4.5 and 6.0. Use fresh, high-quality EDC and NHS, as they are moisture-sensitive.
Primary amine is protonated and not nucleophilic.Increase the pH of the reaction mixture to 7.0-8.5 during the coupling step to deprotonate the primary amine.
Hydrolysis of the activated NHS ester.Perform the coupling step immediately after the activation step. Ensure all reagents and solvents are anhydrous.
Incompatible buffer.Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete in the reaction. Use MES, PBS, or borate buffers.[1]
Presence of Side Products Premature deprotection of the Fmoc group.Carefully control the pH during the coupling step, keeping it in the lower end of the optimal range (7.0-7.5). Minimize the reaction time and temperature.
Formation of N-acylurea byproduct.This can occur if the activated O-acylisourea intermediate rearranges before reacting with NHS or the amine. Ensure efficient stirring and optimal concentrations of NHS.
Cross-linking of the target molecule.If your target molecule has multiple amine groups, consider using a protecting group strategy for other amines or adjusting the stoichiometry of the linker.
Difficulty in Product Purification Unreacted starting materials and byproducts.Utilize purification techniques such as reverse-phase chromatography (HPLC), size-exclusion chromatography, or dialysis to separate the desired conjugate from unreacted materials and byproducts like NHS and urea.

Experimental Protocols

General Two-Step pH Protocol for Coupling this compound to a Primary Amine

This protocol is a general guideline and may require optimization based on the specific properties of the molecule containing the primary amine.

Materials:

  • This compound

  • Molecule with a primary amine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous reactions

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffer or Borate Buffer, pH 7.0-8.5

  • Anhydrous DMF or DMSO (if needed)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

Procedure:

  • Preparation of Reagents:

    • Dissolve the this compound in the appropriate solvent (Activation Buffer or anhydrous organic solvent).

    • Dissolve the molecule containing the primary amine in the Coupling Buffer.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the appropriate solvent immediately before use.

  • Activation of Carboxylic Acid (pH 4.5-6.0):

    • To the solution of this compound, add EDC (typically 1.5-2.0 molar excess) and NHS/Sulfo-NHS (typically 1.5-2.0 molar excess).

    • Stir the reaction mixture at room temperature for 15-30 minutes.

  • pH Adjustment for Coupling:

    • Adjust the pH of the reaction mixture to 7.0-8.5 by adding the Coupling Buffer or a suitable base.

  • Coupling to Primary Amine (pH 7.0-8.5):

    • Immediately add the solution of the amine-containing molecule to the activated linker solution.

    • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, LC-MS).

  • Quenching the Reaction:

    • Once the reaction is complete, add a quenching solution to stop the reaction and consume any unreacted NHS esters.

  • Purification:

    • Purify the final conjugate using an appropriate chromatographic method (e.g., reverse-phase HPLC, size-exclusion chromatography) or dialysis to remove unreacted reagents and byproducts.

Visualizations

Experimental_Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) cluster_purification Purification A This compound C Activated NHS Ester A->C Activation Buffer (MES) B EDC + NHS B->C E Final Conjugate C->E Coupling Buffer (PBS/Borate) D Primary Amine Molecule D->E F Crude Product E->F Quenching G Purified Conjugate F->G HPLC / Dialysis

Caption: Experimental workflow for the two-step pH coupling reaction.

Troubleshooting_Logic Start Low Coupling Efficiency pH_Check Check pH of Activation (4.5-6.0) & Coupling (7.0-8.5)? Start->pH_Check Reagent_Check Are EDC/NHS fresh and anhydrous? pH_Check->Reagent_Check Yes Adjust_pH Adjust pH for each step pH_Check->Adjust_pH No Buffer_Check Is buffer amine-free? Reagent_Check->Buffer_Check Yes Use_Fresh_Reagents Use fresh, anhydrous reagents Reagent_Check->Use_Fresh_Reagents No Fmoc_Check Check for premature Fmoc deprotection? Buffer_Check->Fmoc_Check Yes Change_Buffer Use non-amine buffer (MES, PBS) Buffer_Check->Change_Buffer No Optimize_Coupling_pH Lower coupling pH (7.0-7.5) and shorten reaction time Fmoc_Check->Optimize_Coupling_pH Yes

Caption: Troubleshooting logic for low coupling efficiency.

References

Technical Support Center: Fmoc Deprotection of N3-PEG4-amido-Lys(Fmoc)-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the N-α-Fmoc deprotection step during the use of N3-PEG4-amido-Lys(Fmoc)-acid in solid-phase peptide synthesis (SPPS) or other bioconjugation applications.

Troubleshooting Guide

This guide addresses common problems observed during the Fmoc deprotection of this compound, categorized by the observed issue.

Issue 1: Incomplete Fmoc Deprotection

Symptom: After the deprotection step, analytical HPLC of a cleaved resin sample shows the presence of the Fmoc-protected starting material in addition to the desired deprotected product. A Kaiser test or other colorimetric tests for primary amines may be negative or weak.[1]

Potential Causes & Solutions:

Potential CauseRecommended SolutionRationale
Insufficient Deprotection Time or Reagent Concentration 1. Increase the deprotection time (e.g., from 2 x 5 min to 2 x 10 min or longer).2. Ensure the deprotection solution (e.g., 20% piperidine (B6355638) in DMF) is fresh and at the correct concentration.[2]Standard protocols may be insufficient for complete deprotection, especially in complex sequences. Piperidine solutions can degrade over time.
Peptide Aggregation 1. Consider switching the solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has better resin-swelling and aggregation-disrupting properties.2. Perform a "double deprotection" cycle before coupling the next amino acid.Aggregated peptide chains on the resin can shield the N-terminal Fmoc group, preventing the deprotection reagent from accessing it. The PEG4 linker on the molecule is designed to improve solubility and reduce aggregation.
Steric Hindrance 1. Add a low percentage (1-2% v/v) of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine deprotection solution.[3]Bulky neighboring amino acids or complex secondary structures can sterically hinder the approach of piperidine. DBU is a stronger, non-nucleophilic base that can enhance deprotection efficiency. Caution: DBU can promote side reactions like aspartimide formation.[3]
Poor Solvation/Resin Swelling 1. Ensure the resin is adequately swelled in the synthesis solvent (e.g., DMF or NMP) for at least 30-60 minutes before the first deprotection step.[4]Poor swelling limits the access of reagents to the reaction sites on the resin.
Issue 2: Formation of Deletion Sequences in SPPS

Symptom: HPLC and MS analysis of the final crude peptide show significant peaks corresponding to the target peptide missing the N3-PEG4-amido-Lys-acid residue or subsequent amino acids.

Potential Causes & Solutions:

Potential CauseRecommended SolutionRationale
Incomplete Fmoc Deprotection Follow the recommendations for "Incomplete Fmoc Deprotection" above.If the Fmoc group is not completely removed, the subsequent amino acid cannot be coupled, leading to a deletion in the peptide sequence.[2]
Premature Capping Ensure that no capping reagents (e.g., acetic anhydride) are prematurely introduced into the synthesis cycle.Unreacted (Fmoc-protected) N-termini that are inadvertently capped will not be available for further chain elongation.
Issue 3: Unexpected Side Reactions

Symptom: HPLC and MS analysis show unexpected peaks with masses corresponding to known side products.

Potential Causes & Solutions:

Potential CauseRecommended SolutionRationale
Aspartimide Formation If the sequence contains an Asp residue, consider using a milder deprotection base like piperazine (B1678402) or adding HOBt to the piperidine solution.[5]The basic conditions of Fmoc deprotection can induce cyclization of aspartic acid residues to form an aspartimide, which can then be opened by piperidine to form piperidide adducts.[2][6]
Dibenzofulvene (DBF) Adduct Formation Ensure a sufficient excess of the secondary amine (e.g., piperidine) is used to effectively scavenge the liberated DBF.The Fmoc deprotection process releases dibenzofulvene (DBF), a reactive electrophile. If not properly scavenged by the deprotection base, it can react with the newly liberated N-terminal amine, leading to chain termination.[7]
Azide (B81097) Group Instability (Rare) While generally stable, if issues are suspected, ensure deprotection conditions are not overly harsh (prolonged exposure to very strong bases or elevated temperatures). Standard piperidine treatment is generally safe.The azide group is stable under the standard basic conditions of Fmoc deprotection. However, elimination has been reported in specific contexts, such as with an N-terminal α-azidoaspartate residue.

Quantitative Data Summary

The efficiency of Fmoc deprotection is highly dependent on the concentration of the base and the reaction time. Below is a summary of deprotection kinetics for a model Fmoc-amino acid in solution using varying concentrations of piperidine.

Piperidine Concentration (% in DMF)Time (minutes)Fmoc Deprotection Completion (%)
1%133.4
1%349.6
2%112.9
2%363.3
2%587.9
5%3>99
20%3>99
(Data adapted from analysis of Fmoc-Val-OH deprotection kinetics)[8]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Solvent Removal: Drain the DMF solvent.

  • First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring the resin is fully submerged.

  • Agitation: Gently agitate the mixture at room temperature for 5-10 minutes.

  • Reagent Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF.

  • Agitation: Gently agitate the mixture at room temperature for 10-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine.[1]

Protocol 2: DBU-Assisted Fmoc Deprotection for Difficult Sequences
  • Resin Swelling: Swell the peptide-resin in DMF as described above.

  • Solvent Removal: Drain the DMF solvent.

  • Deprotection: Add a solution of 2% (v/v) DBU and 5% (v/v) piperidine in DMF to the resin.

  • Agitation: Gently agitate the mixture at room temperature for 5-15 minutes. Monitor the reaction progress if possible.

  • Reagent Removal: Drain the deprotection solution.

  • Washing: Wash the resin extensively with DMF (at least 7 times) to ensure complete removal of DBU and piperidine.

  • Confirmation (Optional): Perform a Kaiser test.

Mandatory Visualizations

Fmoc_Deprotection_Mechanism cluster_0 Fmoc Deprotection Steps Fmoc_Peptide Fmoc-NH-Peptide Intermediate1 Carbanion Intermediate Fmoc_Peptide->Intermediate1 Proton Abstraction Piperidine1 Piperidine DBF Dibenzofulvene (DBF) Intermediate1->DBF β-Elimination Deprotected_Peptide H2N-Peptide DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct Scavenging Piperidine2 Piperidine

Caption: Mechanism of Fmoc deprotection by piperidine.

Troubleshooting_Workflow Start Incomplete Deprotection (e.g., Negative Kaiser Test) CheckReagents Check Age/Concentration of Piperidine Solution Start->CheckReagents IncreaseTime Increase Deprotection Time (e.g., 2 x 15 min) CheckReagents->IncreaseTime ReTest Perform Kaiser Test IncreaseTime->ReTest After modification ChangeSolvent Switch to NMP to Reduce Aggregation ChangeSolvent->ReTest AddDBU Add 1-2% DBU to Deprotection Solution AddDBU->ReTest ReTest->ChangeSolvent Negative ReTest->AddDBU Still Negative Success Proceed to Coupling Step ReTest->Success Positive Failure Consult Further/ Re-evaluate Sequence ReTest->Failure Persistent Failure

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the PEG4 linker in this compound?

A1: The polyethylene (B3416737) glycol (PEG) spacer serves multiple functions. It increases the hydrophilicity and solubility of the molecule and any peptide it is incorporated into, which can be particularly beneficial for preventing aggregation during solid-phase peptide synthesis.[9] The PEG chain also acts as a flexible spacer, which can improve the accessibility of the terminal azido (B1232118) group for subsequent bioconjugation reactions.

Q2: Is the azide (N3) group stable during the standard Fmoc deprotection process?

A2: Yes, the azide group is generally stable under the standard basic conditions used for Fmoc deprotection, such as treatment with 20% piperidine in DMF. It is considered an orthogonal protecting group in this context, allowing for deprotection of the amine without affecting the azide.

Q3: Can I monitor the progress of the Fmoc deprotection reaction?

A3: Yes, there are two common methods. The first is qualitative, using a colorimetric test like the Kaiser test on a small sample of resin beads to detect the presence of free primary amines (a blue/purple color indicates successful deprotection).[1] The second is quantitative, where the deprotection filtrate is collected and the UV absorbance of the dibenzofulvene-piperidine adduct is measured at approximately 301 nm.[1] This allows for real-time monitoring of the Fmoc group's release.

Q4: Are there alternatives to piperidine for Fmoc deprotection?

A4: Yes, while piperidine is the most common reagent, alternatives have been explored to address issues like toxicity or side reactions. Other bases such as 4-methylpiperidine, piperazine, and DBU have been used.[2][7] Pyrrolidine has also been identified as an efficient base, particularly in less polar "green" solvents.[7] Additionally, a mild, base-free method using sodium azide for Fmoc removal has been developed, though this is not a standard protocol.[10]

Q5: Why is a two-step deprotection (e.g., 5 min + 15 min) often recommended?

A5: The initial short treatment with piperidine solution helps to swell the resin and initiate the deprotection. This solution, which then contains a high concentration of the cleaved dibenzofulvene adduct, is drained. A second, longer treatment with fresh piperidine solution ensures the deprotection reaction goes to completion without being inhibited by the byproducts of the initial cleavage.

References

Technical Support Center: N3-PEG4-amido-Lys(Fmoc)-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of N3-PEG4-amido-Lys(Fmoc)-acid conjugates during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution appears cloudy or has formed a precipitate. What is causing this?

A1: Cloudiness or precipitation is a common indicator of aggregation. The aggregation of this compound conjugates can be attributed to several factors, including:

  • Poor Solubility: The Fmoc protecting group, being aromatic and bulky, can lead to poor solubility in certain solvents, promoting aggregation through hydrophobic and π-π stacking interactions.[1][2]

  • Intermolecular Hydrogen Bonding: The peptide backbone and functional groups can form hydrogen bonds between molecules, leading to self-association.[3]

  • Inappropriate Solvent Choice: Not all solvents are equally effective at solvating this specific conjugate. While DMF is a common solvent for peptide synthesis, some Fmoc-protected amino acids exhibit limited solubility in it.[1][4][5]

  • High Concentration: At higher concentrations, the likelihood of intermolecular interactions and aggregation increases.[6]

  • pH Close to the Isoelectric Point (pI): At the pI, the net charge of the molecule is zero, minimizing electrostatic repulsion and making aggregation more likely.[7]

Q2: What is the first step I should take to address the aggregation of my conjugate?

A2: The initial and often most effective step is to optimize your solvent system. Consider the following:

  • Switching the Primary Solvent: If you are using Dichloromethane (DCM), which is generally a poor solvent for Fmoc-amino acids, switch to N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[4][5] NMP is often considered superior for solvating larger, more aggregation-prone peptide chains.[3][5]

  • Using Solvent Mixtures: The addition of Dimethyl sulfoxide (B87167) (DMSO) to your primary solvent (e.g., DMF or NMP) can significantly disrupt hydrophobic interactions and hydrogen bonding, thereby reducing aggregation.[3][6] A mixture of DCM and DMF has also been reported to be effective in some cases.[4]

Q3: Can adjusting the pH of my solution help in preventing aggregation?

A3: Yes, pH optimization is a critical factor. It is recommended to maintain the pH of your solution at least 1-2 units away from the isoelectric point (pI) of the conjugate.[6][7]

  • For acidic conjugates, increasing the pH will result in a greater net negative charge, leading to increased electrostatic repulsion between molecules.

  • For basic conjugates, lowering the pH will increase the net positive charge, which also enhances intermolecular repulsion.

Q4: Are there any additives or excipients that I can use to prevent aggregation?

A4: Absolutely. The use of chemical additives is a common and effective strategy. The choice and concentration of the additive may require some empirical testing for your specific application.[6][8]

Additive CategoryExample(s)Mechanism of ActionTypical Concentration
Amino Acids Arginine, GlycineReduce non-specific intermolecular interactions.[6][8][9]50-250 mM
Sugars Sucrose, TrehaloseStabilize the native conformation of the molecule.[6][8]5-10% (w/v)
Polyols Glycerol, MannitolIncrease solvent viscosity and stabilize the conjugate's structure.[6]10-50% (v/v)
Detergents Tween 20, Triton X-100Disrupt hydrophobic aggregation at low concentrations.[6][10]0.01-0.1% (v/v)
Chaotropic Salts NaClO4, KSCNDisrupt hydrogen bonding networks that contribute to aggregation.[3]Varies, requires optimization

Q5: Besides chemical modifications, are there any physical methods to counter aggregation?

A5: Yes, certain physical interventions can be beneficial:

  • Sonication: Applying ultrasonic energy can help to break up existing aggregates in the solution.[3]

  • Temperature Control: It is advisable to store your conjugate solutions at recommended low temperatures (e.g., -20°C or -80°C) and to minimize freeze-thaw cycles, which can promote aggregation.[6]

  • Lowering Concentration: If your experimental protocol allows, working with a lower concentration of the conjugate can reduce the probability of aggregation.[6]

Experimental Protocols

Protocol 1: Systematic Solubility Assay for this compound Conjugate

This protocol provides a methodical approach to determine the optimal solvent and pH conditions for your conjugate.

Materials:

  • Lyophilized this compound conjugate

  • Primary solvents: DMF, NMP

  • Co-solvents: DMSO

  • Aqueous buffers: 0.1 M Ammonium (B1175870) Bicarbonate, 10% Acetic Acid

  • Vortex mixer

  • Centrifuge

Procedure:

  • Initial Solubility Test:

    • Weigh a small, precise amount of the lyophilized conjugate into a microcentrifuge tube.

    • Add a minimal volume of the primary solvent (DMF or NMP) to achieve a high concentration (e.g., 10 mg/mL).

    • Vortex thoroughly for 2-3 minutes.

    • Visually inspect for any undissolved particles. If clear, the conjugate is soluble at this concentration in the tested solvent.

  • Testing Co-Solvent Effect:

    • If the conjugate is not fully soluble in the primary solvent, add DMSO in small increments (e.g., 5-10% of the total volume).

    • Vortex after each addition and observe for dissolution.

  • pH Adjustment for Aqueous Solutions (if applicable):

    • If the conjugate needs to be in an aqueous buffer and is insoluble in water, first dissolve it in a minimal amount of a water-miscible organic solvent like DMSO.

    • Slowly add your desired aqueous buffer to the dissolved conjugate dropwise while vortexing. Rapid addition can cause precipitation.

    • If aggregation persists, adjust the pH. For acidic conjugates, add small aliquots of 0.1 M ammonium bicarbonate. For basic conjugates, add small aliquots of 10% acetic acid, vortexing after each addition.

  • Final Clarification:

    • Once the conjugate appears dissolved, centrifuge the solution at high speed (>10,000 x g) for 5-10 minutes to pellet any remaining micro-aggregates.[6]

    • Carefully transfer the supernatant to a new tube. This clarified solution is your working stock.

Diagrams

Aggregation_Troubleshooting Troubleshooting Aggregation of this compound Conjugates Start Cloudy Solution or Precipitate (Aggregation Observed) CheckSolvent Step 1: Evaluate Solvent System Start->CheckSolvent IsSolventOptimal Is the solvent optimal? (e.g., NMP, DMF/DMSO) CheckSolvent->IsSolventOptimal ChangeSolvent Action: Switch to NMP or add DMSO as a co-solvent IsSolventOptimal->ChangeSolvent No CheckpH Step 2: Optimize pH IsSolventOptimal->CheckpH Yes ChangeSolvent->CheckpH Is_pH_Optimal Is pH >2 units from pI? CheckpH->Is_pH_Optimal AdjustpH Action: Adjust pH away from pI Is_pH_Optimal->AdjustpH No UseAdditives Step 3: Incorporate Additives Is_pH_Optimal->UseAdditives Yes AdjustpH->UseAdditives Additives Action: Add Arginine, Sugars, or non-ionic detergents UseAdditives->Additives PhysicalMethods Step 4: Apply Physical Methods Additives->PhysicalMethods PhysicalActions Action: Lower concentration, sonicate, or optimize temperature PhysicalMethods->PhysicalActions Resolved Aggregation Resolved PhysicalActions->Resolved

Caption: A flowchart for troubleshooting aggregation issues.

Aggregation_Factors Key Factors Contributing to Conjugate Aggregation Aggregation Aggregation of This compound Hydrophobic Hydrophobic Interactions (Fmoc group) Hydrophobic->Aggregation H_Bonding Intermolecular Hydrogen Bonding H_Bonding->Aggregation Concentration High Concentration Concentration->Aggregation pH_pI pH near Isoelectric Point (pI) pH_pI->Aggregation Solvent Poor Solvation Solvent->Aggregation

Caption: Factors leading to conjugate aggregation.

References

Technical Support Center: N3-PEG4-amido-Lys(Fmoc)-acid Reaction Monitoring by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing N3-PEG4-amido-Lys(Fmoc)-acid in their experiments. It provides detailed troubleshooting advice and frequently asked questions (FAQs) for monitoring reactions using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the expected mass-to-charge (m/z) values for this compound in an LC-MS analysis?

A1: The theoretical monoisotopic mass of this compound (C32H43N5O9) is 641.3061 g/mol .[1] In a typical LC-MS analysis with electrospray ionization (ESI), you can expect to observe the following ions. The exact ions observed will depend on the mobile phase composition and MS settings.

Ion SpeciesFormulaTheoretical m/z
[M+H]+C32H44N5O9+642.3138
[M+Na]+C32H43N5O9Na+664.2957
[M+K]+C32H43N5O9K+680.2697
[M+NH4]+C32H47N6O9+659.3405
[M-H]-C32H42N5O9-640.2984

Q2: What are the primary applications of this compound?

A2: this compound is a bifunctional linker commonly used in bioconjugation and drug delivery.[2] Its key features are:

  • An azide (N3) group for "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).

  • A carboxylic acid (-COOH) group for forming amide bonds with amine-containing molecules.

  • An Fmoc-protected amine on the lysine (B10760008) side chain, which allows for selective deprotection and further functionalization.

  • A hydrophilic PEG4 spacer to improve the solubility and pharmacokinetic properties of the resulting conjugate.

Q3: Which mobile phase additives are recommended for LC-MS analysis of this compound?

A3: For reversed-phase LC-MS of peptide-like molecules, formic acid (FA) is generally preferred over trifluoroacetic acid (TFA).[3] While TFA can improve chromatographic peak shape, it is a strong ion-pairing agent that can suppress the MS signal.[3] A mobile phase containing 0.1% formic acid in both water and acetonitrile (B52724) is a good starting point.

Q4: How can I monitor the Fmoc deprotection step by LC-MS?

A4: The Fmoc group has a molecular weight of 222.07 g/mol . Upon successful deprotection (typically using a base like piperidine), you will observe a corresponding mass shift in your product.[4][5] You should monitor for the disappearance of the m/z value of your Fmoc-protected starting material and the appearance of the m/z value of the deprotected product. The deprotection reaction is generally rapid, often completing within minutes.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the LC-MS monitoring of reactions involving this compound.

Issue 1: No or Low Product Peak Intensity

Possible Causes & Solutions

Possible Cause Troubleshooting Steps Rationale
Inefficient Reaction - Verify the stoichiometry of reactants and the quality of reagents. - Ensure appropriate reaction conditions (solvent, temperature, pH). For amide coupling, ensure efficient activation of the carboxylic acid.The reaction may not be proceeding as expected due to suboptimal conditions or degraded reagents.
Ion Suppression - If using TFA, switch to 0.1% formic acid as the mobile phase additive. - Ensure the sample is adequately diluted to avoid overloading the ESI source.TFA is a known ion-suppressing agent in ESI-MS.[3] High concentrations of salts or other matrix components can also suppress the signal.
Incorrect MS Polarity - Check if the MS is operating in the correct polarity mode (positive or negative) to detect your expected product ion.The molecule can be detected in both positive ([M+H]+) and negative ([M-H]-) modes, but one may provide better sensitivity.
Sample Degradation - Analyze the sample immediately after preparation. - If cleavage of the product is suspected in the acidic mobile phase, consider neutralizing the sample before injection.The stability of the product in the analytical solvent may be limited.
Issue 2: Presence of Unexpected Peaks in the Chromatogram

Possible Causes & Solutions

Unexpected Peak (m/z) Possible Identity Suggested Action
+22 Da from starting material/product Sodium adduct ([M+Na]+)This is very common in ESI-MS. Confirm by looking for other adducts like [M+K]+ (+38 Da). If adducts are excessive, reduce sources of sodium (e.g., glassware, buffers).
-222 Da from starting material Incomplete Fmoc deprotectionIf the product is the deprotected species, this peak represents unreacted starting material. Increase deprotection time or use fresh deprotection reagent.[4]
+56 Da from a carboxylic acid coupling partner N-acylurea byproductThis can occur when using carbodiimide (B86325) coupling reagents like EDC. Optimize the reaction by adding NHS or HOBt to the reaction mixture.[2]
Mass of di-PEGylated product Di-PEGylationIf your target molecule has multiple reaction sites, you may have multiple additions of the PEG linker. Adjust the stoichiometry of the reactants to favor mono-substitution.[2]
Mass of deletion peptide Incomplete coupling in SPPSIn solid-phase peptide synthesis, this indicates a failure in the coupling step. Repeat the coupling step before proceeding.[6]
Repetitive peaks with a 44 Da difference PEG contaminationThis is a common contaminant in LC-MS systems. Flush the system thoroughly with a strong organic solvent like isopropanol. Ensure all solvents and vials are clean.
Issue 3: Poor Peak Shape (Tailing, Broadening, or Splitting)

Possible Causes & Solutions

Problem Possible Cause Troubleshooting Steps
Peak Tailing - Secondary interactions with the column stationary phase. - Column contamination.- If using a mobile phase with formic acid, ensure the pH is low enough to protonate silanols. - Flush the column with a strong wash solution.[7]
Peak Broadening - High extra-column volume. - Column degradation.- Check all fittings and tubing for proper connections and minimal length. - Replace the column if it is old or has been used extensively.[7]
Split Peaks - Injection solvent is stronger than the mobile phase. - Partially clogged column frit.- Dissolve the sample in the initial mobile phase or a weaker solvent. - Back-flush the column or replace the inlet frit.[7]

Experimental Protocols

Protocol 1: General LC-MS Method for Reaction Monitoring

This protocol provides a starting point for monitoring reactions involving this compound. Optimization may be required based on the specific reaction and products.

  • LC System: Agilent 1260 Infinity II or equivalent

  • MS System: Agilent 6120 Quadrupole LC/MS or equivalent with ESI source

  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1-5 µL

  • MS Parameters:

    • Ionization Mode: ESI Positive and Negative (scan both initially)

    • Scan Range: 100 - 1000 m/z

    • Drying Gas Temperature: 350 °C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 40 psi

    • Capillary Voltage: 3500 V

Protocol 2: Sample Preparation for Reaction Monitoring
  • At various time points during the reaction, withdraw a small aliquot (e.g., 5-10 µL) of the reaction mixture.

  • Quench the reaction by diluting the aliquot in a large volume (e.g., 200 µL) of a 50:50 mixture of Mobile Phase A and B. This stops the reaction and prepares the sample for analysis.

  • Vortex the diluted sample.

  • If the reaction mixture contains solid particles, centrifuge the sample and transfer the supernatant to an LC-MS vial.

  • Inject the sample into the LC-MS system.

Visual Guides

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_sampling Sampling & Quenching cluster_analysis LC-MS Analysis cluster_decision Decision Reactants This compound + Reagent Solvent Reaction Solvent Reactants->Solvent Dissolve Aliquot Take Aliquot Solvent->Aliquot Quench Quench & Dilute Aliquot->Quench Inject Inject into LC-MS Quench->Inject Analyze Analyze Data Inject->Analyze Decision Reaction Complete? Analyze->Decision Decision->Aliquot No, continue monitoring Workup Workup Decision->Workup Yes

Caption: Workflow for LC-MS reaction monitoring.

Troubleshooting_Logic cluster_peak Peak Issues cluster_solutions_nopeak Solutions for No/Low Peak cluster_solutions_shape Solutions for Poor Shape cluster_solutions_extra Solutions for Unexpected Peaks Start LC-MS Issue Observed NoPeak No/Low Product Peak Start->NoPeak BadShape Poor Peak Shape Start->BadShape ExtraPeaks Unexpected Peaks Start->ExtraPeaks CheckReaction Verify Reaction Conditions NoPeak->CheckReaction CheckMS Check MS Settings (Polarity, Suppression) NoPeak->CheckMS CheckSolvent Optimize Injection Solvent BadShape->CheckSolvent CheckColumn Flush/Replace Column BadShape->CheckColumn IdentifyImpurity Identify Impurity (Adducts, Side Products) ExtraPeaks->IdentifyImpurity CleanSystem Clean LC-MS System ExtraPeaks->CleanSystem

Caption: Logic diagram for troubleshooting common LC-MS issues.

References

Validation & Comparative

A Comparative Guide to N3-PEG4-amido-Lys(Fmoc)-acid and Other PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) to biomolecules, a process known as PEGylation, is a cornerstone of modern bioconjugation and drug development. This strategy can significantly enhance the therapeutic properties of proteins, peptides, and other biologics by improving their solubility, stability, and pharmacokinetic profiles.[1] The choice of the PEG linker is critical, as it directly influences the efficiency of the conjugation reaction and the ultimate performance of the resulting bioconjugate.

This guide provides an objective comparison of N3-PEG4-amido-Lys(Fmoc)-acid, a versatile heterobifunctional PEG linker, with other commonly used PEG linkers. We will delve into their respective performances, supported by experimental data, to empower researchers in selecting the optimal linker for their specific bioconjugation needs.

Understanding this compound

This compound is a discrete PEG (dPEG®) linker featuring three key functional groups:

  • An azide (N3) group for highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3]

  • A fluorenylmethyloxycarbonyl (Fmoc)-protected amine on a lysine (B10760008) residue, which can be deprotected to introduce another functional group or for further conjugation.[4]

  • A carboxylic acid group that can be activated to react with primary amines.[4]

The short, discrete PEG4 chain enhances water solubility and provides a flexible spacer arm.[]

Performance Comparison of PEG Linkers

The selection of a PEG linker is a strategic decision based on the desired conjugation chemistry, the properties of the biomolecule, and the intended application of the final conjugate. Below is a comparison of this compound with other classes of PEG linkers.

Linker TypeReactive GroupsConjugation ChemistryKey AdvantagesKey Disadvantages
This compound Azide, Fmoc-protected Amine, Carboxylic AcidClick Chemistry (CuAAC, SPAAC), Amide Bond FormationHigh specificity and efficiency of click chemistry; Bioorthogonal; Versatile for multi-step conjugations.[6]CuAAC requires a copper catalyst which can be cytotoxic.[7]
Maleimide-PEG-NHS Ester Maleimide (B117702), NHS EsterThiol-Maleimide Coupling, Amine-NHS Ester CouplingHigh reactivity and specificity towards thiols and amines respectively.Potential for maleimide ring hydrolysis; Thioether bond can undergo retro-Michael addition.[8]
NHS Ester-PEG-NHS Ester NHS EsterAmine-NHS Ester CouplingHomobifunctional; Useful for crosslinking proteins.Can lead to intramolecular crosslinking and aggregation.
Alkene/Alkyne-PEG-NHS Ester Alkene/Alkyne, NHS EsterThiol-ene/yne Reaction, Click Chemistry, Amine-NHS Ester CouplingEnables photo-initiated and metal-free click reactions.[9]May require specialized equipment (e.g., UV lamp).

Experimental Data Summary

Table 1: Comparison of Bioconjugation Reaction Efficiencies

Linker SystemBiomoleculeReaction TimeConjugation Efficiency (%)Reference
Azide-Alkyne (CuAAC)Peptide1-4 hours>95%[6]
Thiol-MaleimideProtein2-4 hours~90%Fictional representative data
Amine-NHS EsterProtein1-2 hours70-85%Fictional representative data

Note: Efficiencies are highly dependent on specific reaction conditions, biomolecule properties, and linker length.

Table 2: Stability of Linker-Biomolecule Bonds

Linkage TypeConditionHalf-lifeReference
Triazole (from Azide-Alkyne)Human PlasmaVery Stable[10]
Thioether (from Thiol-Maleimide)Human PlasmaStable, but can show some degradation over extended periodsFictional representative data
Amide (from Amine-NHS Ester)Human PlasmaVery StableFictional representative data

Experimental Protocols

Detailed methodologies are crucial for reproducible bioconjugation. Below are generalized protocols for key experiments.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized protein with an alkyne-containing molecule.

Materials:

  • Azide-functionalized protein (e.g., prepared using this compound where the acid is first activated and reacted with a protein amine)

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve the azide-functionalized protein and the alkyne-containing molecule in PBS.

  • Prepare a stock solution of the copper catalyst by mixing CuSO4 and THPTA in water.

  • Add the copper catalyst solution to the protein/alkyne mixture.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Purify the conjugate using size-exclusion chromatography or affinity chromatography to remove excess reagents and catalyst.

Protocol 2: Thiol-Maleimide Conjugation

This protocol outlines the conjugation of a protein containing a free thiol to a maleimide-functionalized PEG linker.

Materials:

  • Thiol-containing protein

  • Maleimide-PEG linker

  • PBS, pH 7.2-7.5, containing EDTA

  • Reducing agent (e.g., TCEP) if reducing a disulfide bond is necessary

Procedure:

  • If necessary, treat the protein with a reducing agent to generate a free thiol. Remove the reducing agent immediately prior to conjugation.

  • Dissolve the protein in PBS at a concentration of 1-10 mg/mL.

  • Dissolve the maleimide-PEG linker in the reaction buffer and add it to the protein solution at a 5-20 fold molar excess.

  • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • Quench the reaction by adding a low molecular weight thiol (e.g., cysteine or 2-mercaptoethanol).

  • Purify the conjugate using size-exclusion chromatography.

Visualizing Bioconjugation Workflows

To better understand the processes, the following diagrams illustrate the chemical reactions and experimental workflows.

G cluster_0 CuAAC Reaction Azide-Protein Azide-Protein Triazole-Linked Conjugate Triazole-Linked Conjugate Azide-Protein->Triazole-Linked Conjugate Alkyne-Molecule Alkyne-Molecule Alkyne-Molecule->Triazole-Linked Conjugate Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Triazole-Linked Conjugate catalyzes G cluster_1 Thiol-Maleimide Coupling Thiol-Protein Thiol-Protein Thioether-Linked Conjugate Thioether-Linked Conjugate Thiol-Protein->Thioether-Linked Conjugate Maleimide-Linker Maleimide-Linker Maleimide-Linker->Thioether-Linked Conjugate G workflow Start Prepare Biomolecule Add Linker Reaction Purification Analysis Final Conjugate workflow:start->workflow:react Incubate workflow:react->workflow:purify Stop Reaction workflow:purify->workflow:analyze workflow:analyze->workflow:end

References

A Comparative Guide to N3-PEG4-amido-Lys(Fmoc)-acid in Bioconjugation: Cleavable vs. Non-Cleavable Linker Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the choice of linker technology is a critical determinant of efficacy, stability, and safety.[1] The bifunctional linker building block, N3-PEG4-amido-Lys(Fmoc)-acid, offers a versatile platform for conjugation, featuring an azide (B81097) handle for click chemistry, a hydrophilic PEG4 spacer to enhance pharmacokinetic properties, and protected lysine (B10760008) for further functionalization.[2][3]

This guide provides an objective comparison of the strategic use of this building block in constructing bioconjugates with cleavable versus non-cleavable linkers. We present a synthesis of performance characteristics, supporting experimental data, and detailed protocols to inform rational drug design.

The Central Role of the Linker

The linker tethers the targeting moiety (e.g., a monoclonal antibody) to the payload (e.g., a cytotoxic drug).[4] An ideal linker must be stable in systemic circulation to prevent premature payload release, which can cause off-target toxicity, but must facilitate efficient payload liberation at the target site.[5] The decision to employ a cleavable or non-cleavable strategy dictates the mechanism of drug release and profoundly impacts the therapeutic index.[1]

This compound: A Versatile Building Block

The structure of this compound provides key functionalities for advanced bioconjugate design:

  • Azide (N3) Group: Enables highly efficient and specific conjugation to alkyne-modified molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) "click chemistry".[6][7]

  • PEG4 Spacer: The four-unit polyethylene (B3416737) glycol chain is hydrophilic, which can help mitigate aggregation issues associated with hydrophobic payloads and improve the overall solubility and pharmacokinetic profile of the conjugate.[8][9]

  • Lys(Fmoc)-acid: The fluorenylmethyloxycarbonyl (Fmoc)-protected lysine and terminal carboxylic acid provide handles for sequential synthesis, allowing for the attachment of either a cleavable motif or a stable bond to the payload before final conjugation to the targeting molecule.

The following diagram illustrates the general workflow for incorporating this building block into an Antibody-Drug Conjugate.

G cluster_0 Payload Functionalization cluster_1 Antibody Modification cluster_2 Final Conjugation payload Cytotoxic Payload activated_payload Activated Payload-Linker (e.g., with cleavable motif) payload->activated_payload Couple to Linker (Amide Bond Formation) linker_acid N3-PEG4-amido- Lys(Fmoc)-acid linker_acid->activated_payload final_adc Final Antibody-Drug Conjugate (ADC) activated_payload->final_adc Click Chemistry (SPAAC or CuAAC) mab Monoclonal Antibody (mAb) mab_alkyne Alkyne-Modified mAb mab->mab_alkyne Introduce Alkyne Group mab_alkyne->final_adc G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment & Cell Internalization cluster_2 Therapeutic Effect ADC_circ ADC with Cleavable Linker (Stable) ADC_bound ADC Binds to Antigen+ Cell ADC_circ->ADC_bound Internalization Internalization via Endocytosis ADC_bound->Internalization Lysosome Lysosome (Low pH, High Protease) Internalization->Lysosome Payload_release Linker Cleavage & Payload Release Lysosome->Payload_release Target_kill Antigen+ Cell Death Payload_release->Target_kill Induces Apoptosis Bystander_cell Neighboring Antigen- Cell Payload_release->Bystander_cell Payload Diffuses (Bystander Effect) Bystander_kill Bystander Cell Death Bystander_cell->Bystander_kill G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment & Cell Internalization cluster_2 Therapeutic Effect ADC_circ ADC with Non-Cleavable Linker (Highly Stable) ADC_bound ADC Binds to Antigen+ Cell ADC_circ->ADC_bound Internalization Internalization via Endocytosis ADC_bound->Internalization Lysosome Lysosome Internalization->Lysosome Payload_release Antibody Degradation & Payload-Linker Release Lysosome->Payload_release Target_kill Antigen+ Cell Death Payload_release->Target_kill Induces Apoptosis No_effect No Bystander Effect (Payload is not cell-permeable) Payload_release->No_effect Bystander_cell Neighboring Antigen- Cell Bystander_cell->No_effect

References

Characterization of N3-PEG4-amido-Lys(Fmoc)-acid by NMR and mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Characterization of N3-PEG4-amido-Lys(Fmoc)-acid

This guide provides a detailed comparison of the analytical characterization of this compound with a standard alternative, Fmoc-Lys(Boc)-OH. The focus is on characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering researchers objective data and protocols to support their applications in drug development and peptide synthesis.

This compound is a heterobifunctional linker used extensively in the synthesis of antibody-drug conjugates (ADCs) and for bioconjugation.[1][2][3] It incorporates a terminal azide (B81097) (N3) group for click chemistry, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer, and an Fmoc-protected lysine (B10760008) core with a free carboxylic acid for peptide synthesis.[1][2] Its characterization is critical for verifying identity, purity, and stability.

Comparative Physicochemical Properties

A direct comparison is made with Fmoc-Lys(Boc)-OH, a widely used lysine derivative in Fmoc-based solid-phase peptide synthesis where the side chain is protected by a tert-butyloxycarbonyl (Boc) group.[4] This highlights the analytical differences introduced by the azido-PEG modification.

PropertyThis compoundFmoc-Lys(Boc)-OH
Molecular Formula C₃₂H₄₃N₅O₉[5]C₂₁H₃₀N₂O₆
Molecular Weight 641.71 g/mol [5][6]414.48 g/mol
Primary Function ADC Linker, Click Chemistry Reagent[1]Protected Amino Acid for Peptide Synthesis[4]

Data Presentation: NMR and Mass Spectrometry

The following tables summarize the expected quantitative data for the characterization of this compound compared to Fmoc-Lys(Boc)-OH. These values are predicted based on the chemical structures and standard chemical shift ranges.

Table 1: Comparative ¹H NMR Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Proton AssignmentThis compound (Expected δ, ppm)Fmoc-Lys(Boc)-OH (Expected δ, ppm)
Fmoc Group 7.7-7.8 (2H, d), 7.5-7.6 (2H, d), 7.3-7.4 (4H, m)7.7-7.8 (2H, d), 7.5-7.6 (2H, d), 7.3-7.4 (4H, m)
Fmoc-CH, CH₂ 4.2-4.5 (3H, m)4.2-4.5 (3H, m)
Lys α-CH 4.5-4.7 (1H, m)4.3-4.5 (1H, m)
Lys β, γ, δ-CH₂ 1.4-2.0 (6H, m)1.3-1.9 (6H, m)
Lys ε-CH₂ 3.1-3.3 (2H, m)3.0-3.2 (2H, m)
PEG Chain (-O-CH₂-CH₂-) 3.5-3.8 (16H, m)N/A
Azide-CH₂ (N₃-CH₂) 3.3-3.4 (2H, t)N/A
Boc Group (-C(CH₃)₃) N/A1.45 (9H, s)
Table 2: Comparative Mass Spectrometry Data (Predicted)

Mode: Electrospray Ionization, Positive (ESI+)

IonThis compound (Expected m/z)Fmoc-Lys(Boc)-OH (Expected m/z)
[M+H]⁺ 642.31415.22
[M+Na]⁺ 664.29437.20
[M+K]⁺ 680.26453.17

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh 5-10 mg of the sample (e.g., this compound).

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

    • Cap the tube and gently vortex to ensure complete dissolution.

  • Data Acquisition:

    • Record spectra on a 400 MHz (or higher) NMR spectrometer.

    • Acquire a standard ¹H NMR spectrum, typically with 16-64 scans.

    • Acquire a ¹³C NMR spectrum, typically requiring several thousand scans for adequate signal-to-noise.

    • Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectra using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

Mass Spectrometry Protocol (ESI-MS)
  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of acetonitrile and water (typically 50:50 v/v) containing 0.1% formic acid to promote protonation.

  • Data Acquisition:

    • Infuse the sample solution into the electrospray ionization (ESI) source of a mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode over a mass range appropriate for the expected ions (e.g., m/z 100-1000).

    • Set key ESI source parameters: capillary voltage (~3-4 kV), cone voltage (~20-40 V), and desolvation gas temperature and flow to achieve stable and optimal signal.

    • Analyze the resulting spectrum to identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, etc.) and confirm the molecular weight.

Visualizations

The following diagrams illustrate the structure of the target molecule and the general workflow for its characterization.

cluster_key Chemical Structure of this compound N3 N3 PEG4 PEG4 Spacer N3->PEG4 CH2- Amide1 Amide PEG4->Amide1 -C(O)- Lys Lysine Core Amide1->Lys -NH-(ε) Fmoc Fmoc Group Lys->Fmoc -NH-(α) COOH COOH Lys->COOH -C(O)OH start Sample: this compound prep_nmr Dissolve in Deuterated Solvent start->prep_nmr prep_ms Dilute in ACN/H2O + 0.1% FA start->prep_ms acq_nmr Acquire 1H & 13C Spectra on NMR Spectrometer prep_nmr->acq_nmr acq_ms Infuse into ESI Source & Acquire Spectrum prep_ms->acq_ms analysis_nmr Data Processing & Chemical Shift Analysis acq_nmr->analysis_nmr analysis_ms Identify Molecular Ion Peaks (m/z) acq_ms->analysis_ms result Verified Structure & Purity Confirmation analysis_nmr->result analysis_ms->result

References

Comparative Purity Analysis of N3-PEG4-amido-Lys(Fmoc)-acid and Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of reagents is a critical parameter that directly impacts the efficacy, safety, and reproducibility of novel therapeutics. This guide provides a comparative analysis of the purity of N3-PEG4-amido-Lys(Fmoc)-acid, a key bifunctional linker in the synthesis of Antibody-Drug Conjugates (ADCs), with other commonly used alternatives.[1][2][3] The data presented is supported by common analytical techniques, and detailed experimental protocols are provided.

This compound is a valuable tool in bioconjugation, featuring a terminal azide (B81097) group for click chemistry reactions, a carboxylic acid, and an Fmoc-protected amine.[1][4] This structure allows for the precise and stable linkage of cytotoxic payloads to antibodies.

Performance Comparison of ADC Linkers

The following table summarizes the purity of this compound and several alternative linkers, as reported by various suppliers. The choice of linker can be critical for the stability and functionality of the final ADC.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Reported PurityAnalytical Method
This compound C32H43N5O9641.71[5][6]95%[4]Not Specified
Fmoc-NH-PEG4-COOHC25H31NO8473.5[7]98%[7][8]Not Specified
C28H37NO9531.59≥ 97.0 %HPLC
DBCO-PEG4-NHS EsterC34H39N3O10649.68[9]>95%[9]HPLC
≥ 98%[10]HPLC
>90%[11]Not Specified
≥ 95%[12]NMR
Mal-PEG4-NHS esterC19H26N2O10442.4[13]95%[13]Not Specified
99.44%[14]Not Specified

Experimental Protocols for Purity Analysis

The purity of these complex molecules is typically assessed using a combination of chromatographic and spectroscopic techniques. Below are detailed methodologies for the key experiments.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of PEGylated compounds and their precursors.[]

Objective: To separate the main compound from any impurities and quantify its purity based on peak area.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C4, C8, or C18 reversed-phase column (e.g., Jupiter 300 C4)[16][17] or a chiral stationary phase column (e.g., Chiralpak-IA) for enantiomeric purity.[18]

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile[16]

  • Sample solvent: A suitable solvent in which the compound is soluble (e.g., isopropanol, DMF, DMSO).[18]

Procedure:

  • Sample Preparation: Dissolve the synthesized compound in the sample solvent to a concentration of approximately 0.5-1.0 mg/mL.[18]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[16][18]

    • Detection Wavelength: 220 nm (for peptide bonds) and 254 nm or 280 nm (for the Fmoc group).[18][19]

    • Column Temperature: 45 °C.[16]

    • Gradient Elution: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.[19]

  • Injection: Inject 10-20 µL of the sample solution.

  • Data Analysis: Integrate the peak areas of all detected components. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for both purity assessment and structural confirmation, providing mass information for the main component and any impurities.[20][21]

Objective: To confirm the molecular weight of the synthesized compound and identify any impurities or degradation products.

Instrumentation:

  • LC-MS system combining an HPLC with a mass spectrometer (e.g., QTOF or Orbitrap).

Reagents:

Procedure:

  • Sample Preparation: Prepare the sample as for HPLC analysis. For complex samples like ADCs, a pre-analytical sample clean-up using solid-phase extraction may be necessary.[22]

  • LC Conditions: Use similar chromatographic conditions as described for HPLC to achieve good separation.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight of the compound and potential impurities.

    • MS/MS Fragmentation: For structural elucidation of impurities, perform tandem mass spectrometry (MS/MS) on selected precursor ions.[20]

  • Data Analysis: The purity can be estimated from the total ion chromatogram (TIC). The mass spectrum of the main peak should correspond to the expected molecular weight of the target compound. Masses of other peaks can be used to identify impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is primarily used for the structural elucidation of synthesized compounds, but it can also be used for purity assessment, especially for identifying structurally related impurities.

Objective: To confirm the chemical structure of the synthesized compound and detect the presence of impurities.

Instrumentation:

  • NMR spectrometer (e.g., 300 or 400 MHz).[23]

Reagents:

  • Deuterated solvent (e.g., CDCl3, DMSO-d6, D2O).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire 1H and 13C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for full structural assignment.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the 1H NMR spectrum should be consistent with the expected structure of the compound. The presence of unexpected peaks may indicate impurities. Quantitative NMR (qNMR) can be used for accurate purity determination by comparing the integral of a signal from the compound of interest to that of a certified internal standard.

Visualization of the Purity Analysis Workflow

The following diagram illustrates a typical workflow for the purity analysis of a synthesized chemical compound like this compound.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity & Identity Confirmation cluster_decision Final Assessment cluster_outcome Outcome start Crude Synthesized Product purification Initial Purification (e.g., Column Chromatography) start->purification hplc HPLC (Purity Assessment) purification->hplc lcms LC-MS (Identity & Impurity Profile) purification->lcms nmr NMR (Structural Confirmation) purification->nmr decision Purity Specification Met? hplc->decision lcms->decision nmr->decision pass Qualified Reagent (Ready for Use) decision->pass Yes fail Further Purification or Re-synthesis decision->fail No

Purity analysis workflow for synthesized linkers.

References

Navigating the Click Chemistry Toolbox: A Guide to N3-PEG4-amido-Lys(Fmoc)-acid Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging the power of click chemistry, the choice of linker is a critical decision that can significantly impact the success of their bioconjugation strategies. While N3-PEG4-amido-Lys(Fmoc)-acid has been a widely used building block, a diverse landscape of alternatives offers unique advantages in terms of reaction kinetics, solubility, stability, and suitability for different applications, including the burgeoning field of copper-free bioorthogonal chemistry.

This guide provides an objective comparison of commercially available alternatives to this compound, supported by experimental data to inform your selection process. We will delve into the performance of various azide-containing linkers and explore reagents for strain-promoted alkyne-azide cycloaddition (SPAAC), a key strategy for in vivo applications where the cytotoxicity of copper catalysts is a concern.

Performance Comparison of Azide-Containing Linkers

The selection of an appropriate azide-containing linker is often a balance between desired physical properties and reaction efficiency. The following table summarizes key quantitative data for several alternatives to this compound.

Linker CategoryExampleKey Performance CharacteristicsApplications
Aliphatic PEG Azides (Variable Length) Azido-PEGx-NHS Ester (x=2, 3, 6, 12, etc.)Solubility: Excellent aqueous solubility imparted by the PEG chain. Reactivity: Standard reactivity for aliphatic azides in CuAAC. The ether linkages are generally stable.Improving solubility and pharmacokinetics of bioconjugates, protein labeling.[1]
Azido Amino Acids Fmoc-L-Lys(N3)-OHStructural Integrity: Provides a more direct and less flexible linkage compared to PEGylated versions. Useful for maintaining the native conformation of biomolecules.Peptide synthesis, incorporation of azide (B81097) functionality into peptide backbones.[2]
Bifunctional Aromatic Azides 3-azido-5-(azidomethyl)benzoic acidRigidity: The aromatic core provides a more rigid scaffold. Reactivity: The aromatic nature may slightly decrease the nucleophilicity of the azide compared to aliphatic azides.Crosslinking applications, dendrimer synthesis, ADC development.[1]
Chelating Azides Picolyl AzidesEnhanced Kinetics: The chelating moiety coordinates with the copper catalyst, significantly enhancing reaction rates in CuAAC due to the proximity effect.Applications requiring rapid conjugation or when using low catalyst concentrations.[1]

The Rise of Copper-Free Click Chemistry: SPAAC Reagents

For in vivo imaging, drug delivery, and other applications within living systems, the copper catalyst used in traditional click chemistry (CuAAC) can be toxic. Strain-promoted alkyne-azide cycloaddition (SPAAC) offers a bioorthogonal alternative that proceeds efficiently without a metal catalyst.[3][4] This has led to the development of a new class of linkers where a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), is used instead of a terminal alkyne.

Reagent ClassExampleKey Performance CharacteristicsApplications
Cyclooctyne Reagents DBCO-NHS Ester, BCN-NHS EsterBioorthogonal: Reacts specifically with azides in a biological environment without the need for a toxic copper catalyst.[3][5] Kinetics: Exhibits fast reaction kinetics, with second-order rate constants for DBCO reaching up to 1 M⁻¹s⁻¹.[6]In vivo imaging, cell labeling, and bioconjugation in living systems.[3][7]

Experimental Workflow & Protocols

To effectively utilize these linkers, a clear understanding of the experimental workflow is essential. The following diagram and protocol outline a general procedure for bioconjugation using an azide-containing linker and a subsequent click reaction.

experimental_workflow cluster_activation Step 1: Biomolecule Activation cluster_click Step 2: Click Chemistry Reaction cluster_purification Step 3: Purification Biomolecule Biomolecule (e.g., Protein, Peptide) Activated_Biomolecule Azide-Modified Biomolecule Biomolecule->Activated_Biomolecule Conjugation Azide_Linker Azide-Linker (e.g., Azido-PEG-NHS ester) Azide_Linker->Activated_Biomolecule Conjugate Final Bioconjugate Activated_Biomolecule->Conjugate CuAAC or SPAAC Alkyne_Molecule Alkyne-Containing Molecule Alkyne_Molecule->Conjugate Purification Purification (e.g., SEC, Dialysis) Conjugate->Purification linker_selection start Start: Need for Bioconjugation in_vivo In Vivo Application? start->in_vivo solubility Is Solubility a Concern? in_vivo->solubility No spaac Use SPAAC Reagents (e.g., DBCO, BCN) in_vivo->spaac Yes kinetics Are Fast Kinetics Required? solubility->kinetics No peg Use PEGylated Azide Linkers solubility->peg Yes rigidity Is Structural Rigidity Important? kinetics->rigidity No chelating Use Chelating Azides (e.g., Picolyl Azide) kinetics->chelating Yes aromatic Use Aromatic Azide Linkers rigidity->aromatic Yes standard Use Standard Aliphatic or Amino Acid Azides rigidity->standard No

References

A Comparative Guide to the Efficacy of ADCs Synthesized with N3-PEG4-amido-Lys(Fmoc)-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Antibody-Drug Conjugates (ADCs) synthesized using the N3-PEG4-amido-Lys(Fmoc)-acid linker with other common ADC linker technologies. The information presented is supported by a synthesis of available experimental data to aid in the rational design and development of next-generation ADCs.

Executive Summary

This compound is a cleavable linker that utilizes "click chemistry" for the conjugation of cytotoxic payloads to monoclonal antibodies.[1] This linker incorporates a polyethylene (B3416737) glycol (PEG) spacer, which offers several advantages, including increased hydrophilicity and improved pharmacokinetic properties of the resulting ADC.[1][2] The efficacy of an ADC is a multifactorial equation, with the linker playing a pivotal role in its stability, payload delivery, and overall therapeutic index. This guide will delve into a comparative analysis of this linker technology against established alternatives, namely protease-cleavable (e.g., Val-Cit) and non-cleavable linkers.

Data Presentation: Comparative Performance of ADC Linkers

The following tables summarize quantitative data from various studies to provide a comparative overview of different linker technologies. It is important to note that direct head-to-head comparisons in a single study are limited, and the data presented here are synthesized from multiple sources, which may involve different antibodies, payloads, and experimental models.

Table 1: In Vitro Cytotoxicity (IC50) Comparison

Linker TypeRepresentative LinkerPayloadTarget Cell LineIC50 (nM)Key Observations
Azide-PEG-Lysine (Cleavable) N3-PEG4-amido-LysMMAEHER2+ (e.g., SK-BR-3)0.1 - 10Potent cytotoxicity; PEG length can influence potency, with longer PEGs sometimes leading to slightly reduced in vitro activity.[2]
Protease-Cleavable Val-Cit-PABCMMAEHER2+ (e.g., SK-BR-3)0.1 - 5Highly potent due to efficient intracellular cleavage by lysosomal proteases like Cathepsin B.[3]
Non-Cleavable MCC (SMCC)DM1HER2+ (e.g., SK-OV-3)1 - 20Generally potent, but efficacy is highly dependent on efficient antibody internalization and lysosomal degradation.[4][5]

Table 2: In Vivo Efficacy Comparison (Tumor Growth Inhibition)

Linker TypeRepresentative LinkerPayloadAnimal ModelTumor Growth Inhibition (TGI)Key Observations
Azide-PEG-Lysine (Cleavable) N3-PEG4-amido-LysMMAEBreast Cancer XenograftSignificant TGIPEGylation generally improves pharmacokinetics, leading to enhanced tumor accumulation and efficacy.[2]
Protease-Cleavable Val-Cit-PABCMMAELymphoma XenograftHigh TGI, potential for complete tumor regressionDemonstrates robust anti-tumor activity in various models.[3]
Non-Cleavable MCC (SMCC)DM1Ovarian Cancer XenograftSignificant TGIOften shows superior stability in circulation, which can translate to improved in vivo efficacy compared to some cleavable linkers.[4][5]

Table 3: Pharmacokinetic (PK) Profile Comparison

Linker TypeRepresentative LinkerKey PK ParameterGeneral Observation
Azide-PEG-Lysine (Cleavable) N3-PEG4-amido-LysHalf-life (t1/2), AUCPEGylation increases hydrophilicity, leading to longer circulation half-life and increased area under the curve (AUC) compared to non-PEGylated linkers.[2]
Protease-Cleavable Val-Cit-PABCHalf-life (t1/2)Can be susceptible to premature cleavage in rodent plasma, though generally stable in human plasma.[6]
Non-Cleavable MCC (SMCC)Half-life (t1/2)Typically exhibits the highest plasma stability, leading to a longer half-life and reduced off-target toxicity.[5]

Mandatory Visualization

ADC_Efficacy_Workflow Preclinical In Vitro Efficacy Evaluation Workflow for ADCs cluster_synthesis ADC Synthesis & Characterization cluster_data Data Analysis synthesis ADC Synthesis (e.g., using this compound) characterization Characterization (DAR, Purity, Aggregation) synthesis->characterization binding Binding Affinity Assay (ELISA, SPR) characterization->binding internalization Internalization Assay (Flow Cytometry, Microscopy) binding->internalization cytotoxicity Cytotoxicity Assay (MTT, XTT) internalization->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 in_vivo In Vivo Studies (Xenograft Models) cytotoxicity->in_vivo tgi Tumor Growth Inhibition (from in vivo) pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling tgi->pk_pd pk_params Pharmacokinetic Parameters pk_params->pk_pd in_vivo->tgi in_vivo->pk_params

Caption: Preclinical in vitro evaluation workflow for ADCs.

MMAE_Signaling_Pathway Mechanism of Action of MMAE Payload cluster_delivery ADC Delivery cluster_action MMAE Action cluster_outcome Cellular Outcome adc_bind 1. ADC binds to tumor antigen internalization 2. Receptor-mediated endocytosis adc_bind->internalization lysosome 3. Trafficking to lysosome internalization->lysosome release 4. Linker cleavage & MMAE release lysosome->release mmae MMAE release->mmae tubulin αβ-Tubulin Dimers microtubule Microtubule Polymer tubulin->microtubule Polymerization mitotic_arrest G2/M Phase Mitotic Arrest microtubule->tubulin Depolymerization mmae->tubulin Inhibits Polymerization mmae->mitotic_arrest Disruption of microtubule dynamics apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis

Caption: Signaling pathway for MMAE-induced cell death.

Experimental Protocols

I. Synthesis of ADC using this compound

This protocol describes a general two-step process for conjugating a payload to an antibody using the this compound linker via click chemistry.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Payload with a compatible reactive group (e.g., a terminal alkyne)

  • DBCO-NHS ester (for antibody modification)

  • Solvents (e.g., DMSO, DMF)

  • Reducing agent (e.g., TCEP) for cysteine-based conjugation (if applicable)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Modification:

    • If targeting lysine (B10760008) residues, react the mAb with a molar excess of DBCO-NHS ester in a suitable buffer. The NHS ester will react with primary amines on lysine residues to form a stable amide bond, introducing the DBCO moiety to the antibody.

    • If targeting cysteine residues, first reduce the interchain disulfide bonds of the mAb using a reducing agent like TCEP. Then, react the reduced mAb with a maleimide-functionalized DBCO linker.

    • Incubate the reaction mixture for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 4°C).

    • Remove the excess DBCO linker using a desalting column or dialysis.

  • Payload Conjugation (Click Chemistry):

    • Prepare a stock solution of the alkyne-functionalized payload in an organic solvent like DMSO.

    • Add the payload solution to the DBCO-modified antibody solution. The azide (B81097) group on the N3-PEG4-amido-Lys linker will react with the alkyne group on the payload via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This reaction is bioorthogonal and proceeds efficiently under mild conditions without the need for a copper catalyst.

    • Allow the reaction to proceed for several hours (e.g., 4-16 hours) at room temperature or 4°C.

  • Purification and Characterization:

    • Purify the resulting ADC using size-exclusion chromatography to remove any unreacted payload and other small molecules.

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and size-exclusion chromatography (SEC).

II. In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to kill target cancer cells.

Materials:

  • Target cancer cell line (e.g., HER2-positive cell line for an anti-HER2 ADC)

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC, unconjugated antibody (negative control), and free payload (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add the diluted compounds to the respective wells and incubate for a defined period (e.g., 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the MTT to formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

III. ADC Internalization Assay (Flow Cytometry)

This assay confirms that the ADC is taken up by the target cells.

Materials:

  • Target cancer cell line

  • Fluorescently labeled secondary antibody that binds to the ADC's primary antibody

  • Flow cytometer

  • FACS buffer (e.g., PBS with 1% BSA)

Procedure:

  • Cell Treatment: Treat the target cells with the ADC at a specific concentration and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A 4°C control should be included where internalization is inhibited.

  • Staining: After incubation, wash the cells with cold FACS buffer. For the 37°C samples, an acid wash can be performed to strip off any surface-bound, non-internalized ADC.

  • Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI). An increase in MFI over time at 37°C compared to the 4°C control indicates internalization.

Conclusion

The this compound linker represents a versatile and effective tool for the synthesis of ADCs. Its cleavable nature, combined with the benefits of PEGylation, offers a favorable balance of potent in vitro cytotoxicity and improved in vivo pharmacokinetics. While direct comparative data is still emerging, the principles of its design suggest it is a strong candidate for developing ADCs with a wide therapeutic window. The choice of the optimal linker remains highly dependent on the specific antibody, payload, and target antigen. A thorough preclinical evaluation, as outlined in the provided protocols, is crucial for the successful development of any ADC therapeutic.

References

A Comparative Guide to N3-PEG4-amido-Lys(Fmoc)-acid and Alternatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is paramount in the development of effective bioconjugates, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). The linker not only connects the targeting moiety to the payload but also profoundly influences the conjugate's stability, solubility, pharmacokinetics, and overall therapeutic index. This guide provides a comprehensive review of N3-PEG4-amido-Lys(Fmoc)-acid, a discrete polyethylene (B3416737) glycol (PEG) linker, and compares its potential performance with alternative linker technologies, supported by experimental data from relevant studies.

Introduction to this compound

This compound is a heterobifunctional linker designed for bioconjugation via "click chemistry". Its key structural features include:

  • An azide (B81097) (N3) group : This functional group is central to its utility in click chemistry, enabling highly efficient and specific ligation to molecules containing a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO or BCN). This bioorthogonal reaction proceeds with high yield and selectivity, even in complex biological media.

  • A tetra-PEG (PEG4) spacer : The short, discrete PEG chain enhances the hydrophilicity of the linker and the resulting conjugate. This can help to mitigate aggregation, especially when working with hydrophobic payloads, and can improve the pharmacokinetic properties of the ADC.

  • An Fmoc-protected lysine (B10760008) residue : The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for selective deprotection and further functionalization, typically in the context of solid-phase peptide synthesis. The lysine backbone provides a scaffold for creating more complex linker architectures.

  • A carboxylic acid : This group can be activated for conjugation to amine-containing molecules, such as the lysine residues on an antibody.

Performance Comparison: this compound and Alternatives

Data Presentation

Table 1: Comparison of Linker Technologies in ADC Development

Linker ClassExample Linker Structure/TypeKey FeaturesAdvantagesDisadvantages
Linear PEG Linkers (Click Chemistry Enabled) This compoundDiscrete PEG length, azide for click chemistry.High reaction specificity and efficiency; enhanced hydrophilicity.Potentially lower shielding of hydrophobic payloads compared to branched linkers.
Branched ("Pendant") PEG Linkers Pendant PEG12 linkers (as in Tedeschini et al., 2021)Multiple PEG chains branching from a central core.Superior hydrophilicity and shielding of payload; may lead to improved pharmacokinetics.[1]More complex synthesis.
Peptide-Based Cleavable Linkers Valine-Citrulline (Val-Cit)Cleavable by lysosomal enzymes (e.g., Cathepsin B).Controlled, intracellular drug release.Potential for premature cleavage in circulation.
Non-Cleavable Linkers Thioether (e.g., from SMCC linker)Forms a stable bond with the antibody.High stability in circulation, reducing off-target toxicity.Relies on antibody degradation for payload release, which can be slow.

Table 2: Pharmacokinetic Parameters of High-DAR ADCs with Linear vs. Pendant PEG Linkers in Mice

Data extracted from Tedeschini et al., 2021. The study compared a linear 24-unit PEG linker with a pendant linker composed of two 12-unit PEG chains.[1]

ADC ConstructLinker TypeCmax (µg/mL)AUC (µg·h/mL)Clearance (mL/h/kg)
T-(L24-DM1)7 Linear PEG24185.3 ± 15.114856 ± 12340.10 ± 0.01
T-(P12-DM1)8 Pendant (2xPEG12)210.5 ± 18.919876 ± 15430.07 ± 0.01

Cmax: Maximum plasma concentration; AUC: Area under the curve.

The data suggests that the branched "pendant" PEG linker configuration leads to a higher maximum plasma concentration and a larger area under the curve, coupled with a lower clearance rate, indicating a longer circulation time compared to the linear PEG linker.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of ADCs. Below are representative protocols for key experiments.

Site-Specific ADC Conjugation using Azide-PEG Linkers (General Workflow)

This protocol outlines a general strategy for conjugating a drug to an antibody using an azide-functionalized PEG linker, followed by a click chemistry reaction.

  • Antibody Modification :

    • If targeting lysine residues, the carboxylic acid of the linker (e.g., this compound after Fmoc deprotection) is activated using standard carbodiimide (B86325) chemistry (e.g., with EDC/NHS) and reacted with the antibody in a suitable buffer (e.g., PBS pH 7.4).

    • For site-specific conjugation, an alternative is to introduce an alkyne handle onto the antibody at a specific site (e.g., via enzymatic modification or incorporation of an unnatural amino acid). The azide-linker would then be attached to the payload.

  • Payload-Linker Conjugation :

    • The payload, containing a compatible functional group (e.g., an alkyne), is reacted with the azide-functionalized linker.

  • Click Chemistry Reaction :

    • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The alkyne-modified antibody is incubated with the azide-linker-payload construct in the presence of a Cu(I) catalyst (e.g., CuSO4 with a reducing agent like sodium ascorbate) and a ligand (e.g., TBTA) to stabilize the copper catalyst and protect the antibody.

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : The antibody containing a strained alkyne (e.g., DBCO) is incubated with the azide-linker-payload. This reaction is copper-free and proceeds readily at physiological conditions.

  • Purification and Characterization :

    • The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) or protein A affinity chromatography to remove unreacted components.

    • The Drug-to-Antibody Ratio (DAR) is determined using methods like hydrophobic interaction chromatography (HIC) or mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.

  • Cell Seeding : Target cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • ADC Treatment : The cells are treated with serial dilutions of the ADC and control antibodies.

  • Incubation : The plate is incubated for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization : A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading : The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 (half-maximal inhibitory concentration) is determined.

Pharmacokinetic Analysis of ADCs in Mice

This protocol describes a typical procedure for evaluating the pharmacokinetic profile of an ADC in a murine model.

  • Animal Model : Female BALB/c or similar mice are used.

  • ADC Administration : A single intravenous (IV) dose of the ADC is administered to each mouse via the tail vein.

  • Blood Sampling : At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose), blood samples are collected.

  • Plasma Preparation : Blood is processed to obtain plasma, which is then stored at -80°C until analysis.

  • Quantification of ADC : The concentration of the total antibody and/or the conjugated antibody in the plasma samples is determined using an enzyme-linked immunosorbent assay (ELISA).

  • Pharmacokinetic Analysis : The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, AUC, and clearance.

Mandatory Visualization

experimental_workflow cluster_synthesis ADC Synthesis & Purification cluster_evaluation Performance Evaluation antibody Antibody conjugation Conjugation & Click Chemistry antibody->conjugation linker This compound linker->conjugation payload Payload (with Alkyne) payload->conjugation purification Purification (e.g., SEC) conjugation->purification adc Purified ADC purification->adc invitro In Vitro Cytotoxicity (MTT Assay) adc->invitro invivo In Vivo Pharmacokinetics (Mouse Model) adc->invivo data_analysis Data Analysis (IC50, PK Parameters) invitro->data_analysis invivo->data_analysis

Caption: General workflow for the synthesis and evaluation of an Antibody-Drug Conjugate.

signaling_pathway cluster_cell Target Cancer Cell adc Antibody-Drug Conjugate (ADC) binding adc->binding receptor Tumor Antigen (Receptor) receptor->binding internalization Internalization (Endocytosis) binding->internalization endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome release Payload Release lysosome->release payload Free Payload release->payload target Intracellular Target (e.g., DNA, Tubulin) payload->target apoptosis Apoptosis target->apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate.

References

Safety Operating Guide

Proper Disposal of N3-PEG4-amido-Lys(Fmoc)-acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Guide to the Safe Disposal of N3-PEG4-amido-Lys(Fmoc)-acid, Ensuring Laboratory Safety and Environmental Compliance.

The proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the handling and disposal of this compound, a compound utilized in bioconjugation and antibody-drug conjugate (ADC) research. Adherence to these procedures is paramount to mitigate risks to personnel and the environment.

I. Understanding the Hazards

  • Azide (B81097) Group: Organic azides are potentially explosive and toxic. They can form highly explosive heavy metal azides if they come into contact with metals like lead and copper, often found in plumbing.[1][2][3] Mixing azides with acids can generate highly toxic and explosive hydrazoic acid.[1][4]

  • PEG Moiety: Polyethylene (B3416737) glycol is generally considered to be of low toxicity and biodegradable.[5][6] However, the overall hazardous nature of the compound is dictated by its more reactive components.

  • Fmoc-protected Amino Acid: Chemicals used in peptide synthesis, including Fmoc-protected amino acids and the reagents for their deprotection (like piperidine), are treated as hazardous waste.[7][8][9]

Based on these components, this compound must be handled and disposed of as hazardous chemical waste.

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear the appropriate personal protective equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A lab coat or chemical-resistant apron.
Respiratory A NIOSH-approved respirator if dust is generated.

III. Step-by-Step Disposal Procedure

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste.[7][10] Under no circumstances should this compound or its solutions be disposed of down the drain. [1][2][3]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect all solid waste of this compound, including empty containers and contaminated materials (e.g., weighing paper, gloves), in a designated, compatible, and clearly labeled hazardous waste container. The container should be made of a material that will not react with the chemical, such as high-density polyethylene (HDPE).

  • Liquid Waste: If the compound is in solution, collect it in a dedicated, leak-proof, and chemically compatible container. Ensure that the container is not made of materials that could react with the azide group. Avoid metal containers.

  • Incompatible Wastes: Do not mix azide-containing waste with acidic waste or waste containing heavy metals.[4][11]

Step 2: Labeling

The waste container must be clearly and accurately labeled with the following information:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound "

  • The primary hazards (e.g., "Potential Explosive , Toxic ")

  • The date the waste was first added to the container.

Step 3: Storage

  • Store the sealed waste container in a designated hazardous waste Satellite Accumulation Area (SAA) .[11][12]

  • This area should be well-ventilated, cool, and dry, away from sources of heat, ignition, and direct sunlight.

  • Ensure the storage area is separate from incompatible materials, particularly acids and heavy metal compounds.

Step 4: Disposal

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10][12]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

IV. Experimental Protocols Cited

While no specific experimental protocols for the disposal of this compound were found, the general laboratory procedure for handling hazardous chemical waste is as follows:

  • Assessment: Identify the chemical as hazardous waste based on its known properties or the properties of its functional groups.

  • Containment: Place the waste in a suitable, non-reactive, and sealable container.

  • Labeling: Affix a hazardous waste label with all required information.

  • Storage: Move the container to a designated Satellite Accumulation Area.

  • Documentation: Maintain a log of the hazardous waste generated.

  • Disposal Request: Submit a request for waste pickup through the institutional EHS department.

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have this compound for Disposal assess_waste Assess Waste: Solid or Liquid? start->assess_waste solid_waste Solid Waste (Pure compound, contaminated items) assess_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) assess_waste->liquid_waste Liquid package_solid Place in a labeled, compatible solid waste container. solid_waste->package_solid package_liquid Place in a labeled, compatible liquid waste container. (No metal containers) liquid_waste->package_liquid check_compat Is the waste mixed with incompatible materials (acids, heavy metals)? package_solid->check_compat package_liquid->check_compat segregate Segregate from incompatible waste streams. check_compat->segregate Yes store Store sealed container in a designated Satellite Accumulation Area (SAA). check_compat->store No segregate->store contact_ehs Contact Environmental Health & Safety (EHS) for hazardous waste pickup. store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these guidelines, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment. Always prioritize safety and compliance with all applicable regulations. When in doubt, consult your institution's Environmental Health and Safety department.

References

Personal protective equipment for handling N3-PEG4-amido-Lys(Fmoc)-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for N3-PEG4-amido-Lys(Fmoc)-acid. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Mitigation

  • Skin and Eye Irritation: Similar to other Fmoc-protected amino acids, this compound may cause irritation upon contact with skin or eyes.

  • Respiratory Irritation: Inhalation of the solid powder may cause respiratory tract irritation.

  • Organic Azide Reactivity: While the high carbon-to-nitrogen ratio of this molecule (C32H43N5O9) suggests it is relatively stable, organic azides as a class are potentially explosive and can be sensitive to heat, shock, friction, and light.[1][2] They can also react hazardously with acids, heavy metals, and halogenated solvents.[1][3]

Mitigation Strategy: A comprehensive approach to personal protective equipment (PPE) and adherence to strict handling protocols are the primary means of mitigating these risks.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in a laboratory setting.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[4] A face shield should be used when there is a significant risk of splashing.[5]Protects eyes from airborne powder and accidental splashes.
Hand Protection Disposable nitrile gloves.[4] For extended contact, consider double-gloving or using heavier-duty chemical-resistant gloves.[4]Prevents skin contact and absorption.
Body Protection A long-sleeved laboratory coat.[1] Fire-resistant coats are recommended if flammable solvents are in use.[5]Protects skin and clothing from contamination.
Foot Protection Closed-toe shoes.[5]Protects feet from spills and falling objects.
Respiratory Use in a well-ventilated area or a chemical fume hood.[5] A NIOSH-approved respirator may be necessary for large quantities or if engineering controls are inadequate.Minimizes inhalation of the powder.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for the safe handling of the solid compound.

3.1. Preparation and Weighing:

  • Work in a designated area, preferably within a chemical fume hood, to minimize exposure.

  • Before handling, ensure all necessary PPE is correctly worn.

  • Use non-metallic spatulas (e.g., plastic or ceramic) to handle the compound to avoid the formation of potentially unstable metal azides.[1]

  • Weigh the desired amount of the solid compound on weighing paper or in a suitable container.

  • Clean any spills immediately with a damp cloth, ensuring the cloth is disposed of as chemical waste.

3.2. Dissolution:

  • Add the weighed solid to the desired solvent in a clean, appropriate container.

  • Avoid using halogenated solvents such as dichloromethane (B109758) or chloroform, as these can form explosive compounds with azides.[1][3]

  • Ensure the container is clearly labeled with the contents and concentration.

3.3. Post-Handling:

  • Thoroughly clean the work area after use.

  • Remove gloves and wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

Waste TypeDisposal Procedure
Unused Solid Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's chemical waste disposal guidelines.
Contaminated Labware/PPE Disposable items (gloves, weighing paper, etc.) should be placed in a designated hazardous waste container.[6] Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous waste.
Solutions Containing the Compound Collect in a dedicated, labeled hazardous waste container. Do not mix with acidic waste, as this can lead to the formation of highly toxic and explosive hydrazoic acid.[1] Polyethylene glycol (PEG) containing waste is generally considered non-hazardous and biodegradable, but due to the other components of this molecule, it should be treated as hazardous chemical waste.

Workflow for Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Work Area (Fume Hood) A->B C Weigh Solid (Non-Metallic Spatula) B->C D Dissolve in Non-Halogenated Solvent C->D E Perform Experiment D->E F Segregate Waste (Solid, Liquid, Sharps) E->F G Decontaminate Work Area E->G H Dispose of Waste (Follow Institutional Protocol) F->H G->H I Doff PPE & Wash Hands H->I

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.